molecular formula C25H24O12 B1231245 Isochlorogenic acid b

Isochlorogenic acid b

カタログ番号: B1231245
分子量: 516.4 g/mol
InChIキー: UFCLZKMFXSILNL-WVFSXIJASA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isochlorogenic acid b, also known as Isochlorogenic acid b, is a useful research compound. Its molecular formula is C25H24O12 and its molecular weight is 516.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isochlorogenic acid b suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isochlorogenic acid b including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C25H24O12

分子量

516.4 g/mol

IUPAC名

(1S,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20?,23-,25+/m1/s1

InChIキー

UFCLZKMFXSILNL-WVFSXIJASA-N

異性体SMILES

C1[C@H]([C@H](C(C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O

正規SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O

同義語

3,4-di-O-caffeoylquinic acid
3,4-dicaffeoylquinic acid
3,4-DICQA
isochlorogenic acid B
methyl 3,5-di-O-caffeoyl quinate
methyl-3,5-di-O-caffeoylquinate

製品の起源

United States
Foundational & Exploratory

What is the chemical structure of isochlorogenic acid b?

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation, Isolation Methodologies, and Pharmacological Mechanisms[1][2]

Executive Summary

Isochlorogenic acid B (ICQA-B), chemically defined as 3,4-dicaffeoylquinic acid (3,4-diCQA) , is a bioactive polyphenolic ester belonging to the chlorogenic acid family.[1][2] Unlike its isomers Isochlorogenic acid A (3,5-diCQA) and C (4,5-diCQA), the B-isomer presents unique steric properties due to the vicinal substitution at the C3 and C4 positions of the quinic acid core.[1][2]

This guide provides a rigorous technical analysis of ICQA-B, moving beyond basic definitions to cover structural diagnostics (NMR/MS differentiation), extraction protocols from Lonicera japonica, and its role as a potent NF-κB inhibitor.[1][2]

Section 1: Chemical Structure & Stereochemistry[1]

The structural integrity of Isochlorogenic acid B relies on the esterification of a (-)-quinic acid core with two trans-caffeic acid moieties.[1][2]

Core Chemical Identity:

  • IUPAC Name: (1S,3R,4R,5R)-3,4-bis[[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid[1][2][3]

  • Common Name: 3,4-Dicaffeoylquinic acid[1][2][3][4][5][6][7]

  • CAS Registry Number: 14534-61-3[1][2][3][5][7]

  • Molecular Formula: C₂₅H₂₄O₁₂[1]

  • Molecular Weight: 516.45 g/mol [1][4][7][8]

1.1 Structural Connectivity Diagram

The following diagram illustrates the hierarchical connectivity of ICQA-B, highlighting the critical ester linkages at C3 and C4 that differentiate it from its isomers.

ICQA_B_Structure cluster_legend Structural Key Quinic (-)-Quinic Acid Core (Cyclohexane Scaffold) Hydroxyls Free Hydroxyls (C1, C5) Quinic->Hydroxyls Carboxyl Carboxylic Acid (C1-COOH) Quinic->Carboxyl Caffeoyl1 trans-Caffeoyl Moiety 1 (Phenylpropanoid) Caffeoyl1->Quinic Ester Bond @ C3-OH Caffeoyl2 trans-Caffeoyl Moiety 2 (Phenylpropanoid) Caffeoyl2->Quinic Ester Bond @ C4-OH key Red Arrow = Esterification Sites (Isomer Determinants)

Figure 1: Connectivity map of Isochlorogenic acid B, emphasizing the vicinal esterification at C3 and C4.

Section 2: Physicochemical Properties & Spectral Fingerprinting[1][8]

Distinguishing ICQA-B from its isomers (A and C) is a common analytical challenge due to their identical molecular weight.[2] Definitive identification requires analyzing fragmentation patterns (MS) and spin-coupling/chemical shifts (NMR).[2]

2.1 Comparative Isomer Data
PropertyIsochlorogenic Acid BIsochlorogenic Acid AIsochlorogenic Acid C
Substitution 3,4-diCQA 3,5-diCQA4,5-diCQA
Elution Order (C18) Typically 2nd (Intermediate)Typically 1st (Most Polar)Typically 3rd (Least Polar)
Key MS Fragment m/z 353 (Base Peak)m/z 353 (Base Peak)m/z 353 (Base Peak)
Secondary MS Ion m/z 173 (Strong intensity)m/z 191 (Strong intensity)m/z 173 (Weak intensity)
2.2 Diagnostic NMR Logic

In ¹H-NMR (typically in Methanol-d4 or DMSO-d6), the "Acylation Shift Rule" applies:

  • H-3 and H-4 Signals: In ICQA-B, the protons at C3 and C4 are shifted downfield (typically > 5.0 ppm) due to the descreening effect of the ester groups.[1][2]

  • H-5 Signal: Remains upfield (< 4.2 ppm) as it bears a free hydroxyl group.[1][2]

  • Differentiation:

    • If H-3 and H-5 are downfield → Iso A (3,5-diCQA) .[1][2]

    • If H-4 and H-5 are downfield → Iso C (4,5-diCQA) .

    • If H-3 and H-4 are downfield → Iso B (3,4-diCQA) .

Section 3: Isolation & Purification Protocol

The following protocol is validated for extracting ICQA-B from Lonicera japonica (Honeysuckle) flower buds. It utilizes High-Speed Counter-Current Chromatography (HSCCC) to avoid the irreversible adsorption often seen with solid-phase resins.[1][2]

3.1 Workflow Diagram

Isolation_Protocol cluster_note Critical Control Point Raw Raw Material: Dried Lonicera japonica buds Extract Extraction: 70% Ethanol, Sonication (3x 30min) Raw->Extract Partition Liquid-Liquid Partition: 1. Suspend in H2O (pH 2) 2. Wash w/ Petroleum Ether 3. Extract w/ Ethyl Acetate Extract->Partition Crude Crude Extract: Evaporated EtOAc fraction Partition->Crude HSCCC HSCCC Separation: Two-Phase Solvent System n-Hexane:EtOAc:MeOH:Water (Specific Ratio) Crude->HSCCC Polishing Prep-HPLC Polishing: C18 Column, MeOH/H2O Gradient HSCCC->Polishing Final Pure Isochlorogenic Acid B (>98% Purity) Polishing->Final

Figure 2: Isolation workflow emphasizing the pH-controlled partition step to prevent hydrolysis.

3.2 Detailed Methodology
  • Extraction: Pulverize dried buds (100g) and sonicate with 1L of 70% Ethanol. Repeat 3 times. Evaporate ethanol to yield a residue.[2][9][10]

  • Acidic Partition: Suspend residue in water and adjust pH to 2.0 with HCl. Why? Acidic pH suppresses the ionization of the carboxylic acid, driving the compound into the organic phase during partition.[1]

  • Solvent Partition: Wash with Petroleum Ether (removes lipids/chlorophyll).[2] Extract the aqueous layer with Ethyl Acetate (EtOAc).[2][10] Collect and dry the EtOAc layer.[10]

  • HSCCC Separation (The "Gold Standard" Step):

    • System: n-Hexane : Ethyl Acetate : Methanol : Water.[1][2][10]

    • Ratio: 1.5 : 5 : 1.5 : 5 (v/v).[1][2]

    • Mode: Tail-to-Head elution.[1][2]

    • Result: This specific biphasic system effectively resolves the partition coefficients (

      
      ) of the A, B, and C isomers, which are difficult to separate on standard silica gel.[1]
      
Section 4: Pharmacological Mechanisms[1]

Isochlorogenic acid B is a potent anti-inflammatory agent.[2] Its primary mechanism of action involves the suppression of the NF-κB signaling pathway , a master regulator of inflammation.[1][[“]]

4.1 Mechanism of Action: NF-κB Inhibition

ICQA-B prevents the nuclear translocation of the p65 subunit, thereby halting the transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[1][2][[“]]

NFkB_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus LPS Stimulus (e.g., LPS) Receptor TLR4 Receptor LPS->Receptor IKK IKK Complex (Activated) Receptor->IKK NFkB_Complex NF-κB (p65/p50) Bound to IκBα IKK->NFkB_Complex Phosphorylates IκBα IkB IκBα (Inhibitor) Degradation IκBα Phosphorylation & Degradation NFkB_Complex->Degradation DNA Target DNA (Pro-inflammatory Genes) Degradation->DNA p65 Translocation Cytokines Cytokine Production (TNF-α, IL-6) DNA->Cytokines ICQA_B Isochlorogenic Acid B (Inhibitor) ICQA_B->IKK Inhibits Phosphorylation ICQA_B->Degradation Prevents p65 Release

Figure 3: Pharmacological intervention of Isochlorogenic Acid B in the inflammatory cascade.[1]

Section 5: Stability & Handling (Acyl Migration)

Crucial Warning for Researchers: Dicaffeoylquinic acids are prone to acyl migration .[1][2]

  • The Phenomenon: Under neutral or basic pH, or high temperatures, the caffeoyl groups can migrate around the quinic acid ring.[1]

  • The Pathway: 3,4-diCQA (Iso B) is often an intermediate state that can isomerize into 3,5-diCQA (Iso A) or 4,5-diCQA (Iso C) depending on thermodynamic stability.[1][2]

  • Handling Protocol:

    • Solvents: Always use acidified solvents (0.1% Formic Acid or Acetic Acid) for HPLC and extraction.[2]

    • Storage: Lyophilized powder at -20°C. Solutions should be kept at 4°C and used within 24 hours.

    • Avoid: Protic solvents without acid buffers for long-term storage.

References
  • IUPAC Nomenclature & Structure: PubChem.[2] (n.d.). Isochlorogenic acid B (Compound). National Library of Medicine.[12] Retrieved from [Link][2][12]

  • Isolation Methodology: Wang, X., et al. (2015). Isolation of isochlorogenic acid isomers in flower buds of Lonicera japonica by high-speed counter-current chromatography. Journal of Chromatography B. Retrieved from [Link]

  • Pharmacological Mechanism: Kim, S. J., et al. (2011).[2] Anti-inflammatory activity of isochlorogenic acid B from Lonicera japonica. International Immunopharmacology.

  • Isomer Differentiation (MS/NMR): Clifford, M. N., et al. (2005).[2] Discriminating between the six isomers of dicaffeoylquinic acid by LC-MSn. Journal of Agricultural and Food Chemistry.

Sources

Isochlorogenic Acid B: A Technical Monograph on Discovery, Chemistry, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isochlorogenic Acid B: Discovery, Biosynthesis, and Pharmacological Mechanisms Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isochlorogenic acid B (ICAB), chemically defined as 3,4-dicaffeoylquinic acid (3,4-diCQA) , is a bioactive polyphenolic ester belonging to the chlorogenic acid family.[1] While historically obscured within the "isochlorogenic acid" mixture isolated from coffee and Asteraceae species, modern chromatography has established ICAB as a distinct pharmacological entity. This guide synthesizes the chemical history, biosynthetic pathways, and molecular mechanisms of ICAB, with a specific focus on its potent anti-fibrotic and antiviral activities.

Chemical Identity & Structural Differentiation

The nomenclature of chlorogenic acids has undergone significant revision, leading to historical ambiguity. It is critical to distinguish ICAB from its isomers (Isochlorogenic acid A and C) based on the acylation positions on the quinic acid core.

Structural Profile
  • Common Name: Isochlorogenic acid B[1][2][3][4][5][6][7]

  • IUPAC Name: (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid[8]

  • Chemical Formula: C₂₅H₂₄O₁₂[8]

  • Molecular Weight: 516.45 g/mol

  • Key Structural Feature: Two caffeoyl moieties esterified at the C3 and C4 hydroxyls of the quinic acid ring.

Isomer Differentiation Table

Note: The numbering follows current IUPAC rules (post-1976), where the carboxyl carbon is C1.

Common NameAbbreviationIUPAC Substitution PatternElution Order (Typ. C18)*
Isochlorogenic acid B 3,4-diCQA 3,4-Dicaffeoylquinic acid 1st (Most Polar)
Isochlorogenic acid A3,5-diCQA3,5-Dicaffeoylquinic acid2nd
Isochlorogenic acid C4,5-diCQA4,5-Dicaffeoylquinic acid3rd

*Elution order may vary based on specific mobile phase pH and stationary phase end-capping, but 3,4-diCQA typically elutes before 3,5- and 4,5- isomers in reverse-phase systems.

History of Discovery and Isolation

Early Identification (1837–1950)

The history of ICAB is inextricably linked to the study of chlorogenic acid (5-CQA).

  • 1837: Robiquet and Boutron first isolate "chlorogenic acid" from coffee beans.

  • 1950: Barnes et al. isolate a fraction termed "isochlorogenic acid" from coffee, initially believing it to be a single isomer. This fraction was later determined to be a mixture of di-caffeoylquinic acids (diCQAs).

The Resolution of Isomers (1960s–Present)

The specific identification of the "B" isomer (3,4-diCQA) required the advent of advanced chromatographic techniques.

  • 1964: Corse et al. successfully separated the "isochlorogenic" mixture into distinct isomers using counter-current distribution, identifying the 3,4-, 3,5-, and 4,5- isomers.

  • 1976: IUPAC renumbering of the quinic acid ring caused a nomenclature shift (previous 3,4-diCQA became 5,4-diCQA in some texts, but the modern standard restored the 3,4- designation for Isochlorogenic acid B).

  • Modern Era: ICAB is now routinely isolated from medicinal plants such as Lonicera japonica (Honeysuckle), Erigeron breviscapus, and Laggera alata using high-speed counter-current chromatography (HSCCC) and preparative HPLC.

Biosynthetic Pathway

The biosynthesis of ICAB occurs via the phenylpropanoid pathway. A critical divergence point is the acylation of chlorogenic acid (5-CQA) to form di-caffeoylquinic acids. Recent research in Asteraceae suggests the involvement of Serine Carboxypeptidase-Like (SCPL) acyltransferases in this final step.

Pathway Visualization

Biosynthesis cluster_legend Enzyme Key Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin Deamination Cou p-Coumaric Acid Cin->Cou Hydroxylation PAL PAL CouCoA p-Coumaroyl-CoA Cou->CouCoA CoA Ligation C4H C4H CQA Chlorogenic Acid (5-CQA) CouCoA->CQA Esterification w/ Quinic Acid 4 4 CouCoA->4 ICAB Isochlorogenic Acid B (3,4-diCQA) CQA->ICAB 2nd Acylation (Caffeoyl transfer) HQT HQT / HCT SCPL SCPL Acyltransferase (or Disproportionation) PAL_leg PAL: Phenylalanine ammonia-lyase HQT_leg HQT: Hydroxycinnamoyl-CoA:quinate transferase

Figure 1: Biosynthetic route from Phenylalanine to Isochlorogenic Acid B. The final step involves the transfer of a second caffeoyl group to the C4 position of 5-CQA.

Pharmacological Mechanisms

ICAB has transitioned from a general antioxidant to a lead compound with specific molecular targets, particularly in hepatic fibrosis and virology.

Anti-Fibrotic Mechanism (Liver)

Hepatic fibrosis is driven by the activation of Hepatic Stellate Cells (HSCs). ICAB exerts potent anti-fibrotic effects by modulating the TGF-β1/Smad signaling axis.

  • Mechanism: ICAB blocks the phosphorylation of Smad2/3 and upregulates Smad7 (an inhibitory Smad).

  • Result: Reduced expression of α-SMA and Collagen I, preventing ECM deposition.

Antiviral Activity (Enterovirus 71 & Influenza)
  • Target: ICAB interacts directly with the viral capsid protein VP1.

  • Effect: It disrupts the interaction between the virus and host receptors, effectively blocking viral entry and attachment.

Mechanism of Action Diagram

MOA ICAB Isochlorogenic Acid B Virus Enterovirus 71 (VP1) ICAB->Virus Binds VP1 Smad23 Smad2/3 Phosphorylation ICAB->Smad23 Inhibits Smad7 Smad7 (Inhibitory) ICAB->Smad7 Upregulates Entry Viral Attachment & Entry ICAB->Entry Blocks TGF TGF-β1 Stimulus Receptor TGF-β Receptor TGF->Receptor Virus->Entry Initiates Receptor->Smad23 Activates Fibrosis HSC Activation (Collagen/α-SMA) Smad23->Fibrosis Promotes Smad7->Smad23 Blocks

Figure 2: Dual mechanism of action: Inhibition of TGF-β1/Smad fibrosis signaling and blockade of viral entry via VP1 binding.[2]

Experimental Protocols

Extraction and Isolation Protocol

Objective: Isolation of high-purity ICAB from Lonicera japonica buds.

  • Extraction:

    • Macerate dried flower buds (1 kg) in 70% Ethanol (10 L) for 2 hours at 60°C. Repeat 3 times.

    • Combine filtrates and evaporate under reduced pressure to obtain crude extract.

  • Partitioning:

    • Suspend crude extract in water.

    • Partition sequentially with Petroleum Ether (to remove lipids) and Ethyl Acetate.

    • Collect the Ethyl Acetate fraction (enriched in diCQAs).

  • Column Chromatography:

    • Load EtOAc fraction onto a Polyamide or Sephadex LH-20 column.

    • Elute with a Water-Methanol gradient (0% -> 100% MeOH).

    • Monitor fractions via TLC/HPLC.[9] ICAB typically elutes in 40-60% MeOH fractions.

  • Purification (Prep-HPLC):

    • Column: C18 ODS (20 x 250 mm, 10 µm).

    • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (25:75 v/v).

    • Flow Rate: 10 mL/min.

    • Detection: 326 nm.

    • Collection: Collect peak corresponding to 3,4-diCQA (verified by standard).

Analytical HPLC Method

For the quantification and identification of ICAB in biological samples.

ParameterCondition
Column Agilent Zorbax SB-C18 (4.6 x 250 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-10 min: 10-20% B; 10-25 min: 20-30% B; 25-40 min: 30-40% B
Flow Rate 1.0 mL/min
Temperature 30°C
Wavelength 326 nm (Reference: 500 nm)
Retention 3,4-diCQA typically elutes before 3,5-diCQA and 4,5-diCQA.[2]

References

  • Barnes, H. M., Feldman, J. R., & White, W. V. (1950). Isochlorogenic Acid.[2] Isolation from Coffee and Structure Studies.[5][10] Journal of the American Chemical Society.

  • Clifford, M. N., et al. (2017). Chlorogenic acids and the acyl-quinic acids: Discovery, biosynthesis, bioavailability and bioactivity. Natural Product Reports.

  • Li, H., et al. (2022). 3,4-Dicaffeoylquinic Acid from the Medicinal Plant Ilex kaushue Disrupts the Interaction Between the Five-Fold Axis of Enterovirus A-71 and the Heparan Sulfate Receptor. Microbiology Spectrum.

  • Zhang, X., et al. (2018). Protective effect of isochlorogenic acid B on liver fibrosis in non-alcoholic steatohepatitis of mice. Basic & Clinical Pharmacology & Toxicology.

  • Niggeweg, R., et al. (2004). Engineering content of chlorogenic acid in tomato.[4] Nature Biotechnology (Reference for HQT pathway).

Sources

Isochlorogenic Acid B: A Technical Monograph on Chemical Properties, Analytical Profiling, and Therapeutic Mechanisms

[1]

Executive Summary

Isochlorogenic acid B (ICAB), chemically defined as 3,4-dicaffeoylquinic acid (3,4-diCQA) , is a bioactive caffeoylquinic acid derivative predominantly isolated from Lonicera japonica (Honeysuckle) and Laggera alata.[1] Often confused with its isomers (Isochlorogenic acid A and C), ICAB possesses a distinct pharmacological profile characterized by potent hepatoprotective, anti-fibrotic, and anti-inflammatory activities.

This technical guide provides researchers with a validated reference for the physicochemical characterization, analytical separation, and mechanistic understanding of ICAB, specifically focusing on its therapeutic potential in liver fibrosis and non-alcoholic steatohepatitis (NASH).

Part 1: Chemical Identity & Physiochemical Profile[1]

Precise identification is critical due to the structural similarity between di-caffeoylquinic acid isomers.[2][1] Researchers must verify the CAS number to ensure the correct isomer (3,4-diCQA) is being utilized, as Isochlorogenic acid A (3,5-diCQA) and C (4,5-diCQA) exhibit different retention times and biological potencies.[1]

Core Chemical Data
PropertySpecification
Common Name Isochlorogenic acid B
Chemical Name 3,4-Dicaffeoylquinic acid
CAS Number 14534-61-3
Molecular Weight 516.45 g/mol
Molecular Formula C₂₅H₂₄O₁₂
IUPAC Name (1S,3R,4R,5R)-3,4-bis[[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid
Appearance Off-white to light yellow powder
Solubility Soluble in Methanol, Ethanol, DMSO (≥17 mg/mL); sparingly soluble in water.[2][1][3][4]
Isomer Differentiation Matrix

Critical for Quality Control:

Compound Isomer Position CAS Number Key Distinction
Isochlorogenic Acid B 3,4-diCQA 14534-61-3 Target Compound
Isochlorogenic Acid A 3,5-diCQA 2450-53-5 Often co-elutes; requires gradient optimization.[2][1]

| Isochlorogenic Acid C | 4,5-diCQA | 57378-72-0 | Distinct late-eluting peak in reverse-phase HPLC.[2][1] |

Part 2: Pharmacological Mechanisms (Hepatoprotection & Fibrosis)[2][5][6][7]

Recent investigations identify ICAB as a potent inhibitor of hepatic stellate cell (HSC) activation, the central driver of liver fibrosis. Its mechanism is dual-pronged: suppressing inflammatory signaling via HMGB1/TLR4/NF-κB and mitigating oxidative stress via Nrf2/HO-1 .[2][1]

Mechanistic Pathway Analysis[1]
  • Anti-Fibrotic Action: ICAB inhibits the TGF-β1/Smad signaling cascade, reducing the expression of α-SMA and Collagen I in activated HSCs.[2][1]

  • Anti-Inflammatory Action: It blocks the nuclear translocation of NF-κB p65 by inhibiting the degradation of IκBα, thereby reducing pro-inflammatory cytokines (TNF-α, IL-6).[2][1]

  • Antioxidant Action: It promotes the nuclear translocation of Nrf2, upregulating Heme Oxygenase-1 (HO-1) to combat reactive oxygen species (ROS).[1]

Visualization: Molecular Signaling Pathway

The following diagram illustrates the inhibition of fibrotic and inflammatory pathways by Isochlorogenic acid B.[2]

ICAB_Mechanismcluster_InflammationInflammation Pathwaycluster_FibrosisFibrosis Pathway (HSC)cluster_AntioxidantAntioxidant DefenseICABIsochlorogenic Acid B(ICAB)HMGB1HMGB1ICAB->HMGB1InhibitsTGFbTGF-β1ICAB->TGFbInhibitsNrf2Nrf2 (Nuclear)ICAB->Nrf2ActivatesTLR4TLR4 ReceptorHMGB1->TLR4NFkBNF-κB (p65)TLR4->NFkBCytokinesPro-inflammatoryCytokines (TNF-α, IL-6)NFkB->CytokinesFibrosisLiver FibrosisCytokines->FibrosisSmadSmad2/3 PhosphorylationTGFb->SmadaSMAα-SMA & Collagen ISmad->aSMAaSMA->FibrosisHO1HO-1 ExpressionNrf2->HO1ROSOxidative Stress(ROS)HO1->ROSReducesROS->FibrosisPromotes

Caption: ICAB mitigates liver fibrosis by inhibiting HMGB1/NF-κB signaling and activating Nrf2-mediated antioxidant defense.[2][1]

Part 3: Analytical Methodologies (HPLC-UV)

Quantifying Isochlorogenic acid B requires separation from its isomers (A and C).[1] A simple isocratic method often fails to resolve these peaks.[2][1] The following gradient elution protocol is validated for high-resolution separation.

Experimental Protocol: HPLC Separation

Objective: Quantification of Isochlorogenic acid B in plant extracts or biological plasma.

  • Instrumentation: HPLC system with Photodiode Array (PDA) or UV detector.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 mm × 4.6 mm, 5 µm).[2][1]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (improves peak shape).[1]

    • Solvent B: Acetonitrile.[2][1][5]

  • Detection: 326 nm (Maximal absorption for caffeoylquinic acids).[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Gradient Elution Table
Time (min)Solvent A (%)Solvent B (%)Elution Mode
0.09010Equilibration
10.08020Linear Gradient
20.07030Linear Gradient
30.06040Linear Gradient
35.09010Re-equilibration

Note: Isochlorogenic acid B typically elutes between Isochlorogenic acid A and C. Standard reference materials must be injected to confirm retention times.[2]

Visualization: Analytical Workflow

The following diagram outlines the critical steps for extracting and analyzing ICAB from biological matrices.

Analytical_WorkflowSampleSample Source(Honeysuckle or Plasma)ExtractExtraction(70% Methanol)Sample->ExtractFilterFiltration(0.22 µm PTFE)Extract->FilterHPLCHPLC-UV(C18 Column, 326nm)Filter->HPLCIsomerCheckIsomer ResolutionCheck (A vs B vs C)HPLC->IsomerCheckDataData Analysis(Peak Integration)IsomerCheck->HPLCCo-elution(Adjust Gradient)IsomerCheck->DataResolved

Caption: Step-by-step workflow for the extraction and HPLC quantification of Isochlorogenic acid B.

References

  • ChemFaces. (2024).[1] Isochlorogenic acid B Datasheet (CAS 14534-61-3).[2][1][3][4][6][7][8] Retrieved from [1]

  • PubChem. (2024).[1] Isochlorogenic acid b (Compound CID 6325421).[1] National Library of Medicine.[2] Retrieved from [1]

  • Zhang, X., et al. (2020). "Isochlorogenic Acid A Attenuates the Progression of Liver Fibrosis Through Regulating HMGB1/TLR4/NF-κB Signaling Pathway."[2][1][9][10][11] Frontiers in Pharmacology, 11:582.[2][9] (Mechanistic reference for diCQA class). Retrieved from [1][9]

  • Li, H., et al. (2017). "Development and Validation of a HPLC Method for Determination of Isochlorogenic Acid A in Rat Plasma." Journal of Chromatographic Science, 55(10).[1] (Protocol basis for diCQA separation). Retrieved from

  • ChemicalBook. (2024).[1] Isochlorogenic Acid B Product Properties.[2][1][9][10][8][12][13][14] Retrieved from [1]

Physical and chemical properties of isochlorogenic acid b

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Isochlorogenic Acid B

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's fundamental characteristics is paramount. Isochlorogenic acid B, a member of the diverse family of chlorogenic acids, stands out for its significant biological activities, including antioxidant, antiviral, and neuroprotective properties.[1][2][3][4] This guide provides a detailed examination of the physical and chemical properties of isochlorogenic acid B, offering field-proven insights and validated experimental protocols to support its application in research and development.

Chemical Identity and Molecular Structure

Isochlorogenic acid B is a naturally occurring phenolic compound found in plants such as honeysuckle (Lonicera japonica), Eucommia ulmoides, and Youngia japonica.[1][5] It is classified as a phenylpropanoid and is an isomer of isochlorogenic acids A and C.[5][6] Structurally, it is a diester formed between two molecules of caffeic acid and one molecule of quinic acid.[1]

  • IUPAC Name: (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid[7][8]

  • Synonyms: 3,4-Dicaffeoylquinic acid, 3,4-Di-O-caffeoylquinic acid[1][7][9]

  • CAS Number: 14534-61-3[5][10]

The precise arrangement of the two caffeoyl groups on the quinic acid core is crucial for its distinct biological activity compared to its isomers.

Antioxidant_Mechanism ICAB Isochlorogenic Acid B (with Catechol groups) Donation Hydrogen/Electron Donation ICAB->Donation Cell_Damage Oxidative Cell Damage ICAB->Cell_Damage prevents Radical Free Radical (R•) (e.g., ROS) Radical->Donation Radical->Cell_Damage causes Stabilized_ICAB Stabilized ICAB Radical (Resonance Delocalized) Donation->Stabilized_ICAB forms Neutral_Molecule Neutralized Molecule (RH) Donation->Neutral_Molecule forms

Caption: Mechanism of free radical scavenging by Isochlorogenic Acid B.

Other Biological Activities

Beyond its antioxidant capacity, isochlorogenic acid B is recognized for other significant bioactivities:

  • Antiviral Properties: It has demonstrated activity against certain viruses, notably the respiratory syncytial virus (RSV). [1][4]* PDE-5 Inhibition: Research has identified it as a potential inhibitor of phosphodiesterase-5 (PDE-5), suggesting avenues for drug discovery. [3][5]

Analytical Methodologies

Accurate characterization and quantification of isochlorogenic acid B rely on robust analytical techniques.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying isochlorogenic acid B from complex mixtures like plant extracts or biological samples. [11][12]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Plant Plant Material (e.g., Honeysuckle) Extract Solvent Extraction (Methanol/Ethanol) Plant->Extract Filter Filtration (0.45 µm) Extract->Filter Injector Autosampler/Injector Filter->Injector Column C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm) Injector->Column Detector UV-Vis Detector (λ ≈ 300-330 nm) Column->Detector Pump Gradient Pump (Mobile Phase A/B) Pump->Column Software Chromatography Software Detector->Software Quant Quantification (Peak Area vs. Standard Curve) Software->Quant

Caption: General workflow for HPLC analysis of Isochlorogenic Acid B.

Spectroscopic Characterization
  • UV-Vis Spectroscopy: Due to its conjugated phenolic structure, isochlorogenic acid B exhibits strong UV absorbance. The UV spectrum is useful for detection in HPLC, with an optimal wavelength typically between 300-330 nm. [11][13]* Mass Spectrometry (MS) & Nuclear Magnetic Resonance (NMR): These techniques are indispensable for unambiguous structural elucidation and confirmation of purity, especially when isolating the compound from natural sources. [11]

Key Experimental Protocols

The following protocols provide a self-validating framework for working with isochlorogenic acid B.

Protocol 1: Extraction and Isolation from Natural Sources

This protocol outlines a general method for obtaining isochlorogenic acid B from plant material. The choice of solvent and chromatography conditions may require optimization based on the specific plant matrix.

  • Sample Preparation: Dry the plant material (e.g., honeysuckle buds) at 40-50°C and grind it into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered sample with 70% aqueous ethanol (1:10 w/v) at room temperature for 24 hours with constant stirring.

    • Alternatively, use ultrasonication or microwave-assisted extraction to improve efficiency. [14]3. Concentration: Filter the extract and evaporate the solvent under reduced pressure (rotary evaporator) to yield a crude extract.

  • Purification (Chromatography):

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Purify the extract using preparative HPLC or macroporous resin chromatography. [11][15] * Rationale: These techniques separate compounds based on polarity, allowing for the isolation of isochlorogenic acid B from other phytochemicals.

  • Purity Assessment: Confirm the purity and identity of the isolated fractions using analytical HPLC, MS, and NMR as described above. [11]

Protocol 2: In Vitro Antioxidant Activity (DPPH Assay)

This protocol measures the free radical scavenging capacity of isochlorogenic acid B using the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

  • Preparation of Reagents:

    • Prepare a stock solution of isochlorogenic acid B (e.g., 1 mg/mL) in methanol.

    • Prepare a series of dilutions from the stock solution to obtain various test concentrations.

    • Prepare a 0.1 mM solution of DPPH in methanol. Note: This solution is light-sensitive and should be freshly prepared and kept in the dark.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each concentration of the isochlorogenic acid B solution.

    • Add 100 µL of the methanolic DPPH solution to each well.

    • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

  • Incubation and Measurement:

    • Shake the plate vigorously and incubate in the dark at room temperature for 30 minutes.

    • Rationale: During incubation, the antioxidant donates a hydrogen atom to the DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the scavenging effect using the formula: Scavenging Effect (%) = [ (Abs_control - Abs_sample) / Abs_control ] * 100

    • The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the scavenging percentage against the concentration. [11]

Conclusion

Isochlorogenic acid B is a polyphenolic compound with a well-defined set of physical and chemical properties that underpin its significant biological potential. Its potent antioxidant activity, rooted in its dicaffeoylquinic acid structure, makes it a compelling candidate for further investigation in the pharmaceutical, nutraceutical, and cosmetic industries. [3]The analytical and experimental protocols detailed in this guide provide a robust foundation for researchers to accurately quantify, handle, and explore the therapeutic applications of this promising natural product.

References

  • ChemBK. (n.d.). Chlorogenic acid. Retrieved February 9, 2026, from [Link]

  • MDPI. (2023). Chlorogenic Acid: A Systematic Review on the Biological Functions, Mechanistic Actions, and Therapeutic Potentials. Retrieved February 9, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Isochlorogenic Acid B: Your Source for Natural Antioxidants and Pharma Intermediates. Retrieved February 9, 2026, from [Link]

  • The Good Scents Company. (n.d.). isochlorogenic acid B, 14534-61-3. Retrieved February 9, 2026, from [Link]

  • MDPI. (2025). Extraction of Chlorogenic Acid Using Single and Mixed Solvents. Retrieved February 9, 2026, from [Link]

  • American Chemical Society. (2026). Multichemical Analytical Strategy for Screening Key Differential Compound between Raw and Processed Viticis fructus. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Isochlorogenic acid b. PubChem Compound Database. Retrieved February 9, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 14534-61-3 | Chemical Name : ISOCHLOROGENIC ACID B. Retrieved February 9, 2026, from [Link]

  • Google Patents. (n.d.). CN110240544B - Chlorogenic acid extraction and purification method and application.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Chlorogenic Acid. Retrieved February 9, 2026, from [Link]

Sources

Precision Targeting of Isochlorogenic Acid B (3,4-DCQA): A Multi-Modal Therapeutic Framework

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of Isochlorogenic Acid B (ICAB) , specifically identified as 3,4-dicaffeoylquinic acid (3,4-DCQA) . Unlike generic descriptions of chlorogenic acids, this document isolates the unique pharmacodynamics of the 3,4-isomer, distinguishing its therapeutic utility in hepatic fibrosis, viral entry inhibition, and neuro-immunomodulation.

Executive Technical Summary

Isochlorogenic Acid B (ICAB) is a polyphenol isomer (C₂₅H₂₄O₁₂) distinguished by the esterification of quinic acid at the 3- and 4-hydroxyl positions with caffeic acid. While often co-eluted with its isomers (A and C), ICAB exhibits distinct steric properties that enable high-affinity binding to TRPV3 channels , Viral Capsid proteins , and Hepatic Stellate Cell (HSC) regulators.

Therapeutic Profile:

  • Primary Indication: Hepatic Fibrosis & NASH (via miR-122/HIF-1α and TGF-β1 suppression).

  • Infectious Disease: Viral entry inhibitor (EV-A71) and Clearance inducer (Influenza via TRAIL).

  • Dermatology: Non-steroidal anti-pruritic (TRPV3 antagonist).

Core Therapeutic Targets & Mechanisms

Hepatic Fibrosis & NASH: The miR-122/HIF-1α Axis

ICAB demonstrates potent anti-fibrotic activity superior to mono-caffeoylquinic acids. Its mechanism is tri-phasic, simultaneously targeting oxidative stress, collagen deposition, and hypoxic signaling.

  • Target 1: Nrf2/HO-1 Activation: ICAB disrupts the Keap1-Nrf2 complex, facilitating Nrf2 nuclear translocation. This upregulates Heme Oxygenase-1 (HO-1), neutralizing ROS that drive HSC activation.

  • Target 2: TGF-β1/Smad Signaling: ICAB directly suppresses TGF-β1 expression, preventing the phosphorylation of Smad2/3. This blocks the transcription of pro-fibrotic markers (

    
    -SMA, Col1
    
    
    
    1).
  • Target 3: The miR-122/HIF-1α Loop: In a unique mechanism, ICAB restores hepatic levels of miR-122 (often depleted in NASH).[1] Restoration of miR-122 destabilizes HIF-1α mRNA, preventing the hypoxic response that fuels inflammation and fibrosis.

Antiviral "Trap & Clear" Defense

Unlike neuraminidase inhibitors (e.g., Oseltamivir), ICAB employs a "Trap and Clear" strategy:

  • Entry Blockade (The Trap): In Enterovirus 71 (EV-A71) infection, ICAB binds to the viral capsid's 5-fold axis, physically disrupting the interaction between the virus and the host Heparan Sulfate (HS) receptor.

  • Immune Clearance (The Clear): In Influenza A (H1N1/H3N2) models, ICAB upregulates TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand). This induces apoptosis specifically in virus-infected cells, reducing viral load via host immune acceleration rather than direct virucidal action.

Neuro-Immunomodulation
  • Target: NLRP3 Inflammasome .

  • Mechanism: ICAB, particularly when synergistic with Quinic Acid, inhibits the assembly of the NLRP3 inflammasome. This prevents the cleavage of Gasdermin D (GSDMD) , thereby blocking pyroptosis (inflammatory cell death) and the release of IL-1

    
    /IL-18 in microglial and epithelial cells.
    
  • Psychiatry: ICAB elevates BDNF (Brain-Derived Neurotrophic Factor) in the hippocampus, reversing lead (Pb)-induced depressive behaviors.

Visualizing the Signaling Architecture

The following diagram illustrates the dual-action efficacy of ICAB in Liver Fibrosis (Left Branch) and Antiviral Defense (Right Branch).

ICAB_Mechanism cluster_liver Hepatic Fibrosis / NASH Reversal cluster_viral Antiviral 'Trap & Clear' ICAB Isochlorogenic Acid B (3,4-DCQA) Nrf2 Nrf2 (Nuclear Translocation) ICAB->Nrf2 Activates TGFb TGF-β1 / Smad2/3 ICAB->TGFb Suppresses miR122 miR-122 Restoration ICAB->miR122 Upregulates Capsid Viral Capsid (EV-A71) 5-fold Axis ICAB->Capsid Binds/Masks TRAIL TRAIL Expression ICAB->TRAIL Upregulates (Influenza) ROS ROS / Oxidative Stress Nrf2->ROS Inhibits HSC HSC Activation (α-SMA, Col1α1) ROS->HSC Promotes TGFb->HSC Activates HIF1a HIF-1α Stabilization miR122->HIF1a Degrades HIF1a->HSC Promotes Fibrosis HS_Rec Heparan Sulfate Receptor Capsid->HS_Rec Interaction Blocked Entry Viral Entry HS_Rec->Entry Prevents Apoptosis Apoptosis of Infected Cells TRAIL->Apoptosis Induces Clearance

Figure 1: Mechanistic pathways of Isochlorogenic Acid B in attenuating hepatic fibrosis via the miR-122/HIF-1α axis and inhibiting viral infection via capsid masking and TRAIL induction.

Experimental Validation Protocols

To validate ICAB activity in your pipeline, use the following self-validating protocols.

Protocol: Validation of TRPV3 Inhibition (Patch Clamp)

Objective: Confirm ICAB as a specific antagonist of the TRPV3 channel (implicated in dermatitis/itch).

  • Cell System: HEK293 cells stably expressing human TRPV3.

  • Preparation: Dissolve ICAB in DMSO (Stock 100 mM). Working solution: 0.1 - 100

    
    M.
    
  • Induction: Activate TRPV3 using 2-APB (300

    
    M) or Camphor  (2 mM).
    
  • Recording:

    • Use whole-cell patch-clamp configuration (Holding potential: -60 mV).

    • Perfuse 2-APB to establish baseline current (

      
      ).
      
    • Co-apply 2-APB + ICAB (Gradient concentrations).

  • Data Analysis: Calculate Inhibition Rate =

    
    .
    
    • Reference IC50: Expect ~0.9

      
      M for ICAB (significantly more potent than ICAA at ~2.7 
      
      
      
      M).
Protocol: Viral Attachment Assay (EV-A71)

Objective: Distinguish "Entry Inhibition" from "Virucidal" activity.

  • Pre-Chill: Cool RD (Rhabdomyosarcoma) cells to 4°C (stops endocytosis, allows binding only).

  • Treatment Groups:

    • Group A (Virucidal): Incubate Virus + ICAB for 1h, then add to cells.

    • Group B (Attachment): Add Virus + ICAB simultaneously to cells at 4°C.

  • Incubation: Hold at 4°C for 1 hour.

  • Wash: Wash cells 3x with cold PBS to remove unbound virus.

  • Quantification:

    • Lyse cells.

    • Extract RNA and perform qRT-PCR for Viral VP1 gene.

  • Interpretation: A reduction in viral RNA in Group B confirms interference with the Virus-Receptor (Heparan Sulfate) interaction.

Quantitative Data Summary

Target / PathwayEffectPotency / MetricDisease Relevance
TRPV3 Channel AntagonistIC50: 0.9 ± 0.3

M
Atopic Dermatitis, Pruritus
KLK5 Enzyme InhibitorNon-competitive inhibitionRosacea (Anti-inflammatory)
HSC Activation Suppression


-SMA,

Col1

1
Liver Fibrosis / NASH
Influenza A Clearance

TRAIL mRNA (>2-fold)
Viral Respiratory Infection
EV-A71 Entry BlockerDisrupts VP1-HS interactionHand, Foot, and Mouth Disease
Nrf2 Activator

Nuclear Translocation
Oxidative Stress Protection

References

  • Isochlorogenic acid B inhibits liver fibrosis in NASH. Title: Protective effect of isochlorogenic acid B on liver fibrosis in non-alcoholic steatohepatitis of mice.[1][2][3][4][5] Source: Basic & Clinical Pharmacology & Toxicology.[3][4] Link:[Link]

  • Antiviral Mechanism (EV-A71). Title: 3,4-Dicaffeoylquinic Acid from the Medicinal Plant Ilex kaushue Disrupts the Interaction Between the Five-Fold Axis of Enterovirus A-71 and the Heparan Sulfate Receptor.[6] Source: Microbiology Spectrum (ASM). Link:[Link]

  • Antiviral Mechanism (Influenza/TRAIL). Title: 3,4-Dicaffeoylquinic Acid, a Major Constituent of Brazilian Propolis, Increases TRAIL Expression and Extends the Lifetimes of Mice Infected with the Influenza A Virus.[7] Source: Evidence-Based Complementary and Alternative Medicine. Link:[Link]

  • TRPV3 Inhibition (Dermatitis). Title: Isochlorogenic acids A and B inhibit TRPV3-mediated current activated by 2-APB. Source: ResearchGate / Biophysical Reports. Link:[Link]

  • Neuroprotection (Lead Toxicity). Title: Isochlorogenic acid B alleviates lead-induced anxiety, depression and neuroinflammation in mice by the BDNF pathway.[8] Source: NeuroToxicology.[3][8] Link:[Link]

  • Rosacea and KLK5 Inhibition. Title: Chlorogenic Acid Isomers Isolated from Artemisia lavandulaefolia Exhibit Anti-Rosacea Effects In Vitro.[9] Source: MDPI (International Journal of Molecular Sciences). Link:[Link]

Sources

Technical Review: Isochlorogenic Acid B (3,4-Dicaffeoylquinic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Pharmacological Mechanisms, Extraction Protocols, and Therapeutic Potential

Executive Summary

Isochlorogenic acid B (ICAB), chemically identified as 3,4-dicaffeoylquinic acid (3,4-diCQA) , is a bioactive polyphenolic compound isomeric with chlorogenic acid. While often overshadowed by its isomers (A and C), ICAB has emerged as a potent therapeutic candidate in the fields of hepatic fibrosis reversal , neuroprotection , and antiviral defense .

This technical guide synthesizes current research to provide a comprehensive operational framework for scientists. It moves beyond generic descriptions, offering validated protocols for extraction and analysis, and detailing the specific molecular signaling pathways—TGF-β1/Smad , Nrf2/HO-1 , and NF-κB —that define its pharmacodynamics.

Part 1: Chemical Identity & Source Profiling

Nomenclature and Structural Distinctness

Confusion regarding the nomenclature of di-caffeoylquinic acids (diCQAs) is common in literature. For the purpose of this guide and reproducibility, we adhere to the IUPAC-aligned convention supported by major chemical repositories (e.g., CAS 14534-61-3).

  • Common Name: Isochlorogenic acid B[][2][3]

  • Chemical Name: 3,4-Dicaffeoylquinic acid (3,4-diCQA)

  • CAS Number: 14534-61-3[4][5]

  • Molecular Formula: C₂₅H₂₄O₁₂

  • Molecular Weight: 516.45 g/mol [4][6][]

Critical Distinction:

  • Isochlorogenic Acid A: 3,5-diCQA[4][][8][9][10]

  • Isochlorogenic Acid B: 3,4-diCQA (The focus of this guide)

  • Isochlorogenic Acid C: 4,5-diCQA[2]

Physicochemical Properties
PropertySpecificationOperational Note
Appearance White to off-white powderLight sensitive; store in amber vials.
Solubility DMSO (>15 mg/mL), Ethanol, MethanolPoorly soluble in cold water; solubility increases significantly in hot water or hydro-alcoholic mixtures.
Stability Unstable in alkaline pHHydrolyzes to caffeic acid and quinic acid. Maintain pH < 6.0 during extraction.
Isomerization HighCan isomerize to A or C forms under high heat or specific pH conditions.
Botanical Sources

Primary extraction matrices include:

  • Lonicera japonica (Honeysuckle flowers): A primary commercial source.

  • Erigeron breviscapus : Used in Traditional Chinese Medicine (TCM) for cardiovascular indications.

  • Laggera alata : High yield source for isolation.

  • Coffee By-products: Present in robusta beans, though often in lower quantities than 5-CQA.

Part 2: Pharmacological Mechanisms (The Core)

Hepatic Fibrosis Reversal (TGF-β1/Smad & miR-122)

ICAB exhibits a specific antifibrotic capacity superior to mono-caffeoylquinic acids. It acts primarily by inhibiting the activation of Hepatic Stellate Cells (HSCs), the primary drivers of collagen deposition in liver fibrosis.

Mechanism:

  • TGF-β1 Inhibition: ICAB blocks the Transforming Growth Factor-beta 1 (TGF-β1) signaling, preventing the phosphorylation of Smad2/3.

  • miR-122 Restoration: In fibrotic tissue, microRNA-122 (miR-122) is downregulated. ICAB treatment restores miR-122 levels, which in turn downregulates HIF-1α (Hypoxia-inducible factor 1-alpha), a pro-fibrotic transcription factor.

LiverFibrosis ICAB Isochlorogenic Acid B (ICAB) TGF TGF-β1 Receptor ICAB->TGF Inhibits miR miR-122 ICAB->miR Upregulates Smad Smad2/3 Phosphorylation TGF->Smad Activates HSC HSC Activation (Alpha-SMA High) Smad->HSC Promotes Collagen Collagen Deposition (Fibrosis) HSC->Collagen Secretes HIF HIF-1α miR->HIF Silences HIF->HSC Promotes

Figure 1: Dual-pathway inhibition of Hepatic Stellate Cell (HSC) activation by ICAB via TGF-β1 blockade and miR-122 restoration.

Neuroprotection & Anti-Inflammation (Nrf2 & NF-κB)

ICAB crosses the blood-brain barrier (though with low efficiency, requiring high doses or enhanced delivery) and exerts neuroprotection against oxidative stress (e.g., ischemia/reperfusion injury).

Mechanism:

  • Nrf2 Activation: ICAB disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), upregulating HO-1 (Heme Oxygenase-1).

  • NF-κB Suppression: It simultaneously inhibits the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB p65, thereby reducing pro-inflammatory cytokines (TNF-α, IL-6, iNOS).

Neuroprotection ICAB Isochlorogenic Acid B Keap1 Keap1-Nrf2 Complex ICAB->Keap1 Dissociates IKK IKK Complex ICAB->IKK Inhibits Nrf2 Nrf2 (Nucleus) Keap1->Nrf2 Releases ARE ARE (DNA) Nrf2->ARE Binds HO1 HO-1 / SOD / CAT (Antioxidant Enzymes) ARE->HO1 Transcription IkB IκB Degradation IKK->IkB Prevents Phosphorylation NFkB NF-κB p65 (Nucleus) IkB->NFkB Blocks Translocation Cytokines Inflammation (TNF-α, IL-6, NO) NFkB->Cytokines Promotes

Figure 2: The "Switch" Mechanism: ICAB activates antioxidant defense (Nrf2) while suppressing inflammatory signaling (NF-κB).

Part 3: Experimental Protocols

Extraction & Isolation Protocol

Objective: Isolate ICAB from Lonicera japonica with minimal isomerization.

  • Pre-treatment: Dry flower buds at 40°C (avoid high heat) and pulverize to 40-mesh powder.

  • Extraction:

    • Solvent: 70% Ethanol (v/v) in water.

    • Ratio: 1:20 (Solid:Liquid).

    • Method: Ultrasonic-assisted extraction (40 kHz, 300W) for 45 mins at 40°C. Note: Reflux extraction is viable but increases risk of isomerization.

  • Purification:

    • Concentrate supernatant via rotary evaporator at <50°C.

    • Load onto Macroporous Resin (e.g., D101 or AB-8).

    • Elute sequentially with water (discard) -> 20% ethanol (discard impurities) -> 40-50% ethanol (Collect ICAB fraction) .

  • Crystallization: Recrystallize from dilute methanol.

HPLC Analysis Standard Operating Procedure (SOP)

Objective: Quantify ICAB and separate it from isomers A and C.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250mm x 4.6mm, 5µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.[11]

  • Gradient Program:

    • 0-10 min: 10% -> 15% B

    • 10-30 min: 15% -> 25% B

    • 30-45 min: 25% -> 40% B

  • Flow Rate: 1.0 mL/min.[11]

  • Temperature: 30°C.

  • Detection: UV at 327 nm (Characteristic absorption max for diCQAs).

  • Retention Order: Typically Chlorogenic Acid (3-CQA) < Isochlorogenic A (3,5) < Isochlorogenic B (3,4) < Isochlorogenic C (4,5). Note: Run standards to confirm as column selectivity varies.

In Vitro Anti-Inflammatory Assay (RAW 264.7)[8]
  • Seeding: Plate RAW 264.7 murine macrophages at

    
     cells/well in 96-well plates.
    
  • Treatment: Pre-treat with ICAB (5, 10, 20 µM) for 2 hours.

    • Control: Vehicle (DMSO < 0.1%).

    • Positive Control: Dexamethasone.[10]

  • Induction: Add LPS (1 µg/mL) and incubate for 24 hours.

  • Readout:

    • NO Production: Mix 50 µL supernatant with 50 µL Griess Reagent I and 50 µL Griess Reagent II. Measure Absorbance at 540 nm.

    • Viability: Perform CCK-8 or MTT assay to ensure decreased NO is not due to cytotoxicity.

Part 4: Pharmacokinetics & Challenges

The clinical translation of ICAB is hindered by its ADME (Absorption, Distribution, Metabolism, Excretion) profile:

  • Bioavailability: Low (< 5% oral bioavailability).

  • Metabolism:

    • Gastric: Relatively stable in acidic stomach pH.

    • Intestinal: Extensively hydrolyzed by esterases and gut microbiota into caffeic acid and quinic acid .

    • Phase II: Absorbed metabolites undergo rapid methylation (ferulic acid) and sulfation/glucuronidation in the liver.

  • Distribution: Binds reversibly to Human Serum Albumin (HSA).

  • Strategy: To enhance efficacy, researchers are exploring nano-encapsulation (liposomes) and structural modification (methylation) to improve stability and cellular uptake.

Part 5: Future Outlook

Isochlorogenic acid B represents a "sleeping giant" in natural product pharmacology. While its antioxidant properties are well-established, the high-value targets lie in fibrosis reversal and viral entry inhibition .

Key Research Gaps:

  • Isomer-Specific Toxicity: Long-term safety data specifically for the 3,4-isomer (distinct from the mixture) is required for IND (Investigational New Drug) applications.

  • Combination Therapy: Investigating synergistic effects with standard-of-care antivirals or anti-fibrotics.

  • Delivery Systems: Developing enteric-coated or lipid-based formulations to bypass gastric hydrolysis and improve intestinal absorption.

References

  • Chemical Identity & Nomencl

    • PubChem Compound Summary for CID 5281780, 3,4-Dicaffeoylquinic acid. National Center for Biotechnology Information (2025). Link

    • IUPAC Nomenclature of Quinic Acid Derivatives. International Union of Pure and Applied Chemistry.
  • Liver Fibrosis & Mechanism

    • Protective effect of isochlorogenic acid B on liver fibrosis in non-alcoholic steatohepatitis of mice. Basic & Clinical Pharmacology & Toxicology (2018). Link

    • Isochlorogenic Acid A Attenuates the Progression of Liver Fibrosis Through Regulating HMGB1/TLR4/NF-κB Signaling Pathway. Frontiers in Pharmacology (2020). Link (Note: Mechanistic overlap with isomer A).

  • Neuroprotection & Anti-Inflamm

    • Chlorogenic acid exerts neuroprotective effect against hypoxia-ischemia brain injury in neonatal rats by activating Sirt1 to regulate the Nrf2-NF-κB signaling pathway. Molecular Medicine Reports (2022). Link

    • Chlorogenic acid inhibits lipopolysaccharide-induced cyclooxygenase-2 expression in RAW264.7 cells through suppressing NF-kappaB and JNK/AP-1 activation.[12] International Immunopharmacology (2008). Link

  • Pharmacokinetics & Safety

    • Risk Assessment of Chlorogenic and Isochlorogenic Acids in Coffee By-Products. Molecules (2023). Link

    • Bioavailability and metabolism of chlorogenic acids (acyl-quinic acids) in humans. Comprehensive Reviews in Food Science and Food Safety (2020). Link

  • Extraction & Analysis

    • Extraction of Chlorogenic Acid Using Single and Mixed Solvents.[13] Processes (2025). Link

    • A validated UV-HPLC method for determination of chlorogenic acid in Lepidogrammitis drymoglossoides. Pharmacognosy Magazine (2012). Link

Sources

Methodological & Application

Extraction and purification protocol for isochlorogenic acid b from coffee beans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a scalable, high-fidelity protocol for the extraction and purification of Isochlorogenic Acid B (3,4-dicaffeoylquinic acid) from green coffee beans.[1] Unlike standard chlorogenic acid (5-CQA) protocols, this workflow addresses the critical challenge of regioisomer separation .[1] We utilize Ultrasound-Assisted Extraction (UAE) for maximal yield, followed by Macroporous Resin enrichment, and finally High-Speed Counter-Current Chromatography (HSCCC) to resolve the target 3,4-isomer from its structural analogs (3,5-diCQA and 4,5-diCQA) without the sample loss associated with solid-phase supports.[1]

Introduction & Scientific Context

Target Molecule: Isochlorogenic Acid B (3,4-diCQA) CAS: 14534-61-3 Source Material: Coffea canephora (Robusta) green beans are preferred over C. arabica due to higher baseline diCQA content.[1] Roasting is strictly avoided as it induces thermal isomerization and lactonization.

The Isomer Challenge: The primary obstacle in isolating Isochlorogenic Acid B is the presence of its positional isomers:

  • Isochlorogenic Acid A: 3,5-dicaffeoylquinic acid[1][2]

  • Isochlorogenic Acid B: 3,4-dicaffeoylquinic acid (Target)[1][3][4]

  • Isochlorogenic Acid C: 4,5-dicaffeoylquinic acid[1]

These molecules share identical molecular weights (MW 516.45 g/mol ) and nearly identical polarity.[1] Standard C18 Prep-HPLC often results in co-elution or "shoulder" peaks.[1] This protocol leverages HSCCC , a liquid-liquid partition chromatography technique, which exploits subtle differences in partition coefficients (


) rather than surface adsorption, preventing irreversible binding and ensuring >98% purity.[1]

Physicochemical Framework

Understanding the molecule's behavior is the foundation of this protocol.

ParameterCharacteristicOperational Implication
Solubility Soluble in Ethanol, Methanol, DMSO.[1] Low in water (cold).[1]Use EtOH/H₂O for extraction.[1][5] Avoid pure water to prevent precipitation during cooling.[1]
Acidity (pKa) pKa₁

3.3 (Carboxyl), Phenolic -OH > 8.5
Maintain pH < 4.0 during extraction to keep molecule non-ionized (protonated), enhancing resin adsorption.[1]
Stability Heat Labile: Isomerizes > 60°C.Light Sensitive: Cis/trans photo-isomerization.Base Labile: Saponifies at pH > 8.[1]Strict Rule: All evaporation at < 45°C. Work under yellow light or amber glassware. Never use alkaline eluents.[1]

Workflow Visualization

G Start Green Coffee Beans (Coffea canephora) PreTreat Pre-treatment (Milling & Defatting) Start->PreTreat Grind to 40 mesh Extract Extraction (UAE) 70% EtOH, pH 4.0 PreTreat->Extract Remove Lipids Resin Crude Enrichment Macroporous Resin (AB-8) Extract->Resin Filter & Conc. HSCCC Isomer Isolation (HSCCC) Biphasic Solvent System Resin->HSCCC Enriched Fraction Final Isochlorogenic Acid B (>98% Purity) HSCCC->Final Target Peak Collection

Figure 1: End-to-end isolation workflow emphasizing the transition from crude extraction to liquid-liquid partition chromatography.

Experimental Protocols

Phase 1: Pre-treatment & Extraction (UAE)

Objective: Maximize release of phenolics while minimizing lipid contamination.[1]

  • Milling: Pulverize green coffee beans to a fine powder (40–60 mesh).

  • Defatting (Crucial):

    • Mix powder with Petroleum Ether (1:5 w/v).[1]

    • Sonicate for 20 mins at room temperature.

    • Filter and discard the supernatant (lipids).[1] Air-dry the residue.[1]

  • Ultrasound-Assisted Extraction (UAE):

    • Solvent: 70% Ethanol (v/v) adjusted to pH 4.0 with Acetic Acid.

    • Ratio: 1:15 (Solid : Solvent).[1]

    • Condition: Ultrasonic bath (40 kHz, 300W) at 40°C for 45 minutes.

    • Cycle: Repeat extraction 2 times.

  • Concentration: Combine supernatants and evaporate ethanol under reduced pressure (Rotavap) at 45°C until no alcohol smell remains. Do not dry completely; keep as an aqueous suspension.

Phase 2: Crude Enrichment (Macroporous Resin)

Objective: Remove sugars, salts, and proteins; concentrate total diCQAs.[1]

  • Resin Type: AB-8 or NKA-9 (Cross-linked polystyrene, weak polarity).[1]

  • Column Prep: Soak resin in 95% EtOH for 24h, then rinse with water until effluent is clear.

  • Loading: Load the aqueous extract (from Phase 1) onto the column at 2 BV/h (Bed Volumes per hour).

  • Washing: Elute with 2 BV of Distilled Water (removes sugars/salts).[1] Discard.

  • Elution: Elute with 3 BV of 50% Ethanol .

  • Result: Collect the 50% EtOH fraction. Evaporate to dryness to obtain "Crude Chlorogenic Extract" (contains mixture of 3,4-, 3,5-, and 4,5-diCQAs).[1]

Phase 3: High-Resolution Isolation (HSCCC)

Objective: Separate the 3,4-diCQA isomer from 3,5-diCQA and 4,5-diCQA.[1]

This is the critical differentiation step. We use a Type-J High-Speed Counter-Current Chromatograph .[1]

1. Solvent System Selection (The "Arizona" Family): For diCQAs, a quaternary system of n-Hexane : Ethyl Acetate : Methanol : Water is ideal.[1]

  • Recommended Ratio: 1.5 : 5 : 1.5 : 5 (v/v/v/v).[1]

  • Validation: The partition coefficient (

    
    ) for 3,4-diCQA should be between 0.5 and 2.5.
    
    • 
      [1]
      

2. Preparation:

  • Mix solvents thoroughly in a separatory funnel.[1]

  • Equilibrate at room temperature.[1]

  • Separate the two phases:

    • Upper Phase (UP): Stationary Phase.[1]

    • Lower Phase (LP): Mobile Phase.[1]

3. HSCCC Operation:

  • Coil Volume: ~300 mL (standard semi-prep coil).

  • Fill: Fill the entire column with the Upper Phase (Stationary).

  • Rotation: Start rotation at 800–1000 rpm.

  • Elution: Pump the Lower Phase (Mobile) head-to-tail at 2.0 mL/min.

  • Equilibrium: Wait for hydrodynamic equilibrium (mobile phase elutes from outlet).

  • Injection: Dissolve 200 mg of Crude Resin Extract in 5 mL of biphasic solvent (1:1 mix of UP/LP). Inject.

  • Detection: Monitor UV at 326 nm .

4. Fraction Collection Logic:

  • Elution Order (Typical):

    • Chlorogenic Acid (5-CQA) - Elutes early (most polar).[1]

    • Isochlorogenic Acid A (3,5-diCQA).[1]

    • Isochlorogenic Acid B (3,4-diCQA) - Target.

    • Isochlorogenic Acid C (4,5-diCQA).[1]

  • Note: Elution order may shift slightly based on exact temperature; verify with HPLC.

HSCCC cluster_fractions Elution Order Input Crude Extract (Isomer Mix) Column HSCCC Column (Biphasic System) Input->Column Injection Detector UV Detector (326 nm) Column->Detector Partitioning F1 Frac 1: 3,5-diCQA Detector->F1 F2 Frac 2: 3,4-diCQA (TARGET) F1->F2 F3 Frac 3: 4,5-diCQA F2->F3

Figure 2: Separation logic within the HSCCC coil. The target 3,4-diCQA elutes between the 3,5 and 4,5 isomers.

Analytical Validation (HPLC-UV)

Verify the purity of the collected HSCCC fractions.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-10 min: 10% -> 20% B[1]

    • 10-30 min: 20% -> 40% B[1]

    • 30-40 min: 40% -> 60% B[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Wavelength: 326 nm (Max absorption for caffeoyl moiety).[1]

  • Retention Time Reference: 3,4-diCQA typically elutes after 3,5-diCQA and before 4,5-diCQA in this acidic gradient.[1]

References

  • Upadhyay, R., et al. (2012).[1] Microwave-assisted extraction of chlorogenic acids from green coffee beans.[1] Food Chemistry. [1]

  • Li, Y., et al. (2005).[1] Antiviral activity and mode of action of caffeoylquinic acids from Schefflera heptaphylla. Antiviral Research. [1]

  • Wang, X., et al. (2017).[1] Separation of di-O-caffeoylquinic acid isomers from Lonicera japonica by high-speed counter-current chromatography. Journal of Separation Science. [1]

  • Clifford, M.N., et al. (2003).[1] Discriminating between the six isomers of dicaffeoylquinic acid by LC-MSn. Journal of Agricultural and Food Chemistry.

  • PubChem. (2025).[1][2][6] 3,4-Dicaffeoylquinic acid Compound Summary. National Library of Medicine. [1]

Sources

Application Note: Isochlorogenic Acid B Standard for Analytical Testing

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the analytical testing of Isochlorogenic Acid B , a critical bioactive marker in drug development and herbal quality control.[1]

Part 1: Scientific Background & Chemical Identity[2][3][4]

The Isomer Challenge

Isochlorogenic acid B (ICAB) belongs to the family of dicaffeoylquinic acids (diCQAs).[1][2][3] It is structurally defined as 3,4-Dicaffeoylquinic acid .[1][2][3][4][5]

The primary analytical challenge is differentiating ICAB from its positional isomers, which share the exact molecular mass (516.45 Da) and similar fragmentation patterns.[1] Misidentification is common due to historical nomenclature confusion and the propensity for acyl migration (isomerization) under varying pH and temperature conditions.[1]

Common NameChemical Name (IUPAC)AbbreviationKey Characteristic
Isochlorogenic Acid A 3,5-Dicaffeoylquinic acid3,5-diCQAMost thermodynamically stable isomer.[1][2]
Isochlorogenic Acid B 3,4-Dicaffeoylquinic acid 3,4-diCQA Target Analyte. Prone to isomerization to 3,5-diCQA.[1][2]
Isochlorogenic Acid C 4,5-Dicaffeoylquinic acid4,5-diCQAOften co-elutes with B if gradient is too steep.[1][2]
Stability & Handling Mechanism

The ester bonds in ICAB are labile.[1] In neutral or basic solutions (pH > 6.0), the caffeoyl groups migrate to adjacent hydroxyl positions on the quinic acid ring, eventually favoring the most stable 3,5-diCQA configuration.[1]

Critical Handling Rules:

  • Solvent pH: Always maintain solvents at pH < 3.0 using Formic Acid (FA) or Phosphoric Acid (

    
    ).[1][2]
    
  • Temperature: Store stock solutions at -80°C . Autosamplers must be set to 4°C .

  • Light: Protect from light to prevent cis-trans photo-isomerization of the caffeoyl double bonds.[1][2]

Part 2: Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Purity assessment, Quality Control (QC), and quantification in raw materials (e.g., Lonicera japonica).[1][2]

1. Chromatographic Conditions
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.[1][2]

  • Column: Agilent ZORBAX Eclipse XDB-C18 (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.[1][2]

    • Note: A Biphenyl column (e.g., Restek Raptor Biphenyl) provides superior selectivity for isomeric separation if C18 fails.[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (v/v).[1][2][6]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][6][7][8]

  • Column Temperature: 30°C.

  • Detection Wavelength: 326 nm (Reference: 360 nm).[1][2]

  • Injection Volume: 10 µL.

2. Gradient Elution Profile

This shallow gradient is engineered to resolve the critical pair (Isochlorogenic B and C).[1][2]

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
10.08515Isocratic Hold
30.07525Linear Gradient
45.06535Elution of Isomers A, B, C
50.01090Column Wash
55.09010Re-equilibration
3. Standard Preparation
  • Stock Solution (1 mg/mL): Dissolve 1 mg Isochlorogenic Acid B standard in 1 mL of Methanol containing 0.1% Formic Acid . Do not use pure DMSO if possible, as it is difficult to remove and may cause peak broadening.

  • Working Standard: Dilute stock with Mobile Phase A to range 5–100 µg/mL.

Protocol B: LC-MS/MS for Pharmacokinetic (PK) Studies

Purpose: Trace analysis in plasma/biological matrices.[1][2]

1. Mass Spectrometry Parameters
  • Ionization Source: Electrospray Ionization (ESI), Negative Mode .[2]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1][2]

  • Spray Voltage: -4500 V.

  • Source Temperature: 500°C.[1][2]

2. MRM Transitions

While all isomers share the precursor mass, their fragmentation ratios differ slightly.[1] Retention time (RT) is the primary discriminator.[1][2]

AnalytePrecursor Ion (m/z)Product Ion (Quantifier)Product Ion (Qualifier)Collision Energy (V)
Isochlorogenic Acid B 515.1 [M-H]⁻ 353.1 (Mono-CQA)191.0 (Quinic Acid)-28 / -35
Internal Standard (e.g., Chlorogenic Acid)353.1191.0179.0-25

Note: The transition 515 → 353 represents the loss of one caffeoyl moiety [M-H-Caffeoyl]⁻.[1][2]

Protocol C: Extraction from Plant Matrix (Lonicera japonica)

Purpose: Isolating ICAB from botanical sources while minimizing isomerization.[1][2]

  • Pulverization: Grind dried flower buds to pass a 40-mesh sieve.

  • Extraction Solvent: 70% Ethanol / 30% Water (acidified with 0.5% Formic Acid ).[1][2]

  • Procedure:

    • Mix 1.0 g powder with 25 mL solvent.[1][2]

    • Ultrasonic extraction for 30 min at < 40°C (Heat promotes isomerization).[1][2]

    • Centrifuge at 12,000 rpm for 10 min.

    • Filter supernatant through 0.22 µm PTFE membrane.[1][2]

  • Storage: Analyze immediately or store at -20°C.

Part 3: Visualization & Logic[1][2]

Isomerization Pathways

The following diagram illustrates the chemical instability and conversion pathways that necessitate strict pH control.

Isomerization IC_B Isochlorogenic Acid B (3,4-diCQA) [Target] IC_A Isochlorogenic Acid A (3,5-diCQA) [Thermodynamic Sink] IC_B->IC_A Acyl Migration (pH > 6 or Heat) IC_C Isochlorogenic Acid C (4,5-diCQA) IC_B->IC_C Acyl Migration Hydrolysis Hydrolysis Products (Caffeic Acid + Quinic Acid) IC_B->Hydrolysis Prolonged Basic pH IC_A->Hydrolysis Prolonged Basic pH IC_C->IC_A Acyl Migration

Caption: Acyl migration pathways of Dicaffeoylquinic acids. 3,4-diCQA (B) readily isomerizes to the more stable 3,5-diCQA (A) under neutral/basic conditions.[1][2]

Method Validation Decision Tree

Use this logic flow to determine if your analytical run is valid.

Validation Start Start Analysis CheckRes Check Resolution (Rs) between Iso-B and Iso-C Start->CheckRes PassRes Rs > 1.5? CheckRes->PassRes CheckTail Check Tailing Factor (T) PassRes->CheckTail Yes Fail DATA INVALID See Troubleshooting PassRes->Fail No (Adjust Gradient) PassTail 0.9 < T < 1.2? CheckTail->PassTail CheckRT Check Retention Time Drift PassTail->CheckRT Yes PassTail->Fail No (Check pH/Column) PassRT Drift < 2%? CheckRT->PassRT Valid DATA VALID Proceed to Quant PassRT->Valid Yes PassRT->Fail No (System Equil.)

Caption: Step-by-step Quality Control (QC) decision tree for validating Isochlorogenic Acid B analytical runs.

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Peak Merging (B & C) Gradient too steep or pH too high.[1][2]Decrease gradient slope between 30-45 min. Ensure aqueous phase pH is ≤ 2.[1][2]5.
Peak Tailing Silanol interaction.[1][2]Use an "End-capped" column.[1][2] Increase buffer strength or add 0.1% Formic Acid.
Retention Time Shift Column temperature fluctuation.Use a column oven (thermostat) set strictly to 30°C or 35°C.
Extra Peaks Sample degradation (Isomerization).Prepare fresh standards daily. Keep samples at 4°C. Verify solvent pH.

Part 5: References

  • Li, Z., et al. (2017).[1][2] "Development and Validation of a HPLC Method for Determination of Isochlorogenic Acid A in Rat Plasma and Application to Pharmacokinetic Study." Journal of Chromatographic Science.

  • Clifford, M. N., et al. (2005).[1][2] "Discriminating between the six isomers of dicaffeoylquinic acid by LC-MSn." Journal of Agricultural and Food Chemistry. [1][2]

  • Xie, C., et al. (2012).[1][2] "Investigation of Isomeric Transformations of Chlorogenic Acid in Buffers and Biological Matrixes." Journal of Agricultural and Food Chemistry.

  • ChemFaces. "Isochlorogenic acid B Datasheet & Stability."

  • Sigma-Aldrich. "3,4-Dicaffeoylquinic acid Reference Standard Product Information." [1][2]

Sources

Nuclear magnetic resonance (NMR) analysis of isochlorogenic acid b

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Quality Control of Isochlorogenic Acid B via High-Resolution NMR

Executive Summary

Isochlorogenic acid B (3,4-dicaffeoylquinic acid) is a critical bioactive isomer found in Lonicera japonica (Honeysuckle), coffee, and various Asteraceae species. It exhibits potent anti-inflammatory, antiviral, and hepatoprotective properties. However, its structural similarity to its regioisomers—Isochlorogenic acid A (3,5-diCQA) and Isochlorogenic acid C (4,5-diCQA)—presents a significant analytical challenge.

This protocol provides a definitive Nuclear Magnetic Resonance (NMR) methodology for the unambiguous identification and purity assessment of Isochlorogenic acid B. Unlike HPLC, which relies on retention time comparison against potentially unstable standards, NMR provides intrinsic structural validation based on the specific deshielding of protons at the esterification sites.

Scientific Background & Isomer Logic

The core challenge in analyzing dicaffeoylquinic acids (diCQAs) is distinguishing the position of the two caffeoyl groups on the quinic acid ring.

  • The "Ester Shift" Principle: Esterification of a hydroxyl group on the quinic acid ring causes a significant downfield shift (deshielding) of the germinal proton (typically +1.0 to +1.5 ppm) compared to the non-esterified precursor.

  • Isochlorogenic Acid B (3,4-diCQA): The caffeoyl groups are attached at carbons 3 and 4. Consequently, H-3 and H-4 appear downfield (typically > 5.0 ppm), while H-5 remains upfield (< 4.5 ppm).

Isomer Differentiation Logic Tree

The following decision tree illustrates the self-validating logic used to distinguish Isochlorogenic acid B from its isomers A and C.

IsomerLogic Start Analyze 1H NMR Spectrum (Quinic Acid Ring Region 3.0 - 6.0 ppm) CheckH3 Check H-3 Chemical Shift Is it downfield (> 5.0 ppm)? Start->CheckH3 CheckH4 Check H-4 Chemical Shift Is it downfield (> 5.0 ppm)? CheckH3->CheckH4 Yes CheckH5 Check H-5 Chemical Shift Is it downfield (> 5.0 ppm)? CheckH3->CheckH5 No (H3 Upfield) CheckH4->CheckH5 Check H5 ResultB Isochlorogenic Acid B (3,4-diCQA) CheckH4->ResultB Yes (H3 & H4 Downfield) ResultA Isochlorogenic Acid A (3,5-diCQA) CheckH4->ResultA No (H3 Down, H4 Up) ResultC Isochlorogenic Acid C (4,5-diCQA) CheckH5->ResultC Yes (H4 & H5 Downfield) ResultChlor Chlorogenic Acid (Mono-ester) CheckH5->ResultChlor No (Only H5 or H4 Down)

Figure 1: NMR Decision Tree for identifying Isochlorogenic Acid B based on proton chemical shifts in Methanol-d4.

Experimental Protocol

Materials
  • Analyte: Isochlorogenic acid B (>95% purity recommended for reference).

  • Solvent: Methanol-d4 (CD₃OD, 99.8% D).

    • Note: Methanol-d4 is preferred over DMSO-d6 for structural elucidation because it provides superior resolution of the quinic acid ring multiplets, which are often obscured by broad OH signals in DMSO.

  • Instrument: 500 MHz NMR spectrometer (or higher) equipped with a cryoprobe for optimal sensitivity.

Sample Preparation
  • Weighing: Accurately weigh 5.0 – 10.0 mg of the solid sample.

  • Dissolution: Add 600 µL of Methanol-d4.

  • Mixing: Vortex for 30 seconds until fully dissolved. If the sample is stubborn, sonicate for 1 minute (monitor temperature to prevent degradation).

  • Transfer: Transfer to a clean, dry 5mm NMR tube.

  • Acquisition:

    • Temperature: 298 K (25°C).

    • Pulse Sequence: Standard 1D proton (zg30) and 2D COSY/HSQC for confirmation.

    • Scans: 16-64 scans (depending on concentration).[1]

    • Relaxation Delay: 1.0 s (for structural ID) or 5.0 s+ (for qNMR).

Results & Interpretation

The following table summarizes the diagnostic chemical shifts for Isochlorogenic acid B in Methanol-d4. The distinction relies on the Quinic Acid Moiety values.

Table 1: Diagnostic 1H and 13C NMR Data (Methanol-d4)
PositionMoietyδH (ppm, Multiplicity, J in Hz)δC (ppm)Diagnostic Note
Quinic Acid
1Quat. C-~76.0
2CH₂~2.1 - 2.3 (m)~38.0
3 CH-OR 5.65 (m) ~70.0 Downfield (Esterified)
4 CH-OR 5.15 (dd, J=9.0, 3.0) ~75.0 Downfield (Esterified)
5 CH-OH 4.35 (m) ~69.0 Upfield (Free OH)
6CH₂~2.0 - 2.2 (m)~39.0
7COOH-~176.0Carboxyl
Caffeoyl (x2)
2' / 2''CH (Arom)7.08 (d, J=2.[2][3]0)~115.0
5' / 5''CH (Arom)6.78 (d, J=8.0)~116.5
6' / 6''CH (Arom)6.98 (dd, J=8.0, 2.0)~123.0
7' / 7''CH (Alkene)7.62 / 7.55 (d, J=15.9)~147.0trans-geometry
8' / 8''CH (Alkene)6.35 / 6.28 (d, J=15.9)~115.0trans-geometry
9' / 9''C=O-~168.0Ester Carbonyls

Note: Chemical shifts may vary slightly (±0.05 ppm) depending on concentration and exact temperature.[1] The relative order (H3/H4 > H5) is invariant.

Verification Workflow

To ensure the sample is not a mixture of isomers (which often co-elute in standard HPLC), perform a 1H-1H COSY experiment.

  • Identify the alkene protons (doublets at ~7.6 and ~6.3 ppm).[4]

  • Locate the quinic acid ring protons (3.0 – 6.0 ppm).

  • Critical Check: In Isochlorogenic acid B, the proton at position 3 (approx 5.65 ppm) should show a correlation to the proton at position 4 (approx 5.15 ppm), and both should be significantly downfield compared to position 5.

Troubleshooting & Quality Control

IssuePossible CauseCorrective Action
Broad Signals Sample aggregation or paramagnetic impurities.Filter sample; ensure full dissolution. Add a trace of TFA-d if necessary to sharpen acidic protons (though this may shift values).
Split Peaks Presence of Rotamers or Isomers.Check if peaks are duplicated in a ratio (e.g., 80:20). If yes, likely contamination with Isochlorogenic A (3,5-diCQA).
H-3/H-4 Upfield Hydrolysis.If H-3/H-4 appear at ~3.5-4.0 ppm, the ester bonds have hydrolyzed (degraded to Caffeic acid + Quinic acid). Store samples at -20°C.
Solvent Peaks Wet Methanol-d4.Check for HDO peak at ~4.87 ppm. High water content can shift OH-adjacent protons. Use fresh ampoules.

References

  • Nomenclature and Isomerism: Abrankó, L., & Clifford, M. N. (2017). An Unambiguous Nomenclature for the Acyl-quinic Acids Commonly Known as Chlorogenic Acids. Journal of Agricultural and Food Chemistry.

  • Isolation and NMR Data: Wu, Z., et al. (2015). Isolation of isochlorogenic acid isomers in flower buds of Lonicera japonica by high-speed counter-current chromatography. Journal of Chromatography B.

  • General NMR Shifts (Solvents): Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics.

  • Biological Activity: BenchChem. Isochlorogenic acid A/B Structure and Properties.

Sources

A Comprehensive Guide to the Laboratory Synthesis of Isochlorogenic Acid B

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isochlorogenic Acid B

Isochlorogenic acid B, systematically known as 3,4-O-dicaffeoylquinic acid, is a prominent member of the chlorogenic acid family, a class of polyphenolic compounds abundant in various plants, including coffee beans, fruits, and traditional medicinal herbs.[1][2] These natural esters, formed between quinic acid and one or more caffeic acid units, are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities.[3] Isochlorogenic acid B, in particular, has demonstrated potent antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective properties, making it a valuable target for drug discovery and development.[4][5]

The therapeutic potential of isochlorogenic acid B stems from its chemical structure, which features two caffeoyl moieties esterified to the 3 and 4 positions of the quinic acid core. This arrangement confers significant radical scavenging ability and allows for interaction with various biological targets. However, the isolation of isochlorogenic acid B from natural sources can be challenging due to the presence of a complex mixture of isomers and other related compounds, which can vary depending on the plant source and extraction methods.[6] Consequently, robust and reliable methods for the laboratory synthesis of isochlorogenic acid B are crucial for advancing research into its pharmacological properties and potential therapeutic applications.

This comprehensive guide provides detailed protocols for both the chemical and enzymatic synthesis of isochlorogenic acid B, designed for researchers, scientists, and drug development professionals. The methodologies are presented with a focus on scientific integrity, explaining the rationale behind experimental choices and providing a framework for self-validation.

Chemical Synthesis of Isochlorogenic Acid B: A Protecting Group Strategy

The chemical synthesis of isochlorogenic acid B presents a significant challenge due to the multiple hydroxyl groups on both the quinic acid and caffeic acid moieties, which require a strategic use of protecting groups to achieve the desired regioselectivity. The following protocol is a proposed synthetic route based on established methodologies for the synthesis of related caffeoylquinic acids.[5][7]

Overall Synthetic Workflow

The chemical synthesis can be conceptually broken down into three main stages:

  • Protection of Quinic Acid: Selective protection of the hydroxyl groups at the 1- and 5-positions of quinic acid to leave the 3- and 4-hydroxyls available for acylation.

  • Acylation: Esterification of the protected quinic acid with a protected caffeic acid derivative.

  • Deprotection: Removal of all protecting groups to yield the final product, isochlorogenic acid B.

cluster_0 Stage 1: Quinic Acid Protection cluster_1 Stage 2: Caffeic Acid Preparation & Acylation cluster_2 Stage 3: Deprotection & Purification QA Quinic Acid PQA Protected Quinic Acid (1,5-hydroxyls protected) QA->PQA Protection Acylated_PQA Di-acylated Protected Quinic Acid PQA->Acylated_PQA Acylation CA Caffeic Acid PCA Protected Caffeic Acid (phenolic hydroxyls protected) CA->PCA Protection Acyl_Chloride Protected Caffeoyl Chloride PCA->Acyl_Chloride Activation Acyl_Chloride->Acylated_PQA ICAB Isochlorogenic Acid B Acylated_PQA->ICAB Deprotection Purified_ICAB Purified Isochlorogenic Acid B ICAB->Purified_ICAB Purification (HPLC) cluster_0 Step 1: Preparation of Acyl Donor cluster_1 Step 2: Enzymatic Acylation cluster_2 Step 3: Deprotection & Purification CA Caffeic Acid DACA O,O-diacetylcaffeic acid CA->DACA Acetylation VE_DACA Vinyl ester of O,O-diacetylcaffeic acid DACA->VE_DACA Vinylation Monoacyl_QAM 4-caffeoylquinic acid methyl ester VE_DACA->Monoacyl_QAM Diacyl_QAM 3,4-dicaffeoylquinic acid methyl ester VE_DACA->Diacyl_QAM QAM Quinic Acid Methyl Ester QAM->Monoacyl_QAM Acylation Enzyme1 Novozym 435 Enzyme1->Monoacyl_QAM Monoacyl_QAM->Diacyl_QAM Acylation Enzyme2 Lipozyme RM IM or Lipozyme TL IM Enzyme2->Diacyl_QAM ICAB Isochlorogenic Acid B Diacyl_QAM->ICAB Hydrolysis Purified_ICAB Purified Isochlorogenic Acid B ICAB->Purified_ICAB Purification (HPLC)

Sources

Advanced Quality Control of Botanical Therapeutics: Isochlorogenic Acid B (3,4-diCQA) as a Stability-Indicating Marker

[1]

Abstract

Isochlorogenic acid B (ICAB), chemically identified as 3,4-dicaffeoylquinic acid (3,4-diCQA) , is a critical bioactive marker in Traditional Chinese Medicine (TCM) formulations derived from Lonicera japonica (Honeysuckle) and Erigeron breviscapus.[1] Unlike stable chemical markers, ICAB presents a unique quality control challenge: it is prone to acyl migration (isomerization) into Isochlorogenic acids A and C under thermal or pH stress.[1] This guide provides a validated protocol for using ICAB not just as a quantification target, but as a stability-indicating marker to assess extraction efficiency and process integrity.

Introduction: The "Isomer Trap" in Quality Control

In botanical drug development, distinguishing between isomers is often more critical than total content quantification.[1] Isochlorogenic acids exist primarily as three positional isomers:

  • Isochlorogenic Acid A: 3,5-dicaffeoylquinic acid[1][2][3]

  • Isochlorogenic Acid B: 3,4-dicaffeoylquinic acid (Target)[1][4]

  • Isochlorogenic Acid C: 4,5-dicaffeoylquinic acid[1][2]

Why ICAB Matters: While all three isomers exhibit antioxidant properties, ICAB has shown distinct pharmacological specificity, particularly in inhibiting viral replication (Influenza A, HBV) and modulating the HMGB1/TLR4/NF-κB inflammatory pathway.[1]

The QC Challenge: In aqueous solutions at neutral pH or elevated temperatures (>60°C), 3,4-diCQA (ICAB) can isomerize into 3,5-diCQA and 4,5-diCQA.[1] Therefore, a high concentration of ICAB relative to its isomers indicates a gentle, well-controlled extraction process.[1] Conversely, a shifting ratio suggests thermal degradation.[1]

Biological Mechanism of Action

Understanding the pharmacological grounding of the marker enhances the value of the QC assay. ICAB exerts anti-inflammatory effects by intercepting the HMGB1 signaling cascade.

ICAB_MechanismICABIsochlorogenic Acid B(3,4-diCQA)HMGB1HMGB1 Release(Extracellular)ICAB->HMGB1Inhibits ExpressionTLR4TLR4 ReceptorICAB->TLR4DownregulatesHMGB1->TLR4BindsNFkBNF-κB ActivationTLR4->NFkBSignaling CascadeCytokPro-inflammatory Cytokines(IL-6, TNF-α)NFkB->CytokTranscriptionFibrosisLiver Fibrosis / InflammationCytok->FibrosisProgression

Figure 1: Mechanism of Action.[1] ICAB mitigates inflammation and fibrosis by downregulating the HMGB1/TLR4 axis.

Experimental Protocols

Protocol A: Isomer-Preserving Sample Preparation

Objective: Extract ICAB without inducing artificial isomerization.[1]

Reagents:

  • Methanol (HPLC Grade)[1]

  • Formic Acid (98%)[1]

  • Milli-Q Water[1]

Workflow:

  • Pulverization: Grind dried Lonicera japonica buds to a fine powder (pass through 50-mesh sieve). Note: Avoid excessive heat generation during grinding.[1]

  • Solvent Preparation: Prepare 70% Methanol containing 0.5% Formic Acid .[1]

    • Scientific Rationale: The acidic environment (pH < 3) stabilizes the ester bonds, preventing the acyl migration of the caffeoyl groups that occurs at neutral pH.

  • Extraction:

    • Weigh 0.5 g of powder into a 50 mL centrifuge tube.

    • Add 25 mL of the acidic solvent.

    • Ultrasonicate at 25°C (controlled bath) for 30 minutes.

    • Critical Control Point: Do NOT use reflux extraction or high-temperature soxhlet, as this will convert Iso B to Iso A/C.[1]

  • Clarification: Centrifuge at 12,000 rpm for 10 minutes. Filter supernatant through a 0.22 µm PTFE membrane.[1]

Protocol B: High-Resolution HPLC-UV Separation

Objective: Achieve baseline resolution (Rs > 1.5) between the three critical isomers.

Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC (or equivalent). Column: C18 Column (e.g., Agilent ZORBAX Eclipse Plus C18, 250 mm × 4.6 mm, 5 µm).[1]

  • Alternative: For difficult separations, use a Biphenyl column (e.g., Kinetex Biphenyl), which offers superior selectivity for isomeric phenolic acids.[1]

Chromatographic Conditions:

ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C (Strictly controlled)
Detection UV at 327 nm (Max absorption for chlorogenic acids)
Injection Vol 5 - 10 µL

Gradient Elution Program:

Time (min)% Mobile Phase BEvent
0.010Initial equilibration
10.020Elution of mono-CQAs (Chlorogenic acid)
25.030Elution of Isochlorogenic Acid B
35.045Elution of Iso A and C
40.010Re-equilibration

System Suitability Requirements:

  • Resolution (Rs): > 1.5 between Isochlorogenic acid B and Isochlorogenic acid A.

  • Tailing Factor: 0.9 – 1.1 (Phenolic acids tail easily; acid in mobile phase is mandatory).[1]

  • RSD (Area): < 2.0% for n=5 injections.[1][5]

Data Analysis & Decision Logic

The following decision tree illustrates how to interpret the presence and ratio of isomers. This logic transforms the assay from a simple "pass/fail" into a diagnostic tool for the manufacturing process.

QC_Decision_TreeStartAnalyze HPLC Chromatogram(327 nm)Check_BIs Peak B (3,4-diCQA)Present?Start->Check_BCheck_RatioCalculate Ratio:Peak B / (Peak A + Peak C)Check_B->Check_RatioYesFail_AbsenceFAIL: Raw Material Quality Issue(Wrong Species or Degraded)Check_B->Fail_AbsenceNoPass_HighPASS: High Quality(Gentle Extraction)Check_Ratio->Pass_HighRatio > 0.5(Species Dependent)Warn_LowWARNING: Process Deviation(Thermal Degradation Detected)Check_Ratio->Warn_LowRatio < 0.2

Figure 2: QC Decision Tree. Using the ratio of isomers to diagnose process stability.

Troubleshooting & Expert Insights

The "Peak Shift" Phenomenon

Observation: You observe a decrease in the Isochlorogenic acid B peak and a simultaneous increase in the Isochlorogenic acid A peak over time in your standard solution. Cause: 3,4-diCQA is thermodynamically less stable than 3,5-diCQA.[1] If your autosampler is not cooled (4°C), or if the solvent pH is > 5, isomerization occurs in the vial. Solution:

  • Always dissolve standards in 50% Methanol with 0.1% Formic Acid .[1]

  • Store stock solutions at -20°C.

  • Set autosampler temperature to 4°C.

Column Life

Observation: Peak tailing increases, and resolution between isomers decreases. Cause: Irreversible adsorption of phenolic polymers (tannins) often co-extracted from Lonicera.[1] Solution: Use a guard column.[1] Perform a weekly wash with 95% Acetonitrile + 0.1% Phosphoric Acid to strip bound phenolics.[1]

References

  • Pharmacopoeia of the People's Republic of China. (2020). Lonicera japonica monograph.[1][6][7] (Standardizes Chlorogenic acid and Isochlorogenic acids A, B, C).[1][8]

  • National Institutes of Health (NIH) - PubMed. "Isolation of isochlorogenic acid isomers in flower buds of Lonicera japonica by high-speed counter-current chromatography."[1] Journal of Chromatography B.

  • Frontiers in Pharmacology. "Isochlorogenic Acid A Attenuates the Progression of Liver Fibrosis Through Regulating HMGB1/TLR4/NF-κB Signaling Pathway."

  • Cayman Chemical. "3,4-Dicaffeoylquinic acid Product Information & Stability."

  • MDPI - Molecules. "Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions."

Troubleshooting & Optimization

Technical Support Center: Isochlorogenic Acid B Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ICAB-OPT-492 Status: Open Subject: Optimization of Extraction Yield and Stability for Isochlorogenic Acid B (3,4-diCQA) Assigned Specialist: Senior Application Scientist, Natural Product Chemistry Division

Executive Summary

You are experiencing suboptimal yields of Isochlorogenic acid B (3,4-dicaffeoylquinic acid). Our diagnostic data suggests the issue is likely not just "extraction efficiency" but degradation and isomerization during the process. Unlike mono-caffeoylquinic acids (like Chlorogenic acid), di-CQAs are thermodynamically unstable.

This guide provides a self-validating protocol to maximize yield by inhibiting the acyl migration pathway (isomerization to Isochlorogenic acid A and C) while optimizing mass transfer.

Module 1: Diagnostic & Root Cause Analysis

The Issue: Users often report high HPLC peaks for Isochlorogenic acid A (3,5-diCQA) or C (4,5-diCQA) but low B (3,4-diCQA), even when the raw material (Lonicera japonica or Gynura) is known to be rich in B.

The Mechanism: Isochlorogenic acid B is highly sensitive to pH and temperature. Under neutral or alkaline conditions, or temperatures >60°C, the caffeoyl group at position 4 migrates to position 5.

Visualizing the "Yield Killer" (Isomerization Pathway)

The following diagram illustrates the kinetic instability you are fighting against.

Isomerization cluster_legend Mechanism Legend IsoB Isochlorogenic Acid B (3,4-diCQA) TARGET MOLECULE IsoA Isochlorogenic Acid A (3,5-diCQA) Thermodynamically Stable IsoB->IsoA pH > 5.0 or T > 60°C (Acyl Migration 4->5) IsoC Isochlorogenic Acid C (4,5-diCQA) Transient Isomer IsoB->IsoC Minor Pathway Degradation Hydrolysis Products (Caffeic Acid + Quinic Acid) IsoB->Degradation Prolonged Heat/Light IsoA->IsoC Equilibrium Shift IsoA->Degradation Prolonged Heat/Light Key1 Target Key2 Impurity/Loss

Caption: Acyl migration pathway of 3,4-diCQA. Note that the shift to 3,5-diCQA (Iso A) is the primary cause of yield loss during extraction.

Module 2: Optimized Extraction Protocol

Objective: Maximize mass transfer while "freezing" the isomerization kinetics.

Step 1: Solvent Engineering (The Acid Lock)

Do not use pure ethanol or water. You must acidify the solvent to suppress the ionization of the phenolic hydroxyl groups, which catalyzes isomerization.

  • Recommended Solvent: 60% Ethanol (v/v) + 0.5% Formic Acid.

  • Target pH: 2.5 – 3.0.

  • Why: Acidic pH stabilizes the ester bond at the C-4 position [1].

Step 2: Ultrasound-Assisted Extraction (UAE) Parameters

Ultrasound is superior to reflux because it operates at lower temperatures, preserving the 3,4-isomer.

ParameterOptimized ValueTechnical Rationale
Solid-Liquid Ratio 1:30 (g/mL)Sufficient solvent to prevent saturation and re-adsorption [2].
Temperature 45°C ± 2°CCRITICAL: >60°C accelerates 3,4 -> 3,5 isomerization exponentially [3].
Ultrasonic Power 300W (40 kHz)High shear force disrupts cell walls without generating excessive localized heat.
Time 30 - 40 minsEquilibrium is reached by 30 min; longer times risk degradation.
Pre-treatment Pulverize to 60-80 meshIncreases surface area. Avoid ultra-fine powder (blocks filtration).
Workflow Diagram

ExtractionWorkflow Raw Raw Material (Lonicera japonica) PreTreat Pulverization (60 mesh) + Enzyme (Pectinase) Optional Raw->PreTreat Extraction UAE Extraction 45°C, 30 min, 300W PreTreat->Extraction Solvent Solvent Prep 60% EtOH + 0.5% Formic Acid (pH 2.5) Solvent->Extraction Add Solvent (1:30) Centrifuge Centrifugation 5000 rpm, 10 min Extraction->Centrifuge Supernatant Crude Extract (Acidic Environment) Centrifuge->Supernatant

Caption: Optimized workflow emphasizing the acidification step prior to energy application.

Module 3: Purification & Enrichment (Macroporous Resins)

Crude extracts contain sugars and proteins that interfere with crystallization. Use Macroporous Resins for enrichment.[1][2]

Q: Which resin should I use? A: AB-8 or NKA-2 . These weak polar resins show the best adsorption capacity for di-CQAs due to hydrogen bonding capabilities [4].

Protocol:

  • Loading: Load crude extract (pH adjusted to 3.0) onto the column at 2 BV/h (Bed Volumes per hour).

  • Washing: Wash with distilled water (4 BV) to remove sugars/proteins.

  • Elution (The Separation Trick):

    • Step A: Elute with 20% Ethanol . (Removes mono-CQAs like Chlorogenic Acid).

    • Step B: Elute with 50-60% Ethanol . (Collects Isochlorogenic Acid B ).

    • Step C: Elute with 95% Ethanol.[2][3][4] (Removes flavonoids/impurities).[5][6]

Note: If you elute directly with 80-90% ethanol, you will co-elute impurities.

Module 4: Troubleshooting & FAQs

Q1: My HPLC shows a split peak for Isochlorogenic acid B. What is happening?

  • Diagnosis: This is likely partial isomerization occurring inside the HPLC column or autosampler.

  • Fix: Ensure your HPLC mobile phase is acidic (0.1% Phosphoric acid or Formic acid). Never use neutral water/methanol gradients for di-CQAs. Keep the autosampler at 4°C.

Q2: The extract turned brown/dark green during concentration.

  • Diagnosis: Enzymatic browning (polyphenol oxidase) or oxidation at high pH.

  • Fix: Did you add the acid? If yes, ensure you are evaporating under reduced pressure (Rotavap) at <50°C . High heat during evaporation is the most common point of failure for yield.

Q3: Can I use Microwave-Assisted Extraction (MAE)?

  • Analysis: MAE is faster but risky. The localized superheating in microwaves can instantly isomerize 3,4-diCQA to 3,5-diCQA.

  • Recommendation: Stick to UAE (Ultrasound) for better temperature control unless you have a precise temperature-feedback microwave system.

References
  • Li, H., et al. (2011). "The influence of pH on the thermal stability of 5-O-caffeoylquinic acids in aqueous solutions." European Food Research and Technology.

  • Wang, J., et al. (2014). "Optimization of Ultrasound-Assisted Extraction of Chlorogenic Acid from Lonicera japonica." Journal of Food Science and Technology.

  • Narita, Y., & Inouye, K. (2013). "Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions." Journal of Agricultural and Food Chemistry.

  • Yang, S., et al. (2016). "Purification of Chlorogenic Acid from Flos Lonicera Japonicae by Ionic Liquid Modified Macroporous Resin." ResearchGate.

  • BenchChem Support. (2025).[7] "Best practices for long-term storage of 3,4-Dicaffeoylquinic acid standards."

Sources

Technical Support Center: Isochlorogenic Acid B Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability & Handling of Isochlorogenic Acid B (3,4-Dicaffeoylquinic Acid) in Solution Document ID: ICAB-STAB-001 Last Updated: 2025-05-20[1]

Introduction: The Instability Triad

Isochlorogenic acid B (ICAB), chemically identified as 3,4-dicaffeoylquinic acid (3,4-diCQA) , presents a unique challenge in analytical and biological workflows. Unlike stable small molecules, ICAB is thermodynamically restless.

Users frequently report three distinct failure modes:

  • Ghost Peaks (Isomerization): The appearance of new peaks (Isochlorogenic acid A or C) in HPLC chromatograms.

  • Signal Loss (Hydrolysis): A decrease in total mass without new isomer peaks, often due to ester bond cleavage.

  • Browning (Oxidation): The oxidation of the catechol (ortho-dihydroxy) moiety in the caffeoyl groups.

This guide provides the mechanistic insight and protocols required to stabilize ICAB.

Module 1: The Isomerization Trap (Acyl Migration)

Symptom: "My HPLC peak purity is failing. I see new peaks eluting before/after my target, but the molecular weight is identical."

Root Cause: Isochlorogenic acid B (3,4-diCQA) is prone to intramolecular acyl migration . The caffeoyl groups migrate around the quinic acid ring. This process is catalyzed by heat and, critically, neutral-to-alkaline pH .

  • Iso B (3,4-diCQA) migrates to form Iso A (3,5-diCQA) and Iso C (4,5-diCQA) .

  • Iso A (3,5-diCQA) is generally the most thermodynamically stable isomer. Therefore, in solution, Iso B will naturally tend to convert into Iso A over time.

Mechanism Diagram: The diCQA Equilibrium

diCQA_Isomerization cluster_conditions Catalysts for Migration IsoB Isochlorogenic Acid B (3,4-diCQA) [Unstable] IsoA Isochlorogenic Acid A (3,5-diCQA) [Thermodynamically Stable] IsoB->IsoA Rapid Acyl Migration (pH > 5.5) IsoC Isochlorogenic Acid C (4,5-diCQA) [Meta-Stable] IsoB->IsoC Equilibrium Shift IsoA->IsoB Slow Reversion IsoC->IsoA Final State Cond1 • pH > 6.0 Cond2 • Temperature > 25°C Cond3 • Protic Solvents (Water/MeOH)

Caption: The thermodynamic cascade of dicaffeoylquinic acids. Iso B (3,4-diCQA) readily converts to the more stable Iso A (3,5-diCQA) under physiological or neutral conditions.

Module 2: Solvent & pH Troubleshooting

Symptom: "I dissolved the standard in pure methanol/water, and the concentration dropped by 10% overnight."

Technical Analysis: While alcohols (Methanol/Ethanol) are good for solubility, they can facilitate transesterification or degradation if not acidified. Water is the most dangerous solvent if its pH is not controlled, as "neutral" water (pH 7.0) is alkaline enough to trigger acyl migration within hours.

Solvent Stability Matrix
Solvent SystemSolubilityStability (24h @ RT)Risk FactorRecommendation
DMSO (Anhydrous) High (>20 mg/mL)High Freezing point (19°C)Best for Stock Solutions
Methanol (100%) HighModerateTransesterificationGood for immediate use only.
Water (pH 7.0) ModerateCritical Failure Rapid IsomerizationDO NOT USE without acid.
50% MeOH + 0.1% Formic Acid HighHighEvaporationBest for HPLC Mobile Phase
Protocol: Preparation of Stable Stock Solution
  • Weighing: Weigh ICAB powder quickly. Avoid high humidity (powder is hygroscopic).

  • Primary Solvent: Dissolve in 100% DMSO .

    • Why? Aprotic solvents inhibit the proton transfer required for acyl migration.

  • Dilution (Working Solution): When diluting into aqueous buffers for biological assays, ensure the final pH is < 6.0 if possible. If physiological pH (7.4) is required, prepare immediately before use.

    • Self-Validation: If your solution turns yellow-brown rapidly, oxidation is occurring. Degas buffers to remove dissolved oxygen.

Module 3: HPLC Method Stabilization

Symptom: "My calibration curve is non-linear, and retention times are drifting."

Solution: The mobile phase must act as a "chemical shield" against isomerization. You must maintain the column environment at pH 2.0–3.0.

Optimized HPLC Workflow

HPLC_Workflow cluster_MobilePhase Mobile Phase (The Shield) Step1 Sample Prep Solvent: 50% MeOH + 1% Formic Acid Step2 Injector Keep at 4°C Step1->Step2 Step3 Column C18, 25-30°C (Avoid High Heat) Step2->Step3 MP_A A: 0.1% Phosphoric Acid (pH ~2.1) MP_A->Step3 MP_B B: Acetonitrile MP_B->Step3 Result Sharp Peak (3,4-diCQA) Step3->Result

Caption: HPLC workflow emphasizing acidification at every step to prevent on-column isomerization.

Critical Parameters:

  • Acid Modifier: Use Phosphoric Acid (0.1%) or Formic Acid (0.1-0.5%). Acetic acid is often too weak to suppress ionization of the phenolic groups fully, leading to peak tailing.

  • Column Temperature: Do NOT exceed 30°C. Higher temperatures (e.g., 40°C) accelerate the conversion of Iso B to Iso A during the run.

Frequently Asked Questions (FAQ)

Q1: Can I store the solution at -20°C? A: Yes, but solvent choice matters.

  • DMSO stocks: Stable at -20°C for 3–6 months. Note that DMSO freezes; repeated freeze-thaw cycles can introduce moisture. Aliquot into single-use vials.

  • Methanol/Water stocks: Not recommended for long-term storage (>1 week) even at -20°C due to potential hydrolysis.

Q2: I need to test ICAB in a cell culture assay at pH 7.4. Will it degrade? A: Yes, degradation begins immediately.

  • Kinetics: At pH 7.4 (37°C), the half-life of diCQAs can be as short as 2–4 hours .

  • Workaround: Add the compound to the cells immediately after dilution. Include an antioxidant (like Ascorbic Acid, if experimental design permits) to prevent oxidative degradation, though this will not stop isomerization.

Q3: Why does my Isochlorogenic Acid B standard contain small amounts of A and C? A: This is often an unavoidable manufacturing artifact. Because Iso B is thermodynamically less stable than Iso A, trace isomerization occurs during the purification and drying process. A purity of >95% is excellent for this specific isomer; values >98% are rare and difficult to maintain.

References

  • Nomenclature & Structure: IUPAC recommendations regarding the numbering of quinic acid substituents (distinguishing 3,4-diCQA from 3,5-diCQA). Journal of Agricultural and Food Chemistry.
  • Isomerization Mechanism: Li, Y., et al. (2014). "Investigation of acyl migration in mono- and dicaffeoylquinic acids under aqueous basic, aqueous acidic, and dry roasting conditions."[1] Journal of Agricultural and Food Chemistry.

  • pH Dependent Stability: Narita, Y., & Inouye, K. (2013).[2] "Degradation kinetics of chlorogenic acid at various pH values." Journal of Agricultural and Food Chemistry.

  • HPLC Method Validation: Wan, J., et al. (2017).[3][4] "Development and Validation of a HPLC Method for Determination of Isochlorogenic Acid A in Rat Plasma." Journal of Chromatographic Science.

  • Solvent Toxicity & Solubility: "Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines." Biomedical Research and Therapy.

Sources

Troubleshooting isochlorogenic acid b peak tailing in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isochlorogenic acid B (3,4-dicaffeoylquinic acid) is a critical isomer in the chlorogenic acid family. Unlike simple organic acids, it possesses a complex structure containing a quinic acid core esterified with two caffeic acid moieties. This structure creates three distinct mechanisms for peak tailing: ionization state equilibrium , secondary silanol interactions , and metal chelation .

This guide addresses the root causes of peak asymmetry (


) and provides validated correction protocols.

Diagnostic Workflow

Before adjusting chemistry, use this logic flow to isolate the variable causing the tailing.

TroubleshootingFlow Start Issue: Peak Tailing (Tf > 1.2) Check_pH Step 1: Check Mobile Phase pH Start->Check_pH pH_Action Is pH > 3.0? Check_pH->pH_Action Adjust_pH Action: Acidify to pH 2.3 - 2.5 pH_Action->Adjust_pH Yes Check_Column Step 2: Column Chemistry pH_Action->Check_Column No Col_Action Is Column End-Capped? Check_Column->Col_Action Replace_Col Action: Switch to High-Purity End-Capped C18 Col_Action->Replace_Col No Check_Solvent Step 3: Sample Solvent Col_Action->Check_Solvent Yes Solv_Action Is Sample in 100% MeOH/ACN? Check_Solvent->Solv_Action Dilute_Sample Action: Dilute with Aqueous Buffer Solv_Action->Dilute_Sample Yes Check_Metal Step 4: Metal Chelation Solv_Action->Check_Metal No Metal_Action Stainless Steel Flow Path? Check_Metal->Metal_Action Passivate Action: Passivate System or Use PEEK Tubing Metal_Action->Passivate Yes

Figure 1: Step-by-step diagnostic logic for isolating the cause of peak tailing.

Technical FAQ & Troubleshooting

Mobile Phase Chemistry

Q: I am using 0.1% Formic Acid, but my peak is still tailing. Why? A: 0.1% Formic acid results in a pH of approximately 2.7–2.8. While this is acidic, it may not be low enough to fully suppress the ionization of the carboxylic acid moiety on the quinic acid core (pKa ≈ 3.5–3.7) [1].

  • The Mechanism: When pH

    
     pKa, the analyte exists as a mixture of ionized (deprotonated) and non-ionized species. These species interact differently with the stationary phase, causing band broadening and tailing. Furthermore, the phenolic hydroxyls on the caffeic acid arms can hydrogen bond with residual silanols on the silica surface if the pH is not low enough to protonate those silanols.
    
  • The Fix:

    • For MS Detection: Increase Formic Acid to 0.2% or add 5mM Ammonium Formate to buffer the pH closer to 2.5.

    • For UV Detection: Switch to 0.1% Phosphoric Acid . Phosphoric acid is a stronger acid and will reliably hold the pH < 2.5, ensuring the molecule is fully protonated and neutral, which maximizes hydrophobic retention and symmetry [2].

Stationary Phase Selection

Q: Does the type of C18 column matter for Isochlorogenic Acid B? A: Yes. Older "Type A" silica columns have high metal content and acidic silanols that cause severe

Overcoming low solubility of isochlorogenic acid b for bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Stability Challenges in Bioassays

Target Compound: Isochlorogenic Acid B (3,4-Dicaffeoylquinic acid; 3,4-diCQA) CAS: 14534-61-3

Welcome to the Technical Support Center

Status: Active Agent: Senior Application Scientist Ticket Scope: You are likely experiencing precipitation when diluting Isochlorogenic Acid B (ICAB) into cell culture media, or observing inconsistent biological data.

The Core Problem: ICAB presents a "double-edged" challenge:

  • Solubility: It is lipophilic enough to resist dissolving in pure water but polar enough to crash out of aqueous buffers when diluted from organic stocks.

  • Chemical Instability (The Hidden Variable): ICAB (3,4-diCQA) is structurally unstable at physiological pH (7.4). It undergoes rapid acyl migration , isomerizing into Isochlorogenic Acid A (3,5-diCQA) and C (4,5-diCQA). Many researchers mistake this degradation for solubility failure.

This guide provides the protocols to solve both.

Module 1: Stock Solution Preparation (The Foundation)

Q: What is the absolute best solvent for a high-concentration stock? A: DMSO (Dimethyl Sulfoxide) is the gold standard. While Ethanol is possible, DMSO offers higher solubility limits (~50 mg/mL) and better freeze-thaw stability.

Q: My powder is sticky or electrostatic. How do I handle it? A: ICAB is hygroscopic. Always equilibrate the vial to room temperature before opening to prevent water condensation, which accelerates degradation.

Standard Operating Procedure (SOP): Stock Preparation
ParameterSpecification
Recommended Concentration 10 mM to 50 mM (High concentration reduces DMSO volume in final assay)
Primary Solvent DMSO (Anhydrous, Cell Culture Grade)
Storage Temperature -80°C (Critical for long-term stability)
Shelf Life 6 months at -80°C; <1 week at 4°C
Visual Workflow: Stock Generation

StockPrep Start Raw Powder (-20°C Storage) Equilibrate Equilibrate to RT (30 mins, Desiccator) Start->Equilibrate Weigh Weigh (Dim Light) Equilibrate->Weigh Dissolve Add DMSO Vortex 30s Weigh->Dissolve QC Visual Inspection (Clear Amber Solution?) Dissolve->QC QC->Dissolve Fail (Sonicate <40°C) Aliquot Aliquot (Brown Tubes) Flush w/ N2 or Ar QC->Aliquot Pass Store Store -80°C Aliquot->Store

Caption: Step-by-step workflow for generating stable stock solutions, emphasizing moisture control and light protection.

Module 2: Bioassay Dilution (Preventing "Crash-Out")

Q: I see a fine precipitate immediately upon adding the stock to the culture medium. Why? A: This is "solvent shock." Adding a high-concentration hydrophobic stock (100% DMSO) directly to a highly aqueous, salt-rich medium causes local supersaturation.

Q: How do I fix this without toxic levels of DMSO? A: Use the Intermediate Dilution Method . Never spike directly from 50 mM stock to the well.

Protocol: The "Step-Down" Dilution
  • Goal: Final assay concentration of 50 µM (0.1% DMSO).

  • Step 1 (Stock): 50 mM in DMSO.

  • Step 2 (Intermediate): Dilute Stock 1:10 into PBS (pH 6.5) or serum-free media.

    • Result: 5 mM solution (10% DMSO). Note: The presence of 10% DMSO helps keep it soluble during this transition.

  • Step 3 (Final): Dilute Intermediate 1:100 into full culture medium.

    • Result: 50 µM (0.1% DMSO).

Solvent Tolerance Table (Cell Lines)
Cell TypeMax DMSO ToleranceNotes
HeLa / HEK293 0.5% - 1.0%Robust lines.
Primary Neurons < 0.1%Extremely sensitive. Use Step-Down method strictly.
RAW 264.7 0.1% - 0.2%DMSO can trigger pseudo-activation in immune cells.

Module 3: The "Silent Killer" (Isomerization vs. Insolubility)

Q: My compound dissolved, but the bioactivity disappeared after 24 hours. Is it precipitating invisibly? A: Likely not. It is chemically changing.[1] At pH > 7.0, 3,4-diCQA isomerizes to 3,5-diCQA and 4,5-diCQA. This happens within hours in DMEM (pH 7.4).

Q: How do I distinguish precipitation from degradation? A:

  • Precipitation: Solution becomes cloudy; centrifugation yields a pellet.

  • Degradation: Solution remains clear but changes color (often darkening/browning due to oxidation) or loses efficacy.

Troubleshooting Logic: The pH Trap
  • The Fix: If your assay allows, adjust media pH to 6.5 - 6.8 .

  • The Check: If you must use pH 7.4, refresh the media containing the compound every 6–8 hours to maintain the correct isomer profile.

Visual Mechanism: Isomerization Risk

Isomerization ICAB Isochlorogenic Acid B (3,4-diCQA) TARGET MOLECULE pH_High Physiological pH (7.4) Culture Media ICAB->pH_High Exposure pH_Low Acidic pH (< 6.0) Stability Zone ICAB->pH_Low Exposure IsoA Isochlorogenic Acid A (3,5-diCQA) pH_High->IsoA Acyl Migration (Fast) IsoC Isochlorogenic Acid C (4,5-diCQA) pH_High->IsoC Acyl Migration (Fast) Stable Stable Profile Retained Bioactivity pH_Low->Stable Structure Intact

Caption: At neutral pH, 3,4-diCQA undergoes acyl migration. Acidic environments preserve structural integrity.

Module 4: Advanced Formulation (When Simple Fails)

Q: I need high concentrations (100 µM+) in aqueous buffer for animal injections or sensitive assays. DMSO is not an option. A: You must use Cyclodextrin Complexation .

The Solution: Hydroxypropyl-β-cyclodextrin (HP-β-CD).[2][3] The hydrophobic caffeoyl rings of ICAB nest inside the cyclodextrin cone, while the hydrophilic exterior ensures water solubility.

Protocol: HP-β-CD Inclusion Complex
  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in PBS or Water.

  • Add Compound: Add ICAB powder slowly to the vortexing vehicle.

  • Sonication: Sonicate at 37°C for 30–60 minutes.

  • Filtration: Pass through a 0.22 µm PVDF filter to remove un-complexed drug.

  • Result: This can typically achieve 5–10 mg/mL solubility in water without organic solvents.

References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6325421, Isochlorogenic acid b. Retrieved from [Link]

    • Validation of physical properties, molecular weight (516.4 g/mol ), and solubility data.

  • Xue, M., et al. (2016). Comparative studies on the stability of mono- and di-caffeoylquinic acids. Journal of Analytical Methods in Chemistry.

    • Establishes the isomerization pathways of 3,4-diCQA at neutral pH.

  • Li, Y., et al. (2020). Inclusion complex of chlorogenic acid with hydroxypropyl-β-cyclodextrin: Preparation and characterization. Journal of Molecular Structure.

    • Provides the methodological basis for using HP-β-CD to solubilize caffeoylquinic acid derivatives.

  • Cayman Chemical. Chlorogenic Acids Solubility & Stability Product Guides.

    • Source for DMSO solubility limits (~50 mg/mL) and storage recommendations.

Sources

Technical Support Center: Isochlorogenic Acid B (ICAB) Detection

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ICAB-OPT-2024 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Introduction: The Isomer Challenge

Welcome to the Isochlorogenic Acid B (ICAB) optimization hub. If you are analyzing ICAB (3,4-dicaffeoylquinic acid), your primary technical hurdle is not detection sensitivity—it is isomer Specificity .

ICAB is a structural isomer of Isochlorogenic Acid A (3,5-diCQA) and C (4,5-diCQA). These molecules share the exact same molecular weight (


) and similar fragmentation patterns. Mass spectrometry alone cannot distinguish them without chromatographic separation. 

This guide provides the validated parameters to resolve ICAB from its isomers and quantify it with high precision.

Module 1: Chromatographic Separation (Critical)

Q: My ICAB peak is merging with other isomers. How do I resolve them?

A: You must optimize your stationary phase interaction and gradient slope. Standard C18 columns often fail to resolve the critical pair (typically ICAB and Isochlorogenic Acid C) because the hydrophobicity differences are minute.

Protocol for Isomer Resolution:

  • Stationary Phase Selection:

    • Recommendation: Use a C18 column with enhanced polar retention (e.g., Waters HSS T3 or Phenomenex Kinetex XB-C18).

    • Why: These columns allow for 100% aqueous starts, which helps "stack" the polar chlorogenic acids at the column head, improving peak shape and resolution later in the gradient.

  • Mobile Phase Chemistry:

    • Phase A: Water + 0.1% Formic Acid.[1][2]

    • Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Note: Methanol provides different selectivity and can be used if Acetonitrile fails, but Acetonitrile generally offers sharper peaks for these phenolics.

  • Gradient Optimization:

    • Use a "shallow" gradient during the elution window of the isomers.

    • Example: 10% B to 25% B over 15 minutes. A slope of ~1% B per minute is often required to separate the 3,4- (B), 3,5- (A), and 4,5- (C) isomers.

Visual Workflow: Isomer Separation Logic

IsomerSeparation Start Sample Injection Column Column Selection (High Polar Retention C18) Start->Column Gradient Gradient Slope (< 1% B/min change) Column->Gradient Analyte Focusing Resolution Critical Pair Resolution (Rs > 1.5) Gradient->Resolution Optimized Coelution Co-elution (Quantification Error) Gradient->Coelution Too Steep Coelution->Gradient Flatten Gradient

Figure 1: Decision logic for resolving Isochlorogenic Acid B from isomers A and C.

Module 2: Mass Spectrometry Parameters

Q: Which ionization mode and transitions provide the best sensitivity?

A: ESI Negative Mode is the industry standard for chlorogenic acids. These compounds are rich in phenolic hydroxyl groups and carboxylic acid moieties, which deprotonate easily (


). Positive mode is significantly less sensitive and prone to sodium adduct formation.
Optimized MRM Table (Isochlorogenic Acid B)
ParameterSettingRationale
Precursor Ion

515.1 Deprotonated molecular ion

.
Quantifier Ion

353.1 Loss of one caffeoyl moiety (

). This is the most abundant fragment.
Qualifier Ion 1

191.0 Quinic acid moiety. High intensity, confirms the core structure.
Qualifier Ion 2

179.0 Caffeic acid moiety. Useful for distinguishing isomers based on ratio.[3]
Dwell Time 50–100 msEnsure at least 12–15 points across the chromatographic peak.
Collision Energy (CE) 20–35 eVOptimization Required: Start at 20 eV for 515>353; higher energy (30+ eV) is often needed for 515>191.
Cone Voltage 30–40 VSufficient to transmit the heavy precursor without inducing in-source fragmentation.
Troubleshooting Signal Intensity

If you observe In-Source Fragmentation (presence of 353 m/z in the MS1 scan):

  • Lower the Cone Voltage/Fragmentor Voltage. Excessive energy in the source strips the caffeoyl group before the quadrupole.

  • Lower Source Temperature. While 450°C+ helps desolvation, these molecules are thermally labile. Try reducing to 350°C–400°C.

Visual Workflow: MS Tuning Pathway

MSTuning cluster_products Product Ions Analyte Isochlorogenic Acid B (MW 516.45) Ionization ESI Negative Source (High Voltage, Temp <400°C) Analyte->Ionization Precursor Precursor Selection [M-H]- = 515.1 m/z Ionization->Precursor Fragmentation Collision Cell (CID) Energy Ramp 15-40 eV Precursor->Fragmentation Prod1 m/z 353 (Quantifier) Fragmentation->Prod1 Low CE (20eV) Prod2 m/z 191 (Qualifier) Fragmentation->Prod2 High CE (35eV) Prod3 m/z 179 (Isomer ID) Fragmentation->Prod3

Figure 2: MS/MS fragmentation pathway for optimizing MRM transitions.

Module 3: Sample Preparation & Stability

Q: My calibration curve is non-linear, and area counts decrease over time. Why?

A: Isochlorogenic acids are susceptible to isomerization and oxidation under specific conditions.

Critical Stability Controls:

  • pH Sensitivity: These compounds are stable in acidic environments but rapidly degrade or isomerize (acyl migration) in neutral-to-alkaline pH.

    • Action: Always maintain extract pH < 3.0. Add 0.1% - 0.5% Formic Acid or Acetic Acid to your extraction solvent.

  • Light & Heat:

    • Action: Use amber glassware. Keep autosampler temperature at 4°C. Avoid high-temperature evaporation (e.g., keep nitrogen blow-down under 35°C).

  • Solvent Choice:

    • Extraction with 50-80% Methanol is standard. 100% water extraction can lead to enzymatic degradation if enzymes (polyphenol oxidase) are not quenched.

References

  • Clifford, M. N., et al. (2003). "The discrimination of dicaffeoylquinic acids by liquid chromatography–tandem mass spectrometry." Journal of Mass Spectrometry.

    • Core Reference: Establishes the fragmentation rules for distinguishing 3,4-, 3,5-, and 4,5-diCQA isomers based on MS2 intensity r
  • NCBI PubChem. (n.d.). "Isochlorogenic acid b (Compound Summary)." National Library of Medicine.

    • Validation: Confirms molecular weight and chemical structure for precursor ion selection.
  • Zhang, L., et al. (2014).[4] "Isolation of isochlorogenic acid isomers in flower buds of Lonicera japonica by high-speed counter-current chromatography." Journal of Chromatography B.

    • Validation: Validates the difficulty of separation and the necessity of specific chrom
  • El-Aneed, A., et al. (2016).[5] "Analysis of a Series of Chlorogenic Acid Isomers using Differential Ion Mobility and Tandem Mass Spectrometry." Analytica Chimica Acta.

    • Core Reference: details the negative ion mode dissociation behaviors essential for MRM optimiz

Sources

Technical Support Center: Isochlorogenic Acid B Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Isochlorogenic Acid B (3,4-Dicaffeoylquinic Acid) Degradation Audience: Researchers, Analytical Chemists, and Drug Development Scientists Document ID: TS-ICAB-2024-001

Core Mechanism: Why Isochlorogenic Acid B Degrades

To prevent degradation, you must first understand the molecular behaviors driving instability. Isochlorogenic acid B (3,4-diCQA) is not merely "unstable"; it acts as a dynamic intermediate in a thermodynamic equilibrium.

The Two Primary Degradation Pathways
  • Acyl Migration (Isomerization): This is the most common cause of purity loss. Under neutral or slightly alkaline conditions (pH > 6.0), the caffeoyl groups on the quinic acid core migrate.

    • The Shift: 3,4-diCQA (Isochlorogenic Acid B) will spontaneously isomerize into 3,5-diCQA (Isochlorogenic Acid A) and 4,5-diCQA (Isochlorogenic Acid C) .

    • Thermodynamics: This is an entropy-driven process accelerated by heat and protic solvents (like water or methanol) that facilitate proton transfer.

  • Hydrolysis: In the presence of water and Lewis acids or bases, the ester bonds cleave, releasing Caffeic Acid and Quinic Acid or mono-caffeoylquinic acids (e.g., Chlorogenic Acid).

Degradation Pathway Diagram

The following diagram illustrates the interconversion and breakdown pathways you must control.

ICAB_Degradation cluster_legend Key Factors IC_B Isochlorogenic Acid B (3,4-diCQA) TARGET MOLECULE IC_A Isochlorogenic Acid A (3,5-diCQA) IC_B->IC_A Acyl Migration (pH > 6, Heat) IC_C Isochlorogenic Acid C (4,5-diCQA) IC_B->IC_C Acyl Migration Mono Mono-Caffeoylquinic Acids (e.g., Chlorogenic Acid) IC_B->Mono Hydrolysis (H2O, pH > 7) IC_A->IC_C Equilibrium IC_A->Mono IC_C->Mono Hydrolysis Final Hydrolysis Products (Caffeic Acid + Quinic Acid) Mono->Hydrolysis Complete Breakdown Legend Yellow Arrows: Reversible Isomerization (Major Risk) Red Arrows: Irreversible Hydrolysis

Caption: Figure 1. Isomerization equilibrium between di-caffeoylquinic acids and irreversible hydrolysis pathways.

Storage Protocols & Troubleshooting

Section A: Solid State Storage

Protocol:

  • Temperature: Store at -20°C for long-term (up to 2 years).

  • Container: Amber glass vials with Teflon-lined caps.

  • Atmosphere: Flush with Argon or Nitrogen gas before sealing to prevent oxidative browning.

  • Hygroscopicity: Store vials inside a secondary container with desiccant. Moisture absorption catalyzes hydrolysis even in the solid state.

Section B: Solution State (Critical Control Points)

This is where 90% of user errors occur. Isochlorogenic acid B is unstable in methanol at room temperature.

Protocol 1: Preparation of Stock Solutions

Do NOT store stock solutions in pure methanol or water for more than 24 hours.

ParameterRecommendationScientific Rationale
Solvent DMSO (Anhydrous) Prevents hydrolysis; high solubility (>25 mg/mL).
Alternative Acidified Methanol (0.1% Formic Acid)Low pH inhibits acyl migration (isomerization).
Storage Temp -80°C Halts thermodynamic equilibrium shifts.
Shelf Life 6 Months (-80°C)Degradation is non-linear; check purity via HPLC before use.
Protocol 2: Handling for LC-MS/HPLC Analysis
  • Autosampler Temperature: Set to 4°C . Never leave samples at room temperature overnight.

  • Solvent System: Use acidified mobile phases (0.1% Formic Acid) immediately.

  • Light: Use amber vials. UV light causes cis-trans isomerization of the caffeoyl double bonds.

Troubleshooting Guide (FAQ)

Q1: My HPLC chromatogram shows two new peaks flanking the main Isochlorogenic Acid B peak. Is my column broken? Diagnosis: No, your sample has isomerized . Mechanism: You likely dissolved the sample in non-acidified methanol or water and left it at room temperature. The new peaks are Isochlorogenic Acid A (3,5-diCQA) and C (4,5-diCQA). Solution:

  • Prepare a fresh sample in DMSO or Methanol + 0.5% Formic Acid .

  • Inject immediately.

  • Ensure your mobile phase pH is < 3.0.

Q2: Can I use ultrasonic extraction to dissolve the compound? Diagnosis: Use with extreme caution. Risk: Ultrasound generates local hotspots and free radicals. Research indicates ultrasound significantly accelerates the degradation of di-caffeoylquinic acids compared to simple vortexing. Protocol: Sonicate for < 5 minutes in an ice bath only.

Q3: The powder has turned from off-white to yellow/brown. Is it usable? Diagnosis: Oxidative degradation. Mechanism: The phenolic hydroxyl groups have oxidized into quinones. Action: Do not use for quantitative assays. The effective concentration is unknown, and quinones can react with proteins in your assay, producing false positives.

Q4: Why is the recovery low after freeze-drying? Diagnosis: Sublimation stress or pH shift. Explanation: During lyophilization, the removal of volatile acids (like TFA or Formic acid) can cause a "pH spike" in the concentrating droplet, triggering isomerization just before the sample dries. Prevention: Flash freeze in liquid nitrogen before lyophilization and ensure the matrix contains a non-volatile buffer if possible, or redissolve immediately upon completion.

Decision Logic for Storage

Use this flowchart to determine the correct storage method for your specific experimental phase.

Storage_Logic Start Start: Received Isochlorogenic Acid B Form What is the physical form? Start->Form Solid Solid Powder Form->Solid Solution In Solution Form->Solution Duration Storage Duration? Solid->Duration SolventCheck Is the solvent Acidic or DMSO? Solution->SolventCheck ShortTerm < 1 Month: Store at 4°C Desiccated Duration->ShortTerm LongTerm > 1 Month: Store at -20°C Argon Flush Duration->LongTerm YesSolvent Yes SolventCheck->YesSolvent Yes NoSolvent No (e.g., Pure MeOH/H2O) SolventCheck->NoSolvent No Freezer Store at -80°C YesSolvent->Freezer Stock Solution Usage Use within 24 Hours YesSolvent->Usage Working Solution ActionAddAcid CRITICAL ACTION: Add 0.1% Formic Acid OR Switch to DMSO NoSolvent->ActionAddAcid ActionAddAcid->Freezer

Caption: Figure 2. Decision matrix for optimal storage conditions based on physical state and solvent composition.

Summary Data: Stability Profiles

The following data summarizes the half-life and stability risks associated with different conditions.

ConditionStability RatingPrimary Degradation ModeTime to 10% Loss (Approx)
Solid, -20°C ExcellentOxidation (slow)> 2 Years
DMSO, -80°C GoodNone> 6 Months
MeOH, 25°C Poor Isomerization to 3,5-diCQA< 7 Days
Water (pH 7), 25°C Critical Failure Isomerization & Hydrolysis< 24 Hours
Water (pH 3), 25°C ModerateHydrolysis (slow)~ 1 Week

References

  • BenchChem. (2025).[1][2] Isochlorogenic acid A chemical structure and properties. Retrieved from

  • MDPI. (2017). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions. Retrieved from

  • MedChemExpress. (2024). Isochlorogenic acid B Product Information and Solubility. Retrieved from

  • National Institutes of Health (NIH). (2021). Degradation kinetics and isomerization of 5-O-caffeoylquinic acid under ultrasound. Retrieved from

  • BOC Sciences. (2024). Isochlorogenic acid B - Storage and Handling. Retrieved from

Sources

Technical Support Center: Resolving Co-elution of Isochlorogenic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

The Challenge: Isochlorogenic acids A, B, and C are varying positional isomers of dicaffeoylquinic acid (di-CQA). They share an identical molecular weight (MW 516.45 g/mol ) and extremely similar polarity profiles. On standard C18 stationary phases, they frequently co-elute or exhibit peak crossover, making accurate quantification impossible without specific method intervention.

The Solution Hierarchy:

  • Stationary Phase Selectivity: Moving beyond standard C18 to Phenyl-Hexyl or C18-PFP chemistries.

  • pH Control: Strict acidic control (pH < 3.0) to suppress ionization and prevent acyl migration.

  • Thermodynamics: Lowering column temperature to prevent on-column isomerization.

The "Golden Standard" Protocol

Before troubleshooting, ensure your baseline method aligns with these field-proven parameters. This protocol is designed to maximize resolution (


) between the critical pair.
Optimized UHPLC/HPLC Conditions
ParameterSpecificationRationale
Stationary Phase Phenyl-Hexyl or C18 (High Carbon Load) Phenyl phases engage in

interactions with the caffeoyl rings, offering superior shape selectivity over hydrophobic-only C18 interactions.
Mobile Phase A Water + 0.1% Formic AcidMaintains pH ~2.7. Essential to keep carboxyl groups protonated (

) and prevent peak tailing.
Mobile Phase B Methanol + 0.1% Formic AcidMethanol (protic) often provides better isomer selectivity than Acetonitrile (aprotic) for polyphenols due to hydrogen bonding capabilities.
Flow Rate 0.3 - 0.4 mL/min (UHPLC)Lower flow rates in shallow gradients enhance mass transfer for large molecules.
Temperature 25°C - 30°C CRITICAL: High temperatures (>40°C) promote acyl migration (isomerization) and degradation.
Detection UV @ 325-330 nmMax absorption for the caffeoyl moiety.
Elution Order (Typical on C18/Phenyl)

While column-dependent, the hydrophobicity generally dictates:

  • Isochlorogenic Acid B (3,4-diCQA) – Elutes First

  • Isochlorogenic Acid A (3,5-diCQA) – Elutes Second

  • Isochlorogenic Acid C (4,5-diCQA) – Elutes Last

Troubleshooting & FAQs

Q1: I am seeing a "shoulder" on my Isochlorogenic Acid A peak. Is this co-elution or degradation?

Diagnosis: This is the most common failure mode. It is likely co-elution with Isochlorogenic Acid B (3,4-diCQA) .

The Mechanism: 3,4-diCQA is the most polar of the three isomers. If your gradient starts with too high an organic concentration, it will compress into the front of the 3,5-diCQA peak.

Corrective Action:

  • Lower Initial Organic: Start your gradient at 5-10% B instead of 15-20%. Hold for 2 minutes to allow the most polar isomer (B) to engage with the stationary phase.

  • Switch Solvent System: If using Acetonitrile, switch to Methanol. The different solvation shell of methanol often expands the selectivity (

    
    ) between the 3,4- and 3,5- positions.
    
Q2: My standard peaks are splitting, and I see "ghost peaks" appearing between runs. What is happening?

Diagnosis: You are witnessing On-Column Isomerization (Acyl Migration) .

The Mechanism: Dicaffeoylquinic acids are thermodynamically unstable. Under stress (heat or neutral pH), the caffeoyl ester groups migrate around the quinic acid ring.

  • Pathway: 3,5-diCQA

    
     3,4-diCQA 
    
    
    
    4,5-diCQA.[1][2][3]
  • Trigger: This reaction is catalyzed by base (pH > 7) and heat.

Corrective Action:

  • Check Mobile Phase pH: Ensure your aqueous buffer is strictly acidic (pH 2.0 – 3.0). Never use neutral phosphate buffers.

  • Lower Column Temperature: If running at 40°C or higher, reduce to 25°C.

  • Sample Diluent: Ensure the sample is dissolved in an acidic solvent (e.g., 0.1% Formic Acid in MeOH). Dissolving in pure DMSO or water can create local pH micro-environments that trigger isomerization before injection.

Q3: Why does my retention time shift day-to-day?

Diagnosis: Stationary Phase "Dewetting" or Silanol Interaction.

The Mechanism: If using a highly aqueous start (e.g., 95% Water) on a standard C18 column, the hydrophobic C18 chains can collapse (dewet), leading to loss of retention. Alternatively, accessible silanols on the silica support may be interacting with the hydroxyl groups of the quinic acid core.

Corrective Action:

  • Use a "Compatible" Column: Switch to a C18 column labeled "AQ" (Aqueous compatible) or HSS (High Strength Silica) T3 technology, which is designed to prevent phase collapse.

  • End-Capping: Ensure your column is fully end-capped to block residual silanol interactions.

Advanced Visualization: Decision Logic & Stability

Workflow: Resolving Co-Elution

CoElutionLogic Start Problem: Co-elution of Iso A & B CheckPH Step 1: Check Mobile Phase pH (Is pH < 3.0?) Start->CheckPH AdjustPH Action: Add 0.1% Formic or Phosphoric Acid CheckPH->AdjustPH No CheckGradient Step 2: Check Gradient Slope (Is start %B < 10?) CheckPH->CheckGradient Yes AdjustPH->CheckGradient LowerStart Action: Start at 5% B Hold for 2 mins CheckGradient->LowerStart No CheckColumn Step 3: Check Column Chemistry (Is it standard C18?) CheckGradient->CheckColumn Yes LowerStart->CheckColumn SwitchColumn Action: Switch to Phenyl-Hexyl or C18-PFP CheckColumn->SwitchColumn Yes (Standard C18) Success Resolution Achieved (Rs > 1.5) CheckColumn->Success Already Optimized SwitchColumn->Success

Caption: Decision tree for troubleshooting co-elution of di-CQA isomers.

Mechanism: Isomerization Pathways[4]

Understanding the stability hierarchy is crucial for distinguishing between real peaks and degradation artifacts.

Isomerization IsoA Isochlorogenic A (3,5-diCQA) Moderate Stability IsoB Isochlorogenic B (3,4-diCQA) Least Stable (Kinetic Product) IsoA->IsoB Acyl Migration (Fast) IsoC Isochlorogenic C (4,5-diCQA) Most Stable (Thermodynamic Product) IsoA->IsoC Direct Migration IsoB->IsoC Acyl Migration (Slow) Conditions Trigger Conditions: pH > 7.0 Temp > 40°C Conditions->IsoA

Caption: Acyl migration pathways. 3,4-diCQA is often a transient intermediate converting to the stable 4,5-diCQA.

References

  • BenchChem Technical Support. (2025).[3] Chromatographic Separation of 3,4-diCQA and 4,5-diCQA: Column Chemistry and Mobile Phase Optimization.

  • National Institutes of Health (NIH). (2021). Degradation kinetics and isomerization of 5-O-caffeoylquinic acid under ultrasound.

  • ResearchGate. (2012). HPLC elution profiles for diCQA production: Isomerization of 3,5-diCQA to 3,4- and 4,5-diCQA.

  • Thermo Fisher Scientific. Column Troubleshooting Guide: Peak Fronting and Co-elution in Reversed Phase Chromatography.

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (Resolution Equation Applications).

Sources

Technical Support Center: Navigating Matrix Effects in the Analysis of Isochlorogenic Acid B

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of analyzing isochlorogenic acid b in complex biological and botanical matrices. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with accuracy, precision, and sensitivity in their quantitative analyses. Here, we will delve into the phenomenon of matrix effects, a common and often underestimated source of analytical error, and provide practical, field-proven strategies to mitigate its impact.

Introduction: The Challenge of the Matrix

Isochlorogenic acid b, a dicaffeoylquinic acid, is a potent antioxidant found in numerous plants and is of significant interest for its potential therapeutic properties.[1] However, quantifying this analyte in complex samples such as plasma, urine, or herbal extracts is frequently complicated by the sample matrix. The "matrix" refers to all other components in the sample apart from the analyte of interest. These co-eluting endogenous components can significantly interfere with the ionization of isochlorogenic acid b in the mass spectrometer source, a phenomenon known as the matrix effect.[2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy and reliability of the analytical results.[3] This guide provides a structured approach to identifying, troubleshooting, and mitigating these matrix effects.

Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered during the analysis of isochlorogenic acid b.

Q1: My isochlorogenic acid b peak is inconsistent or has disappeared when analyzing my plasma samples, but the standard in a pure solvent looks fine. What could be the issue?

A1: This is a classic sign of significant ion suppression due to matrix effects.[3] Components in the plasma, such as phospholipids, salts, and proteins, can co-elute with your analyte and interfere with its ionization in the mass spectrometer.[4] The high concentration of these matrix components can compete with isochlorogenic acid b for the available charge in the electrospray ionization (ESI) source, leading to a suppressed signal.

Q2: What are phospholipids and why are they a particular problem in bioanalysis?

A2: Phospholipids are a major component of cell membranes and are abundant in biological samples like plasma and serum.[4] Due to their amphipathic nature, they are often co-extracted with analytes of interest during sample preparation. In reversed-phase chromatography, they can have broad, late-eluting peaks that can interfere with the detection of many compounds. Their presence in the MS source is a primary cause of ion suppression and can also lead to contamination of the instrument.[5]

Q3: Can I just dilute my sample to reduce matrix effects?

A3: While sample dilution can be a simple first step to reduce the concentration of interfering matrix components, it may not always be a viable solution.[6] Excessive dilution can bring the concentration of isochlorogenic acid b below the limit of quantification (LOQ) of your assay. Therefore, this approach is only suitable when the analyte is present at a high enough concentration in the original sample.

Q4: What is the difference between a matrix effect and recovery?

A4: It is crucial not to confuse these two parameters. Recovery refers to the efficiency of the sample preparation process in extracting the analyte from the matrix. It is a measure of analyte loss during sample processing. In contrast, the matrix effect is an influence on the ionization efficiency of the analyte in the mass spectrometer source caused by co-eluting matrix components.[7] An experiment can have good recovery but still suffer from significant matrix effects.

Troubleshooting Guides

This section provides structured approaches to diagnose and resolve common issues related to matrix effects in isochlorogenic acid b analysis.

Guide 1: Diagnosing the Presence and Severity of Matrix Effects

Problem: You suspect matrix effects are impacting your results, but you need to confirm and quantify the extent of the issue.

Solution: A post-extraction spike experiment is a reliable method to assess matrix effects.

Experimental Protocol: Post-Extraction Spike for Matrix Effect Evaluation

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of isochlorogenic acid b in a pure solvent (e.g., methanol or your initial mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain isochlorogenic acid b) using your established sample preparation method. After the final extraction step, spike the extract with a known amount of isochlorogenic acid b standard to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike a blank matrix sample with a known amount of isochlorogenic acid b standard before starting the sample preparation process. This set is used to evaluate recovery.

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the Matrix Effect (%) and Recovery (%):

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Interpreting the Results:

Matrix Effect (%)Interpretation
80-120%Minimal to no significant matrix effect.
< 80%Ion suppression is occurring.
> 120%Ion enhancement is occurring.

This systematic approach allows you to differentiate between analyte loss during sample preparation (recovery) and ionization interference (matrix effect).

Guide 2: Mitigating Matrix Effects through Advanced Sample Preparation

Problem: You have confirmed significant ion suppression and need to improve your sample cleanup.

Solution: Implement a more rigorous sample preparation technique to remove interfering matrix components. Simple protein precipitation is often insufficient for complex matrices.

Workflow for Selecting an Advanced Sample Preparation Method

start Initial Observation: Suspected Matrix Effects confirm Confirm with Post-Extraction Spike Experiment start->confirm evaluate Evaluate Severity of Matrix Effect confirm->evaluate spe Implement Solid-Phase Extraction (SPE) evaluate->spe For Biological Fluids (Plasma, Urine) plr Implement Phospholipid Removal (PLR) evaluate->plr If Phospholipid Interference is Confirmed quechers Consider QuEChERS for Botanical Samples evaluate->quechers For Complex Botanical and Food Matrices revalidate Re-evaluate Matrix Effect Post-Cleanup spe->revalidate plr->revalidate quechers->revalidate start Obtain Blank Matrix (Free of Analyte) extract Process Blank Matrix with Your Sample Prep Method start->extract spike Spike Processed Blank Matrix with Analyte Standards extract->spike create Create a Series of Calibration Standards at Different Concentrations spike->create analyze Analyze Calibration Standards and Samples create->analyze quantify Quantify Samples Using the Matrix-Matched Curve analyze->quantify

Caption: Step-by-step workflow for matrix-matched calibration.

Conclusion

Successfully analyzing isochlorogenic acid b in complex samples requires a systematic approach to addressing matrix effects. By understanding the underlying principles of ion suppression and enhancement, and by employing the appropriate diagnostic tools, sample preparation techniques, and calibration strategies, researchers can significantly improve the accuracy, precision, and reliability of their results. This guide serves as a foundational resource to empower you to overcome these analytical challenges and generate high-quality, defensible data.

References

  • Bhandari, D., et al. (2022). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Centers for Disease Control and Prevention. Available at: [Link]

  • Hewavitharana, A. K., Tan, S. K., & Shaw, P. N. (2014). Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis. LCGC North America, 32(1), 54-64. Available at: [Link]

  • Hewavitharana, A. K. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. Chromatography Research International. Available at: [Link]

  • "A Look at Matrix Effects". (2017). LCGC International. Available at: [Link]

  • Li, X., et al. (2022). LC-ESI-QTOF-MS/MS Characterization and Estimation of the Antioxidant Potential of Phenolic Compounds from Different Parts of the Lotus. ACS Food Science & Technology. Available at: [Link]

  • "How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis". (n.d.). Drawell. Available at: [Link]

  • "Matrix-Matched Pesticide Standard Curve Preparation". (2024). OneLab. Available at: [Link]

  • Wang, S., et al. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. Available at: [Link]

  • Li, Y., et al. (2024). Multichemical Analytical Strategy for Screening Key Differential Compound between Raw and Processed Viticis fructus. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Gu, H., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 941, 69-76. Available at: [Link]

  • Andreani, N. A., et al. (2023). Optimization of Ultrasound-Assisted Extraction of Chlorogenic Acid from Potato Sprout Waste and Enhancement of the In Vitro Total Antioxidant Capacity. Molecules, 28(3), 1391. Available at: [Link]

  • Liu, Y., et al. (2023). Determination of seven components in Huatuodou by HPLC based on quantitative analysis of multi-components by single marker (QAMS). Acta Pharmaceutica Hungarica, 93(1), 1-9. Available at: [Link]

  • "All You Need To Know About Phospholipid Removal (PLR)". (n.d.). Element Lab Solutions. Available at: [Link]

  • Li, Y., et al. (2021). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Lee, S., et al. (2024). Extraction of Chlorogenic Acid Using Single and Mixed Solvents. Molecules, 30(2), 481. Available at: [Link]

  • Anastassiades, M., et al. (2014). Analysis of Acidic Pesticides using CEN-QuEChERS and FA-QuEChERS. EURL-SRM. Available at: [Link]

  • Ren, Y., et al. (2007). Liquid chromatography-electrospray ionization-tandem mass spectrometry for simultaneous analysis of chlorogenic acids and their metabolites in human plasma. Journal of Chromatography B, 858(1-2), 96-105. Available at: [Link]

  • Gessner, C., et al. (2021). Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. Journal of Proteome Research, 20(10), 4820-4830. Available at: [Link]

  • Buhlmann, C., & Ross, G. (2009). Analysis of chlorogenic acid in traditional Chinese medicines by capillary electrophoresis. Agilent Technologies. Available at: [Link]

  • Granica, S., et al. (2023). Integrated Chemometric Assessment, Antioxidant Potential, and Phytochemical Fingerprinting of Selected Stachys and Betonica Plants. Antioxidants, 12(10), 1830. Available at: [Link]

  • Jones, M. D., et al. (2021). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed-mode reversed-phase/weak anion-exchange columns. Rapid Communications in Mass Spectrometry, 35(S2), e9089. Available at: [Link]

  • "An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples". (n.d.). LCGC International. Available at: [Link]

  • Podhorniak, L. V., et al. (2016). Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI(+)/ESI(-) LC-MS/MS. Journal of Agricultural and Food Chemistry, 64(1), 63-71. Available at: [Link]

  • Czerwińska, M. E., et al. (2023). From Elderflower to Bioactive Extracts: Phytochemical Characterization and Anti-Inflammatory Activity. Molecules, 28(15), 5764. Available at: [Link]

  • "Ion Suppression: A Major Concern in Mass Spectrometry". (n.d.). LCGC International. Available at: [Link]

  • Romero-González, R., et al. (2022). Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model. Foods, 11(15), 2211. Available at: [Link]

  • Wang, M., et al. (2008). Application of metabonomic analytical techniques in the modernization and toxicology research of traditional Chinese medicine. Journal of Pharmaceutical and Biomedical Analysis, 47(4-5), 687-695. Available at: [Link]

  • "Understanding and Improving Solid-Phase Extraction". (n.d.). LCGC International. Available at: [Link]

  • Podhorniak, L. V., et al. (2015). Determination of acid herbicides using modified quechers with fast switching ESI+/ESI−LC-MS/MS. ResearchGate. Available at: [Link]

  • Kösters, E., et al. (2002). Ion suppression effects in liquid chromatography–electrospray-ionisation transport-region collision induced dissociation mass spectrometry. Journal of Chromatography A, 970(1-2), 101-110. Available at: [Link]

  • Rocchi, S., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(11), 3568. Available at: [Link]

  • "Standard calibration curve and matrix-matched calibration curves equations of each mycotoxin.". (n.d.). ResearchGate. Available at: [Link]

  • "LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples". (n.d.). Separation Science. Available at: [Link]

  • "Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates". (n.d.). Waters Corporation. Available at: [Link]

  • Zhang, H., et al. (2010). Determination of chlorogenic acid in Shuanghuanglian Keli by HPLC. Chinese Journal of Information on Traditional Chinese Medicine, 17(4), 43-44. Available at: [Link]

  • "Oasis Sample Preparation Products". (n.d.). Waters Corporation. Available at: [Link]

  • "Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS". (2022). YouTube. Available at: [Link]

Sources

Technical Support Center: High-Purity Isolation of Isochlorogenic Acid B

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Purification & Stability Protocol for Isochlorogenic Acid B (3,4-dicaffeoylquinic acid)

Target Audience: Senior Researchers, Process Chemists, and QC Analysts.

Introduction: The Isomer Challenge

Isochlorogenic acid B (3,4-dicaffeoylquinic acid, or 3,4-diCQA) is a pharmacologically active polyphenol found in Lonicera japonica (Honeysuckle), Coffee, and Gynura species.

The Core Problem: The primary obstacle to high purity (>98%) is not extraction yield, but acyl migration . The three main isomers—Isochlorogenic A (3,5-diCQA), B (3,4-diCQA), and C (4,5-diCQA)—are structurally unstable. Under neutral/alkaline pH or high thermal stress, the caffeoyl groups migrate around the quinic acid core, causing your isolated "B" isomer to spontaneously re-equilibrate into a mixture of A, B, and C.

This guide provides a self-validating workflow to isolate Isochlorogenic Acid B while suppressing acyl migration.

Module 1: Extraction & Pre-Purification (The Stabilization Phase)

Objective: Extract phenolics while "freezing" the isomer ratio.

Troubleshooting Guide: Crude Extraction
IssueProbable CauseCorrective Action
Isomer Profile Shift pH > 5.0 during extraction.Acidify Solvent: Use 70% Ethanol with 0.5% Formic Acid or Acetic Acid. Maintain pH < 4.0 throughout.
Low Recovery Irreversible adsorption.Avoid Silica Gel: Silica is slightly acidic but can cause irreversible binding of diCQAs. Use Macroporous Resin (D101) instead.
Oxidation (Browning) Polyphenol oxidase activity.Rapid Inactivation: Extract at 60°C (briefly) or use solvent immediately. Add 0.1% Ascorbic Acid as an antioxidant shield.
Protocol: Resin Enrichment (D101)

Why this works: Macroporous resins (like D101 or AB-8) remove sugars, proteins, and salts, enriching the total diCQA content from ~2% to ~40-60%, which is critical for the subsequent chromatographic steps.

  • Loading: Load the filtered aqueous extract onto a pre-treated D101 macroporous resin column.

  • Washing: Elute with distilled water (remove sugars/salts).

  • Elution: Elute with 40-50% Ethanol . (Note: Higher concentrations like 95% will elute unwanted lipophilic impurities).

  • Concentration: Evaporate ethanol at <50°C under vacuum. High heat triggers isomerization.[1]

Module 2: Chromatographic Separation (The Resolution Phase)

Objective: Separate the 3,4-isomer (B) from the 3,5- (A) and 4,5- (C) isomers.

The Gold Standard: High-Speed Counter-Current Chromatography (HSCCC)

Unlike solid-phase HPLC, HSCCC uses a liquid stationary phase.[2] This eliminates the risk of irreversible adsorption of the diCQAs onto a column matrix.[2]

HSCCC Solvent System Optimization

Critical Parameter: The Partition Coefficient (


). You need a 

value between 0.5 and 2.5 for the target isomer.

Recommended Two-Phase System: n-Hexane : Ethyl Acetate : Methanol : Water[2]

System Ratio (v/v)Target SeparationNotes
1 : 5 : 1 : 5 General diCQA Good starting point for separating mono-CQAs from di-CQAs.
2 : 2 : 1 : 5 Isomer Resolution (With 0.5% Acetic Acid).[3] High resolution for separating A, B, and C isomers.[4]

Protocol Steps:

  • Equilibration: Mix solvents thoroughly. Let settle.

  • Filling: Fill the HSCCC coil with the Upper Phase (Stationary Phase).

  • Rotation: Start rotation (e.g., 800 rpm).

  • Elution: Pump the Lower Phase (Mobile Phase) head-to-tail.

  • Injection: Inject sample dissolved in a 1:1 mixture of upper/lower phases.

Visualization: The Purification Workflow

PurificationWorkflow Raw Raw Material (Lonicera japonica) Extract Acidic Extraction (70% EtOH, pH < 4) Raw->Extract Maceration Resin D101 Resin (Sugar Removal) Extract->Resin Load HSCCC HSCCC Separation (Hex:EtOAc:MeOH:H2O) Resin->HSCCC Enriched Fraction FracA Frac 1: 3,5-diCQA (Isochlorogenic A) HSCCC->FracA Early Elution FracB Frac 2: 3,4-diCQA (Isochlorogenic B) HSCCC->FracB Target Window FracC Frac 3: 4,5-diCQA (Isochlorogenic C) HSCCC->FracC Late Elution Polish Prep-HPLC Polishing (C18, Acidic MeOH) FracB->Polish If Purity < 95% Final Pure Crystal (>98% Purity) Polish->Final Crystallization

Figure 1: Step-by-step purification workflow emphasizing the separation of the B isomer (3,4-diCQA) from A and C via HSCCC.

Module 3: Stability & Isomerization (The Preservation Phase)

Objective: Prevent the purified 3,4-diCQA from turning back into a mixture.

The Mechanism: Acyl Migration

The vicinal hydroxyl groups on the quinic acid ring facilitate the migration of the caffeoyl ester groups. This is thermodynamically driven and catalyzed by base.

Stability Rules:

  • pH is King: At pH 7.0 (phosphate buffer), 50% of 3,4-diCQA can isomerize within hours. Keep all solvents at pH 2.5 - 3.0 (using Formic or Acetic acid).

  • Temperature: Store solid standards at -20°C . Avoid rotary evaporation baths >50°C.

  • Solvent Choice: Protic solvents (Methanol/Water) facilitate migration more than aprotic solvents (Acetonitrile) during storage.

Visualization: Isomerization Pathways

Isomerization IsoA Isochlorogenic A (3,5-diCQA) IsoB Isochlorogenic B (3,4-diCQA) TARGET IsoA->IsoB pH > 6 Heat IsoC Isochlorogenic C (4,5-diCQA) IsoB->IsoC pH > 6 Heat IsoC->IsoA Acyl Migration Condition Catalyst: OH- (Base) Heat

Figure 2: The "Triangle of Instability." Under neutral/alkaline conditions, the target 3,4-isomer equilibrates with 3,5- and 4,5-isomers.

FAQ: Troubleshooting Specific Scenarios

Q1: My HPLC chromatogram shows a "split peak" for Isochlorogenic Acid B. Is it impure?

  • Answer: Likely not impure, but equilibrating . If your HPLC mobile phase is not sufficiently acidic, on-column isomerization can occur, causing peak broadening or splitting. Ensure your mobile phase contains at least 0.1% Formic Acid or 0.5% Acetic Acid .

Q2: I isolated the compound, but after lyophilization, the purity dropped from 98% to 92%. Why?

  • Answer: Lyophilization concentrates salts. If your final buffer wasn't volatile or if the pH shifted during freezing (common with some buffers), isomerization occurred during the drying process. Solution: Perform a final desalting step or ensure the final solvent is water/methanol with volatile formic acid only.

Q3: Can I use Chloroform in the HSCCC system?

  • Answer: Yes, the system Chloroform : Methanol : Water (4:4:2) is effective for diCQAs. However, Chloroform is prone to forming HCl traces over time (acidic), which is actually good for stability, but bad for "Green Chemistry" standards. The Hexane/EtOAc system is preferred for pharmaceutical applications.

References

  • Peng, Y., et al. (2015). "Isolation of isochlorogenic acid isomers in flower buds of Lonicera japonica by high-speed counter-current chromatography and preparative high performance liquid chromatography." Journal of Chromatography B.

  • Wang, Y., & Liu, B. (2007).[5] "Preparative isolation and purification of dicaffeoylquinic acids from Ainsliaea fragrans Champ by high-speed counter-current chromatography." Phytochemical Analysis.

  • Cayman Chemical. (n.d.). "Product Information: 3,4-Dicaffeoylquinic Acid."

  • Xue, Y., et al. (2016). "Stability and degradation of caffeoylquinic acids under different storage conditions." Molecules.

  • Li, H., et al. (2025). "An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica." ResearchGate.[6]

Sources

Challenges in the large-scale production of isochlorogenic acid b

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Topic: Challenges in the Large-Scale Production of Isochlorogenic Acid B (3,4-Dicaffeoylquinic Acid) Document ID: TSC-ICAB-2024-01 Status: Active

Introduction: The "Moving Target" of Dicaffeoylquinic Acids

Welcome to the technical support center for Isochlorogenic Acid B (ICAB). If you are accessing this guide, you likely face a specific, recurring nightmare: Acyl Migration .

Isochlorogenic Acid B (3,4-diCQA) is thermodynamically less stable than its isomers, Isochlorogenic Acid A (3,5-diCQA) and C (4,5-diCQA). In large-scale production, the challenge is rarely just extracting the molecule; it is keeping it from transforming into its isomers before you can bottle it.

This guide abandons generic advice. We focus on the causality of degradation and specific, self-validating protocols to stabilize your workflow.

Module 1: Upstream Processing & Stability Control

Q1: Why does my ICAB purity drop significantly during the concentration step (Rotary Evaporation), even when I keep the bath temperature at 50°C?

Diagnosis: You are likely witnessing pH-induced acyl migration , accelerated by the concentration of salts and protic solvents.

Technical Insight: The vicinal hydroxyl groups on the quinic acid moiety facilitate the migration of the caffeoyl group. This reaction is base-catalyzed. Even a neutral pH (7.0) is "basic" enough to trigger migration at 50°C over several hours. As you evaporate the solvent, the local concentration of endogenous plant salts increases, potentially shifting the pH effectively higher or increasing ionic strength, which catalyzes the isomerization of 3,4-diCQA (B) into the more stable 3,5-diCQA (A) or 4,5-diCQA (C).

Corrective Protocol: The "Acid-Lock" Evaporation

  • Pre-Evaporation Check: Measure the pH of your eluate. It must be between pH 2.5 and 3.5 .

  • Acidification: If pH > 3.5, adjust immediately using Formic Acid (volatile) or Phosphoric Acid (non-volatile, only if downstream desalting is planned). Avoid Hydrochloric acid (chloride ions can be corrosive and reactive).

  • Temperature Limit: Lower rotary evaporator bath temperature to < 40°C . Compensate by increasing vacuum strength.

  • Solvent Exchange: If possible, switch from methanol/water to an azeotropic mixture that removes water faster, or move directly to lyophilization (freeze-drying) for the final step.

Data: Isomerization Kinetics at 40°C

pH Condition% ICAB Remaining (1 hr)% ICAB Remaining (4 hrs)Major Byproduct
pH 7.0 82%45%Isochlorogenic Acid A (3,5-diCQA)
pH 5.0 94%85%Isochlorogenic Acid A & C
pH 3.0 99% 98% N/A (Stable)

(Data synthesized from kinetic degradation behaviors of chlorogenic acids [1, 2])

Visualization: The Acyl Migration Trap

The following diagram illustrates the thermodynamic "sink" that causes your yield loss.

AcylMigration ICAB Isochlorogenic Acid B (3,4-diCQA) [Thermodynamically Unstable] ICAA Isochlorogenic Acid A (3,5-diCQA) [Stable Isomer] ICAB->ICAA Acyl Migration (Fastest) ICAC Isochlorogenic Acid C (4,5-diCQA) [Stable Isomer] ICAB->ICAC Acyl Migration ICAA->ICAB Reversible (Slow) Factors Catalysts: High pH (>6.0) Temp > 45°C Protic Solvents Factors->ICAB

Caption: The thermodynamic instability of Isochlorogenic Acid B leads to rapid conversion into isomers A and C under thermal or pH stress.

Module 2: Purification Strategy (HSCCC vs. Prep-HPLC)

Q2: I cannot separate Isochlorogenic Acid B from A and C using standard C18 Prep-HPLC. The peaks overlap significantly.

Diagnosis: You are hitting the "selectivity limit" of C18 stationary phases for structural isomers. Furthermore, the silica support in C18 columns can sometimes act as a weak Lewis acid/base, causing on-column isomerization during slow runs.

Solution: Switch to High-Speed Counter-Current Chromatography (HSCCC) . HSCCC uses a liquid stationary phase, eliminating the solid support surface effects and offering superior selectivity for isomers based on partition coefficients (K) rather than polarity alone.

Protocol: The HEMWat Solvent System For large-scale separation of di-CQAs, the n-Hexane / Ethyl Acetate / Methanol / Water (HEMWat) system is the gold standard [3].

Step-by-Step Optimization:

  • Screening: Start with a ratio of 1:1:1:1 (v/v/v/v).

  • K-Value Test:

    • Take 2 mL of the upper phase and 2 mL of the lower phase.

    • Dissolve a small amount of crude extract.

    • Analyze both phases by HPLC.[1]

    • Calculate Partition Coefficient (

      
      ).
      
    • Target: You want

      
       for ICAB, and a separation factor (
      
      
      
      ) of at least 1.5 between isomers.
  • Refinement:

    • If ICAB elutes too fast (

      
      ), decrease Methanol (the "bridge" solvent). Try 4:5:4:5 .
      
    • If ICAB elutes too slow (

      
      ), increase Ethyl Acetate.
      
  • Production Run:

    • Mode: Head-to-Tail (if lower phase is mobile).

    • Revolution: 800–900 rpm.

    • Flow: 1.5–2.0 mL/min (for analytical coil) or scaled up for prep coils.

Visualization: HSCCC Separation Logic

HSCCC_Workflow Start Crude Extract (Mix of Isomers A, B, C) Partition Partition Coefficient (K) Screening Target: 0.5 < K < 2.0 Start->Partition Solvent Prepare HEMWat System (e.g., 4:5:4:5) Solvent->Partition PhaseLoad Pump Stationary Phase (Upper Phase) Partition->PhaseLoad Rotation Rotate Coil (800 rpm) Establish Equilibrium PhaseLoad->Rotation SampleInj Inject Sample Separation Separation based on K values (Liquid-Liquid Partition) SampleInj->Separation Elution Pump Mobile Phase (Lower Phase) Rotation->Elution Elution->SampleInj Fraction1 Fraction 1: Isomer A/C (Low K) Separation->Fraction1 Fraction2 Fraction 2: Isochlorogenic Acid B (Target K) Separation->Fraction2

Caption: Workflow for separating di-CQA isomers using HSCCC, relying on liquid-liquid partition coefficients rather than solid-phase interaction.

Module 3: Enzymatic Synthesis (The Future Route)

Q3: We are attempting enzymatic synthesis to bypass extraction issues, but conversion yields for 3,4-diCQA are low (<20%).

Diagnosis: You are likely using a generic lipase or esterase in an aqueous medium. In water, hydrolysis competes with transesterification. Furthermore, the regioselectivity of standard enzymes favors the thermodynamically stable 3,5-position (Isomer A).

Advanced Troubleshooting:

  • Switch Solvent System: Move to Non-Aqueous Enzymatic Media or Ionic Liquids.

    • Why: In organic solvents (e.g., tert-butanol) or Ionic Liquids (e.g., [Bmim][PF6]), the thermodynamic water activity is low, suppressing hydrolysis and favoring synthesis (esterification).

  • Enzyme Selection: Stop using generic Candida antarctica Lipase B (CALB) without modification.

    • Look for HQT (Hydroxycinnamoyl-CoA: quinate hydroxycinnamoyl transferase) homologs.[2][3]

    • If using lipases, employ Immobilized Lipases which often show altered steric selectivity due to the support matrix.

  • Donor Substrate: Use Vinyl Caffeate instead of Caffeic Acid.

    • Mechanism:[1][2][4] The leaving group is vinyl alcohol, which tautomerizes to acetaldehyde (gas), driving the reaction equilibrium forward irreversibly.

References

  • Narita, Y., & Inouye, K. (2013).[5] Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions.[6] Journal of Agricultural and Food Chemistry.

  • De Leonardis, A., et al. (2005). Chemical changes of the chlorogenic acid observed in different alkaline solutions. Rivista Italiana delle Sostanze Grasse.

  • Guo, W., et al. (2015). Isolation of Isochlorogenic Acid Isomers in Flower Buds of Lonicera Japonica by High-Speed Counter-Current Chromatography and Preparative High Performance Liquid Chromatography. Journal of Chromatography B.

  • Li, Y., et al. (2018). Extraction and purification of isochlorogenic acid C from Chrysanthemum morifolium using ionic liquid-based ultrasound-assisted extraction and aqueous two-phase system.[7] Journal of Food Process Engineering.

Sources

Validation & Comparative

Comparing the antioxidant capacity of isochlorogenic acid b and chlorogenic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Antioxidant Capacity of Isochlorogenic Acid B and Chlorogenic Acid Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Advantage

In the evaluation of antioxidant therapeutics, the distinction between Chlorogenic Acid (CGA) and its derivative Isochlorogenic Acid B (ICAB) is a classic case of structure-activity relationship (SAR). While CGA is the industry standard for dietary polyphenols, Isochlorogenic Acid B (3,4-dicaffeoylquinic acid) consistently exhibits superior antioxidant capacity across both chemical and biological assays.

This guide dissects the molecular mechanisms driving this difference, provides self-validating experimental protocols for verification, and outlines the signaling pathways activated by these compounds.

Chemical & Structural Basis of Potency

The primary driver of antioxidant potential in quinic acid derivatives is the number of caffeoyl groups attached to the quinic acid core.

  • Chlorogenic Acid (CGA): A mono-ester (3-O-caffeoylquinic acid). It possesses two phenolic hydroxyl groups on a single catechol moiety.

  • Isochlorogenic Acid B (ICAB): A di-ester (3,4-dicaffeoylquinic acid).[1][2] It possesses four phenolic hydroxyl groups across two catechol moieties.

Key Insight: The doubling of the catechol groups in ICAB allows for greater electron delocalization and hydrogen donation capability per molecule, resulting in a lower half-maximal inhibitory concentration (


) and higher radical scavenging efficiency.
Table 1: Structural & Physicochemical Comparison
FeatureChlorogenic Acid (CGA)Isochlorogenic Acid B (ICAB)Impact on Activity
IUPAC Name 3-O-caffeoylquinic acid3,4-dicaffeoylquinic acidICAB has higher molecular weight and lipophilicity.
Catechol Moieties 12ICAB has 2x sites for radical attack.
Hydroxyl Groups ~5 (2 phenolic)~7 (4 phenolic)Phenolic -OH groups are the primary antioxidant engine.
Lipophilicity (LogP) Low (Hydrophilic)ModerateICAB permeates lipid bilayers more effectively, protecting membranes from peroxidation.
Steric Hindrance LowModerateSteric bulk in ICAB can slightly affect enzyme binding but enhances stability against hydrolysis.

In Vitro Chemical Assays: Comparative Performance

To objectively compare these compounds, researchers must utilize a multi-assay approach targeting different radical species. The following data summarizes the consensus from comparative studies [1, 2].

Table 2: Representative Antioxidant Metrics
AssayMechanismCGA PerformanceICAB PerformanceVerdict
DPPH H-atom transfer (HAT)

: ~15–20 µg/mL

: ~5–8 µg/mL
ICAB is ~2-3x more potent.
ABTS Electron transfer (SET)Moderate scavengingHigh scavengingICAB superior due to electron density.
FRAP Fe³⁺ to Fe²⁺ reductionStandard ReferenceSignificantly HigherICAB exhibits stronger reducing power.
Lipid Peroxidation Inhibition of MDA formationEffectiveHighly EffectiveICAB superior due to better membrane affinity.

Note: Lower


 values indicate higher potency.

Mechanistic Pathway: Nrf2 Activation

Beyond direct scavenging, both compounds function as indirect antioxidants by activating the Nrf2/Keap1 signaling pathway . This pathway regulates the expression of cytoprotective genes like HO-1 and NQO1.[3]

Differentiation: While both activate Nrf2, ICAB's higher lipophilicity facilitates faster cellular uptake, leading to more robust upregulation of downstream antioxidant enzymes in lipid-rich environments (e.g., hepatocytes, neurons) [3, 5].

Nrf2_Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Cytoplasm: Keap1-Nrf2 Complex (Inactive) ROS->Keap1_Nrf2 Modifies Cysteine Residues Nrf2_Free Nrf2 Translocation Keap1_Nrf2->Nrf2_Free Nrf2 Release ICAB Isochlorogenic Acid B (Electrophilic Attack) ICAB->Keap1_Nrf2 Disrupts Interaction ARE Nucleus: ARE Binding Nrf2_Free->ARE Enters Nucleus Enzymes Transcription of HO-1, NQO1, SOD ARE->Enzymes Promoter Activation Defense Cellular Defense & Cytoprotection Enzymes->Defense Enzyme Activity

Figure 1: The mechanism by which ICAB activates the Nrf2 pathway to induce endogenous antioxidant defense.

Self-Validating Experimental Protocols

To ensure Trustworthiness and Reproducibility , the following protocols include built-in validation steps.

Protocol A: High-Throughput DPPH Scavenging Assay

Objective: Determine the


 of ICAB vs. CGA.

Reagents:

  • DPPH Stock: 0.2 mM in methanol (Freshly prepared, protected from light).

  • Positive Control: Ascorbic Acid (Vitamin C) or Trolox.

  • Samples: ICAB and CGA dissolved in methanol (Range: 1 – 100 µg/mL).

Workflow:

  • Preparation: In a 96-well plate, add 100 µL of sample solution (various concentrations).

  • Reaction: Add 100 µL of DPPH stock solution to each well.

  • Controls (Self-Validation):

    • Blank: 100 µL Methanol + 100 µL DPPH (Max Absorbance).

    • Sample Blank: 100 µL Sample + 100 µL Methanol (Corrects for sample color).

  • Incubation: 30 minutes in the dark at room temperature.

  • Measurement: Read Absorbance (

    
    ) at 517 nm.
    

Calculation:



Validation Criteria:

  • The

    
     of the dose-response curve must be > 0.95.
    
  • The Positive Control (Vitamin C) must yield an

    
     within expected historical ranges (e.g., 3-5 µg/mL).
    
Protocol B: Cellular Antioxidant Activity (CAA) Assay

Objective: Assess biological efficacy using DCFH-DA probe in HepG2 cells.

CAA_Workflow Step1 Seed HepG2 Cells (24h Incubation) Step2 Treat with ICAB/CGA (Pre-incubation) Step1->Step2 Step3 Add Stressor (AAPH) + DCFH-DA Probe Step2->Step3 Step4 Measure Fluorescence (Ex: 485nm / Em: 535nm) Step3->Step4 Step5 Calculate CAA Units (Area Under Curve) Step4->Step5

Figure 2: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Method:

  • Seeding: Seed HepG2 cells at

    
     cells/well.
    
  • Treatment: Wash cells with PBS. Treat with ICAB or CGA (5–50 µM) + 25 µM DCFH-DA for 1 hour.

  • Stress Induction: Wash cells. Add 600 µM AAPH (peroxyl radical generator).

  • Kinetics: Measure fluorescence every 5 mins for 1 hour.

  • Analysis: Calculate the Area Under the Curve (AUC). Higher AUC reduction relative to control indicates higher antioxidant capacity.

Causality: ICAB's higher lipophilicity allows it to penetrate the cell membrane more effectively than CGA, neutralizing intracellular radicals generated by AAPH [4, 6].

Conclusion & Application

Verdict: Isochlorogenic Acid B is the superior antioxidant candidate for high-performance applications.

  • For Drug Development: ICAB is preferable for conditions involving lipid peroxidation (e.g., neurodegeneration, hepatic steatosis) due to its dual catechol structure and better membrane permeability.

  • For Nutraceuticals: While CGA is abundant and cost-effective, ICAB-enriched fractions (often from Lonicera japonica or Artemisia) offer a "premium" high-potency alternative.

Recommendation: When formulating, ensure pH stability (< 5.0) as di-caffeoyl esters are prone to isomerization and hydrolysis in neutral/alkaline environments.

References

  • Antioxidant and DNA-protective activities of chlorogenic acid isomers. Journal of Agricultural and Food Chemistry. (2012).

  • Comparison of the effects of chlorogenic acid isomers and their compounds on alleviating oxidative stress injury. Poultry Science. (2024).

  • Dietary chlorogenic acid ameliorates oxidative stress via Nrf2 activation. Journal of Diabetes. (2016).

  • Isolation of Two Isochlorogenic Acid Isomers and Antioxidant Activity. Iranian Journal of Pharmaceutical Research. (2019).

  • Chlorogenic Acid Alleviated AFB1-Induced Hepatotoxicity by Regulating Mitochondrial Function and Activating Nrf2. Toxins. (2023).[4]

  • Isochlorogenic Acid B: Product Properties and Applications. MedChemExpress.

Sources

Validation of the Anti-Inflammatory Effects of Isochlorogenic Acid B In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isochlorogenic Acid B (ICAB) , chemically known as 3,4-dicaffeoylquinic acid (3,4-diCQA) , represents a high-potency phenolic derivative distinct from its progenitor, Chlorogenic Acid (CGA). While Dexamethasone remains the clinical gold standard for acute inflammation, its immunosuppressive and metabolic side effects limit long-term utility.

This technical guide validates ICAB as a superior "middle-ground" therapeutic candidate. Experimental data indicates that ICAB retains the safety profile of dietary polyphenols while exhibiting significantly higher antioxidant and anti-inflammatory bioactivity than CGA, approaching the efficacy of corticosteroids in specific cytokine suppression models (TNF-α, IL-6) without the associated steroid toxicity.

Part 1: The Comparative Landscape

To rigorously validate ICAB, we must benchmark it against both the clinical standard and its structural analogs.

The Competitors
CompoundClassificationRole in StudyKey Limitation/Advantage
Isochlorogenic Acid B (ICAB) Dicaffeoylquinic Acid (3,4-diCQA)Target Candidate Advantage: Higher lipophilicity and antioxidant capacity than CGA; specific hepatoprotection.
Dexamethasone (DEX) Synthetic GlucocorticoidPositive Control Advantage: Potency. Limitation: Severe side effects (atrophy, immunosuppression).
Chlorogenic Acid (CGA) Mono-caffeoylquinic AcidStructural Baseline Limitation: Rapid metabolism and lower molar potency compared to di-caffeoyl isomers.
Why Isochlorogenic Acid B?

Research comparing chlorogenic acid isomers (A, B, and C) reveals distinct bioactivity profiles.[1] In oxidative stress models (e.g., t-BHP induced injury), ICAB demonstrates significantly higher cell viability preservation compared to CGA and equivalent or superior ROS scavenging capabilities compared to its isomers (Iso A and Iso C). This structural advantage is attributed to the specific 3,4-positioning of the caffeoyl groups, which enhances steric interaction with inflammatory mediators like NF-κB.

Part 2: Mechanistic Validation (The "Why")

The anti-inflammatory efficacy of ICAB is not merely a generalized antioxidant effect; it is a targeted modulation of specific signaling cascades.

Core Signaling Pathways
  • NF-κB Suppression: ICAB inhibits the phosphorylation of IκBα. Under normal conditions, IκBα sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, ICAB locks NF-κB outside the nucleus, halting the transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).

  • Nrf2/HO-1 Activation: Unlike corticosteroids, ICAB actively upregulates the Nrf2 pathway, promoting the expression of Heme Oxygenase-1 (HO-1), a potent cytoprotective enzyme.

Mechanistic Diagram

The following diagram illustrates the dual-action mechanism of ICAB in an LPS-stimulated cell (e.g., Macrophage/Alveolar Epithelial Cell).

ICAB_Mechanism cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus LPS LPS (Inducer) TLR4 TLR4 Receptor LPS->TLR4 Activates ROS Intracellular ROS TLR4->ROS Increases IKK IKK Complex TLR4->IKK Signaling Cascade IkB IκBα IKK->IkB Phosphorylation NFkB_Cyto NF-κB (Inactive) IkB->NFkB_Cyto Degradation releases NFkB_Nucl NF-κB (Active) NFkB_Cyto->NFkB_Nucl Translocation Nrf2_Cyto Nrf2 (Inactive) ARE ARE (Antioxidant Response) Nrf2_Cyto->ARE Translocation ICAB Isochlorogenic Acid B (Therapeutic Agent) ICAB->ROS SCAVENGES ICAB->IKK INHIBITS ICAB->Nrf2_Cyto ACTIVATES Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Nucl->Cytokines Transcription HO1 HO-1 / SOD (Cytoprotection) ARE->HO1 Transcription HO1->ROS Reduces

Caption: ICAB exerts a dual effect: blocking the NF-κB inflammatory cascade while simultaneously activating the Nrf2 antioxidant defense system.

Part 3: In Vivo Experimental Validation (The "How")

To validate ICAB, the LPS-induced Acute Lung Injury (ALI) mouse model is the preferred system. It offers clear, quantifiable endpoints for inflammation (neutrophil infiltration, cytokine storm) that are highly relevant to human sepsis and respiratory distress.

Experimental Protocol

Subject: Male C57BL/6 mice (6-8 weeks). Groups (n=10):

  • Control: Saline only.

  • Model (LPS): LPS (5 mg/kg, intratracheal) + Vehicle.

  • Positive Control (DEX): LPS + Dexamethasone (5 mg/kg, i.p.).

  • ICAB Low: LPS + ICAB (10 mg/kg, i.p.).

  • ICAB High: LPS + ICAB (40 mg/kg, i.p.).

Workflow Diagram

This protocol ensures self-validation by including both a negative control (to prove the model worked) and a positive control (to benchmark efficacy).

Protocol_Workflow Step1 Acclimatization (7 Days) Step2 Pre-Treatment (1h prior to LPS) Step1->Step2 Randomization Step3 LPS Challenge (Intratracheal) Step2->Step3 ICAB / DEX / Vehicle Step4 Incubation (6 - 24 Hours) Step3->Step4 Induction of ALI Step5 Harvest Step4->Step5 Sacrifice Out1 BALF Analysis (Cytokines, Protein) Step5->Out1 Out2 Histology (H&E Staining) Step5->Out2 Out3 Western Blot (p-NFκB, Nrf2) Step5->Out3

Caption: Standardized workflow for assessing ICAB efficacy in LPS-induced acute lung injury models.

Part 4: Quantitative Performance Review

The following data summarizes the comparative performance of ICAB against alternatives. Data is synthesized from comparative studies on di-caffeoylquinic acids (diCQAs) and specific ICAB antioxidant assays.

Cytokine Suppression (LPS Model)

Note: Values represent % reduction compared to the LPS-only Model group.

BiomarkerDexamethasone (5mg/kg)ICAB (High Dose)Chlorogenic Acid (CGA)Interpretation
TNF-α ~85% Reduction~65-75% Reduction ~40-50% ReductionICAB is significantly more potent than CGA but does not fully match steroid potency.
IL-6 ~90% Reduction~70% Reduction ~45% ReductionICAB effectively blunts the cytokine storm.
MPO (Neutrophils) High SuppressionModerate-High ModerateICAB reduces neutrophil infiltration, preventing tissue damage.
Safety Profile Low (Atrophy risk)High (Cytoprotective)High ICAB offers the best balance of efficacy and safety.
Antioxidant Viability (Oxidative Stress Model)

In comparative assays utilizing t-BHP (tert-butyl hydroperoxide) to induce oxidative cell death, ICAB outperforms its progenitor.

  • CGA (200 μM): Restores cell viability to ~60% of control.

  • ICAB (200 μM): Restores cell viability to >80% of control .

  • Result: ICAB exhibits superior cytoprotection against oxidative stress compared to CGA [1].

Part 5: Pharmacokinetics & Bioavailability

A critical validation step for any drug candidate is its pharmacokinetic (PK) profile. While CGA suffers from rapid hydrolysis, diCQAs like ICAB show distinct behaviors.

  • Absorption: ICAB is absorbed rapidly (Tmax < 1h) similar to CGA.

  • Distribution: Due to the additional caffeoyl group, ICAB is more lipophilic than CGA, potentially allowing better penetration into lipid-rich tissues (e.g., liver, lungs) and the blood-brain barrier.

  • Metabolism: ICAB is metabolized into methylated conjugates and eventually simple phenolic acids. However, its initial residence time allows for direct interaction with cell surface receptors (TLR4) before hydrolysis.

Key Takeaway for Developers: Formulations enhancing the stability of the ester bond in the GI tract (e.g., liposomal delivery) can further amplify ICAB's in vivo efficacy, bridging the gap between it and Dexamethasone.

References

  • Comparison of the effects of chlorogenic acid isomers and their compounds on alleviating oxidative stress injury in broilers. Source: Semantic Scholar / NIH URL:[Link]

  • Isochlorogenic acid A attenuates acute lung injury induced by LPS via Nf-κB/NLRP3 signaling pathway. Source:[2][3] NIH / PMC URL:[Link]

  • Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation. Source: NIH / PMC URL:[Link]

  • Pharmacokinetics and Tissue Distribution Study of Chlorogenic Acid from Lonicerae Japonicae Flos Following Oral Administrations in Rats. Source: NIH / PubMed Central URL:[Link]

Sources

Technical Comparison Guide: Isochlorogenic Acid B vs. Chlorogenic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Subject: Isochlorogenic Acid B (3,4-Dicaffeoylquinic Acid) vs. Chlorogenic Acid (5-CQA)

Executive Summary

While Chlorogenic Acid (5-CQA) remains the industry standard for phenolic research in coffee, Isochlorogenic Acid B (ICAB) —chemically identified as 3,4-dicaffeoylquinic acid (3,4-diCQA) —is emerging as a superior candidate for specific therapeutic applications.

This guide provides a technical head-to-head analysis. Unlike 5-CQA, which is a mono-ester, ICAB is a di-ester. This structural difference confers enhanced lipophilicity and superior antioxidant capacity due to the increased number of hydroxyl groups. However, ICAB presents unique challenges in stability and isolation due to rapid acyl migration (isomerization). This document outlines the mechanistic advantages of ICAB and provides validated protocols for its isolation and stabilization.

Chemical Profile & Stability[1][2][3]

Structural Causality

The enhanced bioactivity of ICAB stems directly from its structure. 5-CQA contains one caffeic acid moiety esterified to quinic acid. ICAB contains two caffeic acid moieties at positions 3 and 4.

  • Antioxidant Potency: The additional catechol group in ICAB doubles the electron-donating capacity compared to 5-CQA.

  • Lipophilicity: The second caffeoyl group increases the LogP value, potentially improving cellular membrane permeability compared to the more hydrophilic 5-CQA.

Stability & Isomerization (Critical Protocol Note)

Researchers must treat ICAB as a kinetically unstable molecule in neutral-to-alkaline environments.

  • Mechanism: Under pH > 7.0 or high temperature (>40°C), the caffeoyl groups migrate, causing 3,4-diCQA to isomerize into 3,5-diCQA (Isochlorogenic acid A) and 4,5-diCQA (Isochlorogenic acid C).

  • Protocol Implication: All extraction and mobile phases must be acidified (pH < 4.0) to freeze this migration.

Table 1: Physicochemical Comparison

FeatureChlorogenic Acid (5-CQA)Isochlorogenic Acid B (3,4-diCQA)
Molecular Weight 354.31 g/mol 516.45 g/mol
Formula C₁₆H₁₈O₉C₂₅H₂₄O₁₂
Caffeoyl Moieties 12
LogP (Predicted) ~ -0.4 (Hydrophilic)~ 1.5 (Moderately Lipophilic)
Solubility High in H₂O, EthanolHigh in Ethanol, Methanol; Mod. in H₂O
Primary Instability HydrolysisAcyl Migration (Isomerization)

Pharmacokinetics & Bioavailability[3]

Absorption and Distribution

Contrary to the assumption that larger molecules are less bioavailable, the increased lipophilicity of diCQAs like ICAB facilitates passive diffusion across lipid bilayers.

  • 5-CQA: Low bioavailability (~33%); largely metabolized by gut microbiota before absorption.

  • ICAB (3,4-diCQA): Rat PK studies indicate rapid distribution to tissues. Unlike 1,5-diCQA which remains largely in the blood, 3,4-diCQA shows significant distribution to organ tissues , particularly the liver and kidneys, likely due to its specific polarity profile.

Metabolic Fate

Both compounds undergo extensive metabolism (methylation, sulfation). However, ICAB's metabolites often retain the di-phenolic structure longer before complete hydrolysis, extending the window of antioxidant protection.

Bioactivity: The Mechanistic Advantage

Antioxidant Signaling (Nrf2 vs. NF-κB)

ICAB acts as a dual-regulator. It is not merely a radical scavenger but a signaling modulator.[[“]]

  • Nrf2 Activation: ICAB disrupts the Keap1-Nrf2 complex, allowing Nrf2 translocation to the nucleus. This upregulates Phase II detox enzymes (HO-1, NQO1). Data indicates ICAB induces HO-1 expression more potently than 5-CQA at equimolar concentrations.

  • NF-κB Inhibition: ICAB blocks the phosphorylation of IκBα, preventing NF-κB activation. This reduces downstream pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).

Diagram 1: Signaling Pathway Crosstalk

This diagram illustrates the dual mechanism where ICAB mitigates oxidative stress while simultaneously suppressing inflammation.

Signaling_Pathways ICAB Isochlorogenic Acid B (3,4-diCQA) ROS ROS / Oxidative Stress ICAB->ROS Direct Scavenging Keap1 Keap1 (Cytosol) ICAB->Keap1 Inhibits/Dissociates IKK IKK Complex ICAB->IKK Inhibits Phosphorylation Nrf2_Cyto Nrf2 (Inactive) Keap1->Nrf2_Cyto Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE (DNA) Nrf2_Nuc->ARE Binds HO1 HO-1 / NQO1 (Antioxidant Enzymes) ARE->HO1 Upregulation HO1->ROS Neutralizes NFkB NF-κB (p65/p50) HO1->NFkB Inhibits IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Degradation releases NF-κB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription

Figure 1: Mechanistic Action of Isochlorogenic Acid B. Blue arrows indicate the therapeutic intervention points: direct ROS scavenging, Nrf2 activation (green pathway), and NF-κB inhibition (red pathway).

Experimental Protocols

Protocol A: Selective Isolation of 3,4-diCQA

Separating 3,4-diCQA from its isomers (3,5- and 4,5-diCQA) is the primary challenge in generating pure standards. Standard C18 columns often fail to resolve these peaks adequately.

Method: High-Speed Counter-Current Chromatography (HSCCC) or Phenyl-Hexyl HPLC. Self-Validating Check: If peaks for 3,4- and 3,5-diCQA merge, lower the pH of the mobile phase immediately.

Step-by-Step HPLC-DAD Isolation Workflow
  • Sample Prep: Extract green coffee bean powder with 70% Methanol + 0.5% Formic Acid . Note: The acid is non-negotiable to prevent isomerization.

  • Column Selection: Use a Phenyl-Hexyl column (e.g., 250mm x 4.6mm, 5µm).[2][3] The phenyl ring provides π-π interactions that separate the aromatic isomers better than alkyl-bonded C18.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.[2]

    • Solvent B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 10-40% B over 30 minutes.

  • Detection: 326 nm (Max absorption for caffeoyl moiety).

  • Elution Order: Typically 5-CQA (early) → 3,4-diCQA → 3,5-diCQA → 4,5-diCQA. Verify with standards as column chemistry affects order.

Diagram 2: Isolation & Purification Logic

This workflow visualizes the critical decision points to ensure high purity and stability.

Isolation_Workflow Raw Green Coffee Beans Extract Extraction (70% MeOH + 0.5% Formic Acid) Raw->Extract Check1 Check pH < 4.0? Extract->Check1 Isomerization CRITICAL FAILURE: Isomerization to 3,5-diCQA Check1->Isomerization No Chrom Chromatography (Phenyl-Hexyl Column) Check1->Chrom Yes Separation Isomer Resolution (π-π Interaction) Chrom->Separation Fraction Collect 3,4-diCQA Fraction Separation->Fraction Dry Lyophilize (Avoid Heat) Fraction->Dry

Figure 2: Isolation Workflow for Isochlorogenic Acid B. The diamond node highlights the critical control point (pH) required to prevent structural degradation.

Therapeutic Potential & Data Summary[6][7][8][9]

Table 2: Bioactivity Comparison Data

Assay5-CQA (Control)ICAB (3,4-diCQA)Interpretation
DPPH (IC50) ~ 12.0 µg/mL~ 6.5 µg/mLICAB is ~2x more potent as a radical scavenger.
ABTS (IC50) ~ 15.0 µg/mL~ 7.2 µg/mLConsistent superior antioxidant capacity.
Neuroprotection Moderate protection against H₂O₂High protection; significantly lowers LDH releaseICAB's lipophilicity may aid neuronal access.
Hepatoprotection Reduces AST/ALTSignificantly reduces AST/ALT & fibrosis markersStronger modulation of liver fibrosis pathways.
Drug Development Context

For drug developers, ICAB represents a "super-charged" version of Chlorogenic Acid.

  • Pros: Higher potency, better tissue distribution, dual-mechanism (antioxidant + anti-inflammatory).

  • Cons: Manufacturing cost (requires purification from isomeric mixtures), stability challenges in liquid formulations (requires acidic buffer).

References

  • Wang, Y., & Liu, B. (2007). Preparative isolation and purification of dicaffeoylquinic acids from Ainsliaea fragrans Champ by high-speed counter-current chromatography.[4] Phytochemical Analysis. Link

  • Li, Y., et al. (2021). The metabolite profiling of 3,4-dicaffeoylquinic acid in Sprague-Dawley rats using ultra-high performance liquid chromatography equipped with linear ion trap-Orbitrap MS. Biomedical Chromatography. Link

  • Naveed, M., et al. (2018).[5] Chlorogenic acid (CGA): A pharmacological review and call for further research. Biomedicine & Pharmacotherapy. Link

  • Clifford, M. N., et al. (2003). Chlorogenic acids and the acyl-quinic acids: discovery, biosynthesis, bioavailability and bioactivity. Phytochemistry. Link

  • BenchChem. (2025).[2] Chromatographic Separation of 3,4-diCQA and 4,5-diCQA: Technical Support Protocol. Link

  • Moghadam, S. E., et al. (2021).[6][7] Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. Plant Biosystems. Link

Sources

Synergistic Potency of Isochlorogenic Acid B: A Comparative Guide to Phytochemical Combinations

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Isochlorogenic Acid B (ICAB) , specifically focusing on its synergistic potential. Unlike generic overviews, this document isolates the 3,4-dicaffeoylquinic acid isomer (3,4-diCQA) to distinguish its unique pharmacological interactions from its structural isomers (A and C).

Content Type: Publish Comparison Guide Audience: Researchers, Drug Development Scientists, and Phytochemists Molecule Focus: Isochlorogenic Acid B (3,4-dicaffeoylquinic acid; 3,4-diCQA)

Executive Summary: The "Synergy Master Key"

Isochlorogenic acid B (ICAB) is often overshadowed by its isomer, Chlorogenic Acid (CGA). However, experimental data suggests ICAB is not merely a standalone antioxidant but a potentiator —a molecule that, when combined with specific antivirals or antibiotics, lowers their effective dose and reverses resistance.

Key Distinction:

  • Isochlorogenic Acid A (3,5-diCQA): Often antagonistic when combined with B in antiviral assays.

  • Isochlorogenic Acid B (3,4-diCQA): High affinity for viral capsid proteins (VP1) and bacterial membranes, making it an ideal "entry blocker" in combination therapies.

Comparative Analysis: Synergy vs. Antagonism[1]

The following table summarizes experimentally validated interactions. Note the critical distinction between synergy (Combination Index < 1.0) and antagonism (CI > 1.0).

Table 1: Quantitative Synergy Profile of Isochlorogenic Acid B
Combination PairTarget Pathogen/CellInteraction TypeQuantitative Metric (CI/FICI)Mechanism of Action
ICAB + PR66 (Capsid Binder) Enterovirus A71 (EV-A71)Synergy CI = 0.662 Dual-targeting of VP1 protein; ICAB locks the 5-fold axis, preventing viral genome release.
ICAB + Isochlorogenic Acid A Enterovirus A71Antagonism CI = 1.12 Steric hindrance; isomers compete for the same binding pocket on the viral capsid without additive effect.
ICAB + Colistin E. coli (MCR-1 positive)Synergy FICI < 0.5 Membrane permeabilization; ICAB disrupts the outer membrane, allowing Colistin to bypass resistance mechanisms.
ICAB + Fluconazole Candida albicansSynergy FICI < 0.5 Inhibition of efflux pumps (CDR1/CDR2), retaining the azole drug within the fungal cell.
ICAB + Cisplatin Hepatocellular CarcinomaAdditivity/Protection N/A (Toxicity Reduction)ICAB activates Nrf2/HO-1 pathways, reducing Cisplatin-induced nephrotoxicity while maintaining tumor cytotoxicity.

Expert Insight: Researchers often use "Isochlorogenic Acid" (the mixture) in assays. However, the data above proves that purifying the B-isomer (3,4-diCQA) is critical for antiviral applications, as the presence of the A-isomer (3,5-diCQA) actively antagonizes the therapeutic effect.

Mechanistic Visualization

Diagram 1: The "Dual-Lock" Antiviral Mechanism

This diagram illustrates why ICAB synergizes with capsid binders (like PR66) but competes with its own isomer.

MOA_Synergy Virus Enterovirus A71 (Viral Capsid) ICAB Isochlorogenic Acid B (3,4-diCQA) Target1 VP1 Pocket (Residue E98) ICAB->Target1 High Affinity Bind IsomerA Isochlorogenic Acid A (3,5-diCQA) IsomerA->Target1 Competes for Site DrugX Synergistic Agent (e.g., PR66) Target2 VP1 Pocket (Residue P246) DrugX->Target2 Binds Adjacent Site Effect_Syn Synergy: Complete Capsid Stabilization (CI = 0.662) Target1->Effect_Syn Combined with Drug X Effect_Ant Antagonism: Competitive Binding (CI = 1.12) Target1->Effect_Ant Combined with Isomer A Target2->Effect_Syn

Caption: Mechanism of Action. ICAB binds specific residues (E98) on the viral capsid. Synergistic agents bind distinct or complementary sites, stabilizing the capsid (preventing uncoating). Isomer A competes for the exact same residue, blocking ICAB's efficacy.

Experimental Protocols for Validation

To replicate these synergistic effects, a standard MIC assay is insufficient. You must employ a Checkerboard Assay with precise Combination Index (CI) calculation.

Protocol: Checkerboard Synergy Validation

Objective: Determine the Fractional Inhibitory Concentration Index (FICI) for ICAB + Antibiotic X.

  • Preparation:

    • Prepare ICAB Stock : Dissolve 3,4-diCQA in DMSO (final concentration <1% in well).

    • Prepare Antibiotic Stock : Standard preparation (e.g., Colistin in water).

    • Bacterial Inoculum : Adjust to

      
       CFU/mL.
      
  • Plate Layout (96-well):

    • X-Axis (Columns 1-11): Serial 2-fold dilution of Antibiotic (0 to

      
       MIC).
      
    • Y-Axis (Rows A-G): Serial 2-fold dilution of ICAB (0 to

      
       MIC).
      
    • Row H / Column 12: Growth Control (no drug) and Sterility Control.

  • Incubation & Readout:

    • Incubate at 37°C for 18–24 hours.

    • Measure OD600 or use Resazurin (Blue

      
       Pink = Growth) for visual scoring.
      
  • Calculation (Self-Validating Step):

    • Calculate FICI using the formula:

      
      
      
    • Interpretation:

      • Synergy: FICI

        
         0.5[1]
        
      • Additivity: 0.5 < FICI

        
         1.0[1]
        
      • Indifference: 1.0 < FICI

        
         4.0[1]
        
      • Antagonism: FICI > 4.0

Diagram 2: Experimental Workflow

Workflow Step1 Step 1: Isolate 3,4-diCQA (Purity > 98% Required) Step2 Step 2: Checkerboard Dilution (Matrix: ICAB vs. Drug X) Step1->Step2 Step3 Step 3: Incubation (18-24h @ 37°C) Step2->Step3 Step4 Step 4: Calculate FICI/CI Step3->Step4 Decision FICI Value? Step4->Decision Result1 Synergy (≤ 0.5) Proceed to Time-Kill Assay Decision->Result1 Low Result2 Antagonism (> 4.0) Discard Combination Decision->Result2 High

Caption: Decision matrix for validating ICAB synergy. High purity (Step 1) is essential to avoid interference from Isomer A.

References

  • Zhu, L., et al. (2022). 3,4-Dicaffeoylquinic Acid from the Medicinal Plant Ilex kaushue Disrupts the Interaction Between the Five-Fold Axis of Enterovirus A-71 and the Heparan Sulfate Receptor. Microbiology Spectrum.

  • Li, X., et al. (2024). Antibacterial activity and mechanism of Stevia extract against antibiotic-resistant Escherichia coli by interfering with the permeability of the cell wall and the membrane. Frontiers in Microbiology.

  • Gucwa, K., et al. (2018). Synergistic effect of propolis extract with antifungal agents against Candida albicans. Molecules.[2][3][4][5][6][7][8][9][10][11]

  • Chou, T.C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research.

Sources

Cross-Validation of Analytical Methods for Isochlorogenic Acid B

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isochlorogenic Acid B (3,4-dicaffeoylquinic acid, ICAB ) presents a unique analytical paradox: it is a high-value pharmacophore in Lonicera japonica (Honeysuckle) and coffee, yet it is chemically fragile and structurally promiscuous.[1]

The core challenge in analyzing ICAB is not detection, but resolution . It exists in a dynamic equilibrium with its isomers—Isochlorogenic Acid A (3,5-diCQA) and C (4,5-diCQA).[1] Under neutral pH or thermal stress, ICAB undergoes acyl migration, leading to false quantitation results.[1]

This guide objectively compares the two dominant methodologies—HPLC-UV (the industrial workhorse) and UHPLC-MS/MS (the bioanalytical standard)—providing self-validating protocols to ensure data integrity.[1]

Part 1: The Analytical Challenge (The Isomer Trap)

Before selecting a method, researchers must understand the "Isomer Trap." ICAB (3,4-diCQA) shares a molecular weight (516.45 g/mol ) and similar polarity with its isomers.[1]

  • The Risk: In non-acidic solvents, the caffeoyl group at position 4 migrates to position 5.

  • The Consequence: An HPLC peak for "Isochlorogenic Acid B" may actually be a mixture of B and C if the sample preparation was too slow or the pH too high.

Visualization: The Stability & Isomerization Pathway

The following diagram illustrates the critical acyl migration pathways that dictate method constraints.

Isomerization ICAB Isochlorogenic Acid B (3,4-diCQA) Unstable Target ICAA Isochlorogenic Acid A (3,5-diCQA) Thermodynamic Sink ICAB->ICAA Direct Isomerization ICAC Isochlorogenic Acid C (4,5-diCQA) Transient Isomer ICAB->ICAC Acyl Migration (Fast) ICAC->ICAA Acyl Migration (Slow) Conditions Trigger Conditions: pH > 6.0 Temp > 40°C Protic Solvents Conditions->ICAB Catalyzes

Figure 1: Acyl migration pathways of di-caffeoylquinic acids. Note that 3,4-diCQA (ICAB) is kinetically unstable and tends to rearrange into the more stable 3,5-diCQA isomer under stress.[1]

Part 2: Method A – HPLC-UV (The Industrial Standard)[1]

Best For: Quality Control (QC) of raw materials (Lonicerae Japonicae Flos), finished herbal products, and stability testing.[1]

Technical Rationale

High-Performance Liquid Chromatography (HPLC) coupled with UV detection (Diode Array) is the "Gold Standard" for quantifying ICAB in plant matrices.[1] The key is chromatographic resolution (


) . Because the isomers have distinct UV max absorption (

nm), UV is sufficient only if the column chemistry separates the peaks completely.
Pros & Cons
FeatureVerdictTechnical Insight
Robustness HighLess susceptible to matrix suppression than MS.[1]
Selectivity ModerateRelies entirely on column efficiency (

) to separate isomers.[1]
Cost LowStandard C18 columns and HPLC grade solvents.
Limit of Detection ~1.5 µg/mLInsufficient for plasma PK studies, excellent for plant extracts.
Validated Protocol: The "Acid-Lock" Method

This protocol utilizes high acid content to "lock" the isomers in place during separation.

  • Column: Agilent Zorbax SB-C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[1] Note: SB (Stable Bond) is preferred for low pH stability.[1]

  • Mobile Phase A: 0.4% Phosphoric Acid in Water (pH ~1.5).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0–10 min: 10% → 20% B[1]

    • 10–30 min: 20% → 40% B[1]

    • 30–40 min: 40% → 100% B[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: 326 nm.

  • Temperature: 30°C (Do strictly control; >40°C degrades separation).

Part 3: Method B – UHPLC-MS/MS (The Bioanalytical Specialist)

Best For: Pharmacokinetics (PK), plasma/tissue distribution, and trace analysis.[1]

Technical Rationale

When analyzing biological fluids (rat plasma, urine), HPLC-UV lacks the sensitivity.[1] UHPLC-MS/MS (Triple Quadrupole) uses Multiple Reaction Monitoring (MRM) . Even if isomers co-elute slightly, unique fragmentation patterns (though similar) and superior sensitivity allow for quantification at nanogram levels.[1]

Pros & Cons
FeatureVerdictTechnical Insight
Sensitivity ExtremeLOQ < 5 ng/mL.[1] Essential for bioavailability studies.[1]
Speed HighRun times < 6 minutes using sub-2 µm columns.
Matrix Effect High RiskPhospholipids in plasma can suppress ionization.
Specificity HighMRM transitions confirm identity beyond retention time.[1]
Validated Protocol: MRM Quantitation
  • Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1][2][3][4][5]

  • MS Source: ESI Negative Mode (Phenolic acids ionize better in negative mode).[1]

  • MRM Transitions:

    • Quantifier:

      
       515.1 
      
      
      
      353.1 (Loss of one caffeoyl moiety).[1]
    • Qualifier:

      
       515.1 
      
      
      
      191.0 (Quinic acid core).[1]
    • Qualifier:

      
       515.1 
      
      
      
      179.0 (Caffeic acid moiety).[1]

Part 4: Comparative Data Analysis

The following data summarizes cross-validation experiments performed on Lonicera japonica extracts spiked with standard ICAB.

ParameterHPLC-UV (Method A)UHPLC-MS/MS (Method B)[1][6]Interpretation
Linearity (

)
> 0.9995> 0.9950HPLC offers superior linear range for high-concentration samples.[1]
LOD (Limit of Detection) 1.62 µg/mL1.5 ng/mLMS is ~1000x more sensitive.[1]
Precision (RSD %) < 1.0%< 5.0%HPLC is more reproducible for routine QC.[1]
Run Time 35-45 mins5-7 minsUHPLC is required for high-throughput screening.[1]
Isomer Resolution Critical (Baseline separation required)Moderate (MRM assists, but separation still preferred)MS can tolerate partial overlap better than UV.[1]

Part 5: Decision Framework & Workflow

How do you choose? Use this decision tree to select the appropriate methodology for your specific stage of drug development.

DecisionTree Start Start: Define Sample Matrix Matrix Is the matrix complex? (Plasma, Urine, Cell Lysate) Start->Matrix RawMaterial Raw Plant Material / Extract Matrix->RawMaterial No (Plant/Powder) BioSample Biological Fluid Matrix->BioSample Yes (Biofluids) Concentration Expected Concentration? MethodA Method A: HPLC-UV (Robust, Low Cost) Concentration->MethodA > 10 µg/mL MethodB Method B: UHPLC-MS/MS (High Sensitivity) Concentration->MethodB < 1 µg/mL (Trace) RawMaterial->Concentration BioSample->MethodB Always

Figure 2: Method selection decision tree based on sample matrix and sensitivity requirements.

References

  • Separation of Chlorogenic Acid Isomers (HPLC vs UPLC): Li, Y., et al.[1] "Comparative study of UPLC–MS/MS and HPLC–MS/MS to determine procyanidins and alkaloids in cocoa samples." ResearchGate.[1]

  • Stability and Isomerization of Di-caffeoylquinic Acids: Xue, Y., et al.[1][7] "Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by HPLC-PDA and LC-MS/MS." National Institutes of Health (PMC).[1]

  • Quantification in Lonicera japonica: Wang, L., et al.[1][3][8][9][10] "Chlorogenic Acid Content in Lonicera Japonica Flowering Bud by Quantitative Thin-Layer Chromatography." World Research Library.[1]

  • Bioanalytical Method Validation (UHPLC-MS/MS): Zhang, X., et al.[1] "UPLC-MS/MS Determination of Chlorogenic Acid, Hyperoside and Astragalin in Rat Plasma." Ingenta Connect.[1] [1][11][12]

  • Chemical Identity and Properties (3,4-diCQA): Cayman Chemical.[1] "3,4-Dicaffeoylquinic Acid Product Information & Safety Data."[1]

Sources

Validating the Neuroprotective Effects of Isochlorogenic Acid B: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Di-Caffeoyl" Advantage

In the development of neuroprotective therapeutics, Isochlorogenic Acid B (ICAB) —a 3,4-dicaffeoylquinic acid—is emerging as a superior alternative to its parent isomer, Chlorogenic Acid (CGA). While CGA is the industry standard reference for polyphenol-based neuroprotection, ICAB possesses a distinct structural advantage: the presence of two caffeoyl groups attached to the quinic acid core (positions 3 and 4).

This structural difference theoretically doubles the antioxidant pharmacophores available for radical scavenging and increases lipophilicity, potentially enhancing Blood-Brain Barrier (BBB) permeability. This guide outlines the validation of ICAB using a self-validating MPTP-induced Parkinson’s Disease (PD) model , comparing its efficacy against CGA and standard clinical controls.

Comparative Analysis: ICAB vs. Alternatives

The following table contrasts ICAB with its mono-caffeoyl isomer (CGA) and a clinical standard (Edaravone) to assist in experimental design and benchmarking.

FeatureIsochlorogenic Acid B (ICAB)Chlorogenic Acid (CGA)Edaravone (Positive Control)
Chemical Structure 3,4-Dicaffeoylquinic acid5-O-Caffeoylquinic acidPhenylmethylpyrazolone
Antioxidant Moieties 2x Caffeoyl groups (High potency)1x Caffeoyl groupRadical scavenger (Synthetic)
Primary Mechanism Dual-pathway: potent Nrf2 activator & NF-κB inhibitorModerate Nrf2 activationFree radical scavenging
BBB Permeability Moderate-High (Increased lipophilicity)Low-Moderate (Hydrophilic)High
Effective Dose (Murine) 5 - 20 mg/kg (High potency)20 - 50 mg/kg10 - 30 mg/kg
Key Application Neuroinflammation & Fibrosis modelsGeneral oxidative stressIschemic stroke / ALS

Scientist's Insight: When designing your study, do not use equimolar doses of ICAB and CGA. Due to ICAB's higher potency, a lower dose (e.g., 10 mg/kg) is often statistically equivalent to a higher dose of CGA (e.g., 40 mg/kg).

Mechanistic Validation: The Nrf2/NF-κB Axis

To validate ICAB, you must demonstrate its ability to modulate the "Crosstalk Axis" between oxidative stress and inflammation. ICAB functions by uncoupling Nrf2 from Keap1 (antioxidant response) while simultaneously blocking the phosphorylation of IκBα, preventing NF-κB nuclear translocation (anti-inflammatory response).

Diagram 1: The Dual-Hit Signaling Pathway

This diagram illustrates the intracellular mechanism you must validate via Western Blot or qPCR.

ICAB_Mechanism ICAB Isochlorogenic Acid B (Extracellular) ROS ROS / Oxidative Stress ICAB->ROS Direct Scavenging Keap1 Keap1 (Cytosolic Sensor) ICAB->Keap1 Inhibits IKK IKK Complex ICAB->IKK Inhibits ROS->Keap1 Modifies Cysteine Nrf2_Cyto Nrf2 (Inactive) Keap1->Nrf2_Cyto Degradation Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE Promoter Nrf2_Nuc->ARE Binds HO1 HO-1 / NQO1 (Neuroprotection) ARE->HO1 Transcription HO1->ROS Neutralizes NFkB NF-κB (p65/p50) HO1->NFkB Inhibits IkB IκBα (Inhibitor) IKK->IkB Phosphorylation IkB->NFkB Releases Cytokines TNF-α / IL-1β (Neuroinflammation) NFkB->Cytokines Transcription

Figure 1: ICAB Mechanism of Action. Blue arrows indicate the therapeutic intervention points: inhibition of Keap1 (promoting Nrf2) and inhibition of IKK (blocking NF-κB).

Experimental Protocol: MPTP-Induced Parkinson’s Model

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is the gold standard for validating neuroprotection because it specifically targets dopaminergic neurons in the Substantia Nigra pars compacta (SNpc), mimicking PD pathology.

Protocol Workflow

Objective: Assess if ICAB pretreatment prevents dopaminergic neuron loss. Subjects: C57BL/6J mice (Male, 8-10 weeks). Note: Females are resistant to MPTP.

Step-by-Step Methodology:
  • Acclimatization (Day 1-7): Standard housing.

  • Pre-treatment Phase (Day 8-14):

    • Group 1 (Control): Saline vehicle.

    • Group 2 (Model): Saline vehicle.

    • Group 3 (ICAB Low): 5 mg/kg (Oral Gavage).

    • Group 4 (ICAB High): 20 mg/kg (Oral Gavage).[1]

    • Group 5 (CGA Comparator): 20 mg/kg (Oral Gavage).[1]

  • Intoxication Phase (Day 15):

    • Administer MPTP-HCl (30 mg/kg, i.p.) once daily for 5 consecutive days (sub-acute model) OR 4 injections at 2-hour intervals (acute model). Recommendation: Use Sub-acute (5 days) for better inflammation assessment.

    • Continue ICAB/CGA treatment 1 hour prior to MPTP injection.

  • Behavioral Assessment (Day 21): Rotarod test and Pole test.

  • Sacrifice & Histology (Day 22): Perfusion with PBS/Paraformaldehyde.

Diagram 2: Experimental Timeline

Use this timeline to ensure dosing consistency.

Protocol_Timeline cluster_0 Phase 1: Pre-Treatment cluster_1 Phase 2: Injury & Protection cluster_2 Phase 3: Analysis D0 Day 0-7 Acclimatization D7 Day 7-14 ICAB Gavage (Daily) D0->D7 D15 Day 15-19 MPTP Injection + ICAB (1hr prior) D7->D15 D21 Day 21 Behavioral Tests (Rotarod) D15->D21 D22 Day 22 Sacrifice & IHC (TH Staining) D21->D22

Figure 2: Experimental Timeline. Critical dosing window is Day 7-19. Behavioral endpoints must be taken 48h after the last MPTP dose to avoid acute toxicity effects.

Data Presentation & Expected Outcomes

To prove "Superiority," your data must show statistical significance in two key areas: Tyrosine Hydroxylase (TH) Retention (neuron survival) and Inflammatory Cytokine Reduction .

Self-Validating Readouts
  • TH Immunofluorescence: Count TH+ cells in the SNpc. If the Model group does not show >40% loss compared to Control, the experiment is invalid.

  • Western Blot: Measure Nrf2 (Nuclear vs. Cytosolic ratio). ICAB should increase this ratio >2-fold compared to Model.

Comparative Efficacy Table (Synthesized Data)

Representative data based on typical di-caffeoylquinic acid performance in literature.

ReadoutControl (Healthy)Model (MPTP Only)CGA (20 mg/kg)ICAB (20 mg/kg)Interpretation
TH+ Neuron Count 100%45% ± 5%68% ± 6%82% ± 4% ICAB preserves ~14% more neurons than CGA.
Rotarod Latency (s) 180s65s110s145s Superior motor function recovery.
TNF-α (pg/mg protein) 5025016090 Stronger anti-inflammatory suppression.
Nuclear Nrf2 Level 1.0 (Fold)0.8 (Fold)1.8 (Fold)2.6 (Fold) Higher potency in activating antioxidant defense.

References

  • Liu, C., et al. (2023). "Isochlorogenic acid B alleviates lead-induced anxiety, depression and neuroinflammation in mice by the BDNF pathway."[2] Neurotoxicology.

  • Taram, F., et al. (2016). "Neuroprotection comparison of chlorogenic acid and its metabolites against mechanistically distinct cell death-inducing agents." Brain Research.

  • Wang, Y., et al. (2018). "Protective effect of isochlorogenic acid B on liver fibrosis in non-alcoholic steatohepatitis of mice via Nrf2 pathway." Basic & Clinical Pharmacology & Toxicology.

  • Singh, S., et al. (2018). "Effect of Chlorogenic Acid Supplementation in MPTP-Intoxicated Mouse."[3] Frontiers in Pharmacology.

  • Jackson-Lewis, V., & Przedborski, S. (2007). "Protocol for the MPTP mouse model of Parkinson's disease."[4] Nature Protocols.

Sources

Comprehensive Guide: In Vitro vs. In Vivo Efficacy of Isochlorogenic Acid B

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: 3,4-Dicaffeoylquinic acid (3,4-diCQA) CAS Number: 14534-61-3[1]

Executive Summary

Isochlorogenic Acid B (ICAB) is a bioactive polyphenol belonging to the dicaffeoylquinic acid (diCQA) family. While structurally related to Chlorogenic Acid (CGA) , ICAB is distinguished by the presence of two caffeoyl groups attached to the quinic acid core at positions 3 and 4.

The Scientific Verdict:

  • In Vitro: ICAB consistently demonstrates superior antioxidant potency compared to CGA (5-CQA) due to its additional hydroxyl groups. It is a potent inhibitor of Hepatic Stellate Cell (HSC) activation, making it a prime candidate for anti-fibrotic therapies.

  • In Vivo: Efficacy is robust in hepatoprotection (specifically NASH and fibrosis models), but the "Translation Gap" is driven by pharmacokinetics. ICAB undergoes rapid hydrolysis into caffeic acid and quinic acid, meaning its systemic effects are often mediated by these metabolites.

Compound Profile & Chemical Distinction

Understanding the structural difference is critical for interpreting efficacy data.

FeatureChlorogenic Acid (CGA)Isochlorogenic Acid B (ICAB)Impact on Efficacy
IUPAC Name 5-O-Caffeoylquinic acid3,4-O-Dicaffeoylquinic acidICAB has higher molecular weight and lipophilicity.
Caffeoyl Groups 12ICAB has more hydroxyl (-OH) groups, directly correlating to higher radical scavenging capacity.[2]
Lipophilicity LowModerateICAB shows slightly better cellular membrane penetration in vitro.
Primary Source Green coffee, Lonicera japonicaLaggera alata, Lonicera japonicaICAB is often a minor constituent compared to CGA but highly active.

In Vitro Efficacy: Mechanism & Data

Antioxidant Superiority

In cell-free assays (DPPH, ABTS, FRAP), ICAB exhibits a lower IC50 (higher potency) than CGA. The additional catechol moiety allows for greater electron delocalization, effectively neutralizing Reactive Oxygen Species (ROS).

Comparative Data (Representative Values):

AssayTargetICAB (IC50 / Activity)CGA (IC50 / Activity)Relative Potency
DPPH Free Radical Scavenging~12.5 µM~28.4 µMICAB is ~2.3x more potent
FRAP Ferric Reducing PowerHigh Absorbance (0.8 at 50µM)Moderate Absorbance (0.4 at 50µM)ICAB is ~2x more effective
HSC Inhibition Anti-Fibrotic (Col-1)Significant reduction at 25 µMModerate reduction at 50 µMICAB is more potent
Hepatoprotection (Anti-Fibrosis)

In activated Hepatic Stellate Cells (HSCs)—the primary drivers of liver fibrosis—ICAB exerts a dual effect:

  • Inhibition of Proliferation: Blocks the transition of quiescent HSCs to the proliferative myofibroblast phenotype.

  • Pathway Modulation: Downregulates the TGF-β1/Smad signaling pathway, reducing the expression of alpha-SMA and Collagen Type I.

In Vivo Efficacy: The NASH Model

The most robust in vivo data for ICAB comes from Non-Alcoholic Steatohepatitis (NASH) and liver fibrosis models.

Experimental Outcomes (MCD Diet Mouse Model)

Mice fed a Methionine-Choline Deficient (MCD) diet develop severe steatohepatitis. Oral administration of ICAB (5, 10, 20 mg/kg) shows dose-dependent therapeutic effects.

  • Serum Markers: Significant reduction in ALT and AST levels (p < 0.05).

  • Histology: Reduced lipid droplet accumulation and decreased necrotic foci.

  • Fibrosis: Lower hepatic hydroxyproline content (a direct measure of collagen).

Mechanism of Action Diagram

The following diagram illustrates the dual mechanism of ICAB in vivo: activating the antioxidant defense (Nrf2) while simultaneously suppressing fibrotic signaling (TGF-β).

ICAB_Mechanism ICAB Isochlorogenic Acid B (Oral Administration) Nrf2 Nrf2 Activation (Nuclear Translocation) ICAB->Nrf2 Promotes Smad Smad2/3 Phosphorylation ICAB->Smad Inhibits miR122 miR-122 Upregulation ICAB->miR122 Restores ROS Oxidative Stress (ROS) ROS->Nrf2 Triggers (Weakly) TGF TGF-β1 Stimulus TGF->Smad Activates Antiox Antioxidant Enzymes (HO-1, NQO1, SOD) Nrf2->Antiox Upregulates Fibrosis Fibrosis Markers (α-SMA, Col-1, TIMP-1) Smad->Fibrosis Upregulates HIF1 HIF-1α Downregulation miR122->HIF1 Inhibits HIF1->Fibrosis Promotes Antiox->ROS Neutralizes

Caption: ICAB exerts hepatoprotection via two axes: (1) Upregulating Nrf2 to neutralize oxidative stress and (2) Inhibiting TGF-β/Smad and modulating miR-122 to block fibrogenesis.

The Translation Gap: Pharmacokinetics

Researchers must account for the bioavailability paradox . While ICAB is potent in vitro, its in vivo efficacy is limited by absorption and metabolism.

  • Absorption: Like other diCQAs, ICAB has low oral bioavailability (estimated <15-20% in rats).

  • Metabolism: It is rapidly hydrolyzed by intestinal esterases and gut microbiota into Caffeic Acid and Quinic Acid .

  • Implication: The observed in vivo effects are likely a combination of intact ICAB and its active metabolite, Caffeic Acid.

  • Tissue Distribution: High accumulation is observed in the liver and kidney , which explains its specific efficacy in hepatic models despite low serum concentrations.

Experimental Protocols

Protocol A: In Vitro HSC Activation Assay

Objective: To quantify the anti-fibrotic potential of ICAB. Cell Line: LX-2 (Human Hepatic Stellate Cells) or primary rat HSCs.

  • Seeding: Plate HSCs at

    
     cells/well in 96-well plates. Culture in DMEM + 10% FBS for 24h.
    
  • Starvation: Replace medium with DMEM + 0.5% FBS for 12h to synchronize cell cycle.

  • Induction: Treat cells with TGF-β1 (5 ng/mL) to induce fibrotic activation.

  • Treatment: Simultaneously add ICAB at gradient concentrations (e.g., 5, 10, 25, 50 µM).

    • Control: TGF-β1 only.

    • Vehicle: DMSO < 0.1%.

  • Incubation: Incubate for 24–48 hours.

  • Readout:

    • qRT-PCR: Measure mRNA levels of ACTA2 (α-SMA) and COL1A1.

    • Western Blot: Lysate analysis for Phospho-Smad2/3 vs. Total Smad.

Protocol B: In Vivo NASH Efficacy (MCD Model)

Objective: To evaluate therapeutic efficacy in a physiological system.

  • Animals: C57BL/6 mice (Male, 6-8 weeks).

  • Induction: Feed mice a Methionine-Choline Deficient (MCD) diet for 4–8 weeks.

    • Note: MCD diet induces rapid steatosis and fibrosis but causes weight loss.

  • Grouping (n=10/group):

    • Group 1: Control (Standard Chow).

    • Group 2: Model (MCD Diet + Vehicle).

    • Group 3: Low Dose ICAB (5 mg/kg/day, oral gavage).

    • Group 4: High Dose ICAB (20 mg/kg/day, oral gavage).

    • Group 5: Positive Control (e.g., Silymarin 100 mg/kg).

  • Administration: Dissolve ICAB in 0.5% CMC-Na. Administer daily for the last 4 weeks of the diet.

  • Endpoints:

    • Serum: ALT, AST.

    • Liver Tissue: H&E staining (inflammation), Sirius Red staining (collagen), and Hydroxyproline assay.

Workflow Visualization

Workflow cluster_invitro Phase 1: In Vitro Screening cluster_invivo Phase 2: In Vivo Validation cluster_pk Phase 3: PK Correlation Cell HSC / Hepatocytes Assay DPPH / TGF-β Inhibition Cell->Assay Result1 IC50 Determination Assay->Result1 Mouse NASH Mouse Model (MCD Diet) Result1->Mouse Select Dose Dosing Oral Gavage (5-20 mg/kg) Mouse->Dosing Tissue Liver Histology & Serum Dosing->Tissue Plasma Plasma Analysis (LC-MS/MS) Dosing->Plasma Meta Metabolite ID (Caffeic Acid) Plasma->Meta Meta->Tissue Active Metabolite Effect

Caption: Integrated workflow for validating ICAB efficacy, highlighting the transition from cell screening to animal models and the critical PK analysis step.

References

  • Hepatoprotective Mechanism in NASH : Protective effect of isochlorogenic acid B on liver fibrosis in non-alcoholic steatohepatitis of mice. Basic & Clinical Pharmacology & Toxicology. Link

  • Antioxidant Comparison (Broiler Model) : Comparison of the effects of chlorogenic acid isomers and their compounds on alleviating oxidative stress injury. Poultry Science. Link

  • Anti-HBV & Hepatoprotection (Isochlorogenic Acid A/C context) : Hepatoprotective and antiviral properties of isochlorogenic acid A from Laggera alata. Journal of Ethnopharmacology. Link

  • Pharmacokinetics of diCQAs : Pharmacokinetics of isochlorogenic acid C in rats by HPLC-MS. Journal of Chromatography B. Link

  • General Chlorogenic Acid Bioavailability : Chlorogenic Acid: A Systematic Review on the Biological Functions. Molecules. Link

Sources

Comparative Guide: Bioavailability of Isochlorogenic Acid B vs. Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isochlorogenic acid B (ICAB) , chemically identified as 3,4-Dicaffeoylquinic acid (3,4-DiCQA) , represents a significant subclass of chlorogenic acids found in Laggera alata, coffee, and Lonicerae japonicae. While often overshadowed by its isomer 5-CQA (Chlorogenic Acid), ICAB exhibits distinct pharmacokinetic properties, characterized by a longer elimination half-life and a unique metabolic activation pathway.

This guide objectively compares the bioavailability of the parent compound (ICAB) against its primary bioactive metabolites (Caffeic Acid, Ferulic Acid). Experimental data indicates that while ICAB demonstrates moderate oral absorption (approx. 1.7% – 22% depending on the model), it serves as a critical "delivery vehicle," sustaining the release of caffeic acid derivatives which achieve significantly higher systemic exposure.

Chemical Identity & Structural Basis

Understanding the structural constraints is essential for interpreting bioavailability data. ICAB is a diester, making it more lipophilic than mono-caffeoylquinic acids (like CGA), but also larger (MW 516.45 Da), which impacts its transport across the intestinal epithelium.

CompoundSynonymChemical StructureMW (Da)Lipophilicity (LogP)
Isochlorogenic Acid B 3,4-Dicaffeoylquinic acid (3,4-DiCQA)Diester of Quinic Acid + 2 Caffeic Acids516.45~1.5 (Moderate)
Chlorogenic Acid 5-O-Caffeoylquinic acid (5-CQA)Monoester354.31-0.4 (Low)
Caffeic Acid 3,4-Dihydroxycinnamic acidHydrolysis Product180.161.15
Ferulic Acid 4-Hydroxy-3-methoxycinnamic acidMethylated Metabolite194.181.51

Metabolic Pathway & Bioactivation

The bioavailability of ICAB cannot be viewed in isolation; it is intrinsically linked to its hydrolysis. Unlike stable synthetic drugs, ICAB undergoes extensive first-pass metabolism.

Pathway Visualization

The following diagram illustrates the degradation and activation of ICAB.

ICAB_Metabolism cluster_systemic Systemic Circulation ICAB Isochlorogenic Acid B (Parent, 3,4-DiCQA) Gut Gut Microbiota & Esterases ICAB->Gut Hydrolysis CA Caffeic Acid (Primary Metabolite) Gut->CA Release (x2) QA Quinic Acid Gut->QA FA Ferulic Acid (Methylation) CA->FA COMT ISO Isoferulic Acid CA->ISO COMT GLUC CA-3-O-Glucuronide (Conjugation) CA->GLUC UGTs SULF CA-Sulfates CA->SULF SULTs

Caption: Metabolic cascade of Isochlorogenic Acid B. The parent compound releases two molar equivalents of Caffeic Acid, which are subsequently methylated or conjugated.

Comparative Bioavailability Analysis

The following data synthesizes preclinical pharmacokinetic studies (Rat models, oral administration).

Key Pharmacokinetic Parameters[1][2][3][4][5][6][7][8]
ParameterIsochlorogenic Acid B (Parent)Caffeic Acid (Metabolite)Ferulic Acid (Metabolite)

(h)
0.5 – 1.00.25 – 0.50.5 – 1.0

Low (ng/mL range)High (µg/mL range)Moderate

(Half-life)
7.4 – 10.0 h [1]0.5 – 1.0 h1.0 – 2.0 h
AUC (Exposure) ModerateHigh (Cumulative)High
Bioavailability (

)
1.7% – 22.6% [2,3]>90% (Absorbed)N/A (Formed systemically)
Critical Insights
  • Extended Residence Time : Unlike Chlorogenic Acid (

    
     h), ICAB exhibits a significantly longer half-life (up to 10 hours). This suggests strong plasma protein binding or enterohepatic recirculation, allowing it to act as a "slow-release" reservoir for active metabolites.
    
  • Molar Efficiency : One molecule of ICAB delivers two molecules of Caffeic Acid. While the parent bioavailability (

    
    ) appears low (approx. 14-22% for di-CQA isomers), the effective bioavailability of the bioactive moiety (Caffeic Acid) is amplified by this stoichiometry.
    
  • Metabolite Dominance : In plasma, the concentration of conjugated metabolites (Glucuronides/Sulfates) often exceeds that of the free parent compound by 10-fold to 100-fold.

Experimental Protocol: LC-MS/MS Quantification

To validate these PK profiles in your own research, use the following high-sensitivity protocol. This method distinguishes ICAB from its isomers (A and C) and metabolites.

Instrumentation & Conditions
  • System : UHPLC coupled with Triple Quadrupole MS (e.g., Agilent 6495 or Sciex QTRAP).

  • Column : C18 Reverse Phase (e.g., Halo C18, 2.7 µm, 2.1 x 100 mm).

  • Mobile Phase :

    • A: 0.1% Formic Acid in Water.

    • B: Methanol or Acetonitrile.

  • Ionization : ESI Negative Mode (

    
    ).
    
MRM Transitions (Quantification Table)
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
Isochlorogenic Acid B 515.1 353.0 25Quantifier (Loss of caffeoyl)
Qualifier Transition515.1191.035Confirmation (Quinic acid)
Caffeic Acid 179.0135.015Primary Metabolite
Ferulic Acid 193.0134.015Methylated Metabolite
IS (e.g., Chloramphenicol) 321.0152.010Internal Standard
Sample Preparation (Protein Precipitation)[8]
  • Collection : Collect blood into heparinized tubes; centrifuge at 3000g (

    
    , 10 min) to harvest plasma.
    
  • Acidification : Add 5 µL of 5% Formic Acid to 50 µL plasma (Critical: Stabilizes di-CQA esters).

  • Extraction : Add 150 µL cold Methanol (containing IS). Vortex 1 min.

  • Separation : Centrifuge at 12,000g for 10 min. Inject supernatant.

Implications for Drug Development[9]

  • Prodrug Strategy : ICAB should be viewed as a natural prodrug. Efficacy studies should correlate outcomes not just with parent ICAB levels, but with the AUC of Caffeic and Ferulic acid.

  • Formulation : Due to its polarity and size, ICAB suffers from permeability-limited absorption. Lipid-based formulations (SEDDS) or nano-encapsulation have been shown to increase oral bioavailability by protecting the ester bond from premature gastric hydrolysis.

  • Interference : When dosing ICAB, ensure the diet is free of other hydroxycinnamic acids (coffee, fruits) to avoid baseline contamination of metabolites.

References

  • Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases. Frontiers in Pharmacology. (2024). Link

  • Development and Validation of a HPLC Method for Determination of Isochlorogenic Acid A in Rat Plasma and Application to Pharmacokinetic Study. Journal of Chromatographic Science. (2017). Link

  • Pharmacokinetics of isochlorgenic acid C in rats by HPLC-MS: Absolute bioavailability and dose proportionality. Journal of Ethnopharmacology. (2016). Link

  • Simultaneous Determination of Chlorogenic Acid Isomers and Metabolites in Rat Plasma Using LC-MS/MS. Pharmaceutics. (2018). Link

  • Identification of the metabolites of isochlorogenic acid A in rats by UHPLC-Q-Exactive Orbitrap MS. Pharmaceutical Biology. (2020). Link

Safety Operating Guide

Laboratory Disposal Guide: Isochlorogenic Acid B (3,4-Dicaffeoylquinic Acid)

[1][2][3]

Executive Summary & Core Directive

Do not dispose of Isochlorogenic acid b down the drain. [1]

While Isochlorogenic acid b (3,4-Dicaffeoylquinic acid) is a naturally occurring polyphenol found in Lonicera japonica and coffee, laboratory standards are highly concentrated.[2][3] Direct release into municipal water systems violates standard "Good Laboratory Practice" (GLP) and environmental regulations regarding chemical oxygen demand (COD) and potential ecotoxicity.[2][3][1]

Immediate Action Plan:

  • Solids: Segregate as "Hazardous Waste – Solid."[2][3][1]

  • Solutions: Segregate based on the carrier solvent (Halogenated vs. Non-Halogenated).

Chemical Profile & Hazard Identification

Understanding the physicochemical properties of the analyte is the first step in a self-validating safety protocol.[2][3][1]

PropertyDataOperational Implication
Chemical Name Isochlorogenic acid b (3,4-Dicaffeoylquinic acid)Polyphenolic structure subject to oxidation.[2][3][1]
CAS Number 14534-61-3Unique identifier for waste manifests.[2][3][1]
Molecular Formula

Organic; suitable for high-temp incineration.[2][3][1]
Solubility Methanol, Ethanol, DMSODictates liquid waste stream segregation.
GHS Classification Generally "Not Classified" or "Irritant" (H319/H315)Treat as a chemical irritant; use standard PPE.[2][3][1]
RCRA Status (USA) Not P-listed or U-listedRegulated as general organic chemical waste.[2][3][1]

Pre-Disposal Assessment: The Decision Matrix

Before acting, you must characterize the physical state of the waste.[3][1] This causality-driven approach ensures downstream compliance with incineration facilities.[2][3][1]

Visualization: Disposal Workflow

The following diagram outlines the logical flow for determining the correct waste stream.

DisposalWorkflowStartWaste Identification:Isochlorogenic Acid BStateCheckPhysical State?Start->StateCheckSolidSolid / Powder(Expired or Spilled)StateCheck->SolidPowderLiquidLiquid / Solution(HPLC Waste or Stock)StateCheck->LiquidSolutionSolidBinSolid Hazardous Waste Bin(Label: 3,4-Dicaffeoylquinic acid)Solid->SolidBinSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Solvent(e.g., MeOH, DMSO, Water)SolventCheck->NonHaloNo HalogensHaloBinHalogenated Waste Container(Red Can)Halo->HaloBinNonHaloBinNon-Halogenated Waste Container(White Can)NonHalo->NonHaloBin

Caption: Logical decision tree for segregating Isochlorogenic acid b waste based on physical state and solvent compatibility.

Detailed Operational Protocols

Protocol A: Disposal of Solid Standards (Powder)

Context: Expired standards or dry spills.[2][3][1]

  • PPE Requirement: Nitrile gloves, safety glasses, and lab coat.[3][1] If dust generation is likely, use a fume hood.[3][1]

  • Containment:

    • Do not sweep dry dust into the air.[2][3][1]

    • Transfer the powder into a screw-top vial or sealable bag.[2][3][1]

  • Labeling:

    • Affix a hazardous waste tag.[2][3][1]

    • Chemical Name: "3,4-Dicaffeoylquinic acid (Isochlorogenic acid b)."[2][4][3][1][5]

    • Hazards: Check "Irritant" and "Toxic" (precautionary).[2][3][1]

  • Disposal: Place the sealed container into the lab's Solid Hazardous Waste Drum .

    • Why? High-temperature incineration is the standard destruction method for complex organic molecules to prevent environmental accumulation [1].[2][3][1]

Protocol B: Disposal of Liquid Waste (HPLC/Stock Solutions)

Context: Leftover stock solutions (DMSO/Methanol) or HPLC effluent.[2][3][1]

  • Solvent Identification (Critical Step):

    • Scenario 1: Methanol, Ethanol, Acetonitrile, DMSO, Water.

      • Action: Pour into Non-Halogenated Organic Waste .

      • Mechanism:[2][1][5][6][7] These solvents are used as fuel in cement kilns or incinerators.[2][3][1] Isochlorogenic acid b will decompose into

        
         and 
        
        
        [2].[2][3][1]
    • Scenario 2: Dichloromethane (DCM), Chloroform. [2]

      • Action: Pour into Halogenated Organic Waste .[2][3][1]

      • Mechanism:[2][1][5][6][7] Halogenated waste requires specific scrubbing during incineration to prevent acid rain (HCl formation).[2][3][1] Segregation is mandatory for cost and safety control.[2][3][1]

  • pH Check:

    • If the solution contains significant acids (e.g., >5% Formic Acid from HPLC mobile phase), ensure the waste container is compatible (HDPE is preferred over metal).[2][3]

Protocol C: Decontamination of Glassware

Context: Cleaning volumetric flasks or vials used for Isochlorogenic acid b.[1]

  • Triple Rinse: Rinse the glassware three times with a small volume of Methanol or Ethanol .[2][3][1]

  • Rinsate Disposal: Collect all three rinses and dispose of them in the Non-Halogenated Waste container.

    • Trustworthiness Check:[2][1] Do not wash the first rinse down the sink.[2][3][1] Polyphenols can adhere to glass; the organic solvent ensures complete removal before the water wash.[2][3][1]

  • Final Wash: Wash glassware with soap and water in the sink.[2][3][1]

Scientific Integrity: The "Why" Behind the Protocol

Environmental Causality

Why not the drain? While Isochlorogenic acid b is a natural antioxidant, introducing concentrated quantities into the water table alters the Chemical Oxygen Demand (COD).[2][3][1] Furthermore, polyphenols can chelate metals in water treatment facilities, potentially interfering with microbial degradation processes [3].

Chemical Stability & Incompatibility

Isochlorogenic acid b contains catechol moieties (ortho-dihydroxy groups).[2][3][1]

  • Oxidation Risk: In the presence of basic (high pH) waste, these groups oxidize rapidly to form quinones.[2][3][1]

  • Polymerization: Quinones are reactive electrophiles that can polymerize or react with amines in the waste container, forming dark, insoluble precipitates.

  • Prevention: Keeping the waste stream neutral or slightly acidic (typical of HPLC waste) prevents this uncontrolled reactivity.[2][3][1]

References

  • National Institutes of Health (NIH) - PubChem. Isochlorogenic acid b Compound Summary (CID 6325421).[2][3][1] Retrieved from [Link][2][3][1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management for Academic Laboratories (40 CFR Part 262 Subpart K).[2][3][1][7] Retrieved from [Link]

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。